(R)-4-Benzyl-2-oxazolidinone
Description
Structure
3D Structure
Properties
IUPAC Name |
(4R)-4-benzyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOFMLDBXPDXLQ-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=O)O1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370594 | |
| Record name | (R)-4-Benzyl-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102029-44-7 | |
| Record name | (R)-4-Benzyl-2-oxazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102029-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-4-Benzyl-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-4-Benzyl-2-oxazolidinone physical properties
An In-depth Technical Guide to the Physical Properties of (R)-4-Benzyl-2-oxazolidinone
Introduction
This compound is a crucial chiral auxiliary in synthetic organic chemistry, widely employed to achieve high levels of stereoselectivity in a variety of chemical transformations. Its rigid heterocyclic structure and the presence of a stereocenter make it an invaluable tool for the asymmetric synthesis of complex molecules, including pharmaceuticals like antitumor agents, anesthetics, and HIV protease inhibitors.[1][2] This guide provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and logical workflows relevant to its application, tailored for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
This compound is a white to off-white or light yellow crystalline powder with a faint, characteristic odor.[1][2] It is known to be hygroscopic and should be stored at ambient temperatures in a cool, dry place away from light and moisture.[1] While it is insoluble in water, it demonstrates good solubility in organic solvents such as chloroform, methanol, and ethanol.[1][2][3]
Data Summary
The key quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 102029-44-7 | [1][4] |
| Molecular Formula | C₁₀H₁₁NO₂ | [1][2][3][4] |
| Molecular Weight | 177.20 g/mol | [4] |
| Appearance | White to light yellow crystal powder | [1][2] |
| Melting Point | 88-90 °C | [2][5] |
| 86-89 °C | [3] | |
| Specific Rotation [α] | +64° (c=1, Chloroform, 18°C, D-line) | [5] |
| +62° (c=1, Chloroform) | [2] | |
| -14.5° (c=5, Methanol) | [2][6] | |
| Boiling Point | ~396.6 °C (Predicted, 760 mmHg) | [] |
| 309.12 °C (Rough Estimate) | [2] | |
| Density | 1.21 g/mL (Predicted) | [] |
| 1.1607 (Rough Estimate) | [2] | |
| Solubility | Insoluble in water; Soluble in Chloroform, Methanol, Ethanol | [1][2][3] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of this compound. Data including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are available through various chemical databases such as ChemicalBook.[8][9][10]
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible determination of physical properties. The following sections outline standard protocols for key analytical procedures.
Workflow for Physical Property Determination
The following diagram illustrates a typical workflow for the comprehensive physical characterization of a solid chemical compound like this compound.
Caption: General workflow for determining the physical properties of a solid sample.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity for a crystalline solid.[11] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[11]
Protocol:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[12][13]
-
Capillary Tube Loading: Press the open end of a capillary tube (sealed at one end) into the powdered sample to collect a small amount of material.[11] Tap the tube gently to pack the solid to a height of about 3 mm at the sealed end.[14]
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus, such as a Mel-Temp or a Thiele tube filled with mineral oil.[11][14]
-
Heating:
-
Observation and Recording: Record the temperature at which the solid first begins to melt (T₁) and the temperature at which the entire sample has turned into a clear liquid (T₂). The melting point is reported as the range T₁-T₂.[11]
Specific Rotation Measurement
Optical rotation is a defining characteristic of chiral compounds, measured using a polarimeter. The specific rotation is a standardized value calculated from the observed rotation.[16][17]
Protocol:
-
Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a precise volume of a suitable solvent (e.g., chloroform or methanol) using a volumetric flask to achieve a known concentration (c), typically in g/mL.[16][18]
-
Polarimeter Calibration: Clean and fill the polarimeter sample tube (of a known path length, l, in decimeters) with the pure solvent. Zero the instrument.[19]
-
Sample Measurement: Rinse the sample tube with the prepared solution, then fill it, ensuring no air bubbles are present.[16] Place the tube in the polarimeter.
-
Angle of Rotation: Rotate the analyzer until the light intensity is at its minimum or the fields of view are equally illuminated.[16] Record the observed angle of rotation (α). A clockwise rotation is positive (+), and a counter-clockwise rotation is negative (-).[17]
-
Calculation: Calculate the specific rotation [α] using the formula: [α]ᵀᴰ = α / (c × l) Where T is the temperature and D refers to the sodium D-line wavelength (589 nm), the standard light source.[16][17]
Spectroscopic Analysis Protocols (General Overview)
a. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[20][21]
-
Data Acquisition: Place the sample in the NMR spectrometer. The instrument is locked onto the solvent's deuterium signal, and the magnetic field is shimmed for homogeneity.[20][22] Standard pulse sequences are used to acquire ¹H and ¹³C spectra.[22][23]
-
Processing: The acquired Free Induction Decay (FID) signal is subjected to a Fourier Transform to generate the spectrum.[22] The spectrum is then phased, baseline-corrected, and referenced (e.g., to the residual solvent peak).[22][23]
b. Infrared (IR) Spectroscopy:
-
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR, a small amount of the solid powder is placed directly onto the ATR crystal. Pressure is applied to ensure good contact.[24]
-
Sample Preparation (KBr Pellet): Alternatively, 0.5-1.0 mg of the sample is ground with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr). The mixture is pressed under high pressure to form a transparent pellet.[25][26]
-
Data Acquisition: A background spectrum of the empty instrument (or pure KBr pellet) is recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired.[24] The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).
c. Mass Spectrometry (MS):
-
Sample Introduction: The sample is introduced into the mass spectrometer, where it is vaporized and ionized.[27] Common ionization techniques include Electron Impact (EI) or Electrospray Ionization (ESI).[27][28]
-
Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).[27][29]
-
Detection: An ion detector measures the abundance of ions at each m/z value, and the data is plotted as a mass spectrum (relative intensity vs. m/z).[27]
Application in Asymmetric Synthesis
This compound serves as a powerful chiral auxiliary. It is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to occur with high diastereoselectivity. After the desired stereocenter is set, the auxiliary is cleaved and can be recovered.
Caption: Logical workflow of asymmetric synthesis using a chiral auxiliary.
This well-defined process, enabled by the physical and stereochemical properties of auxiliaries like this compound, is a cornerstone of modern pharmaceutical and fine chemical manufacturing.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | 102029-44-7 [chemicalbook.com]
- 3. (R)-(+)-4-Benzyl-2-oxazolidinone, 99% | Fisher Scientific [fishersci.ca]
- 4. This compound | C10H11NO2 | CID 2734969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-4-苄基-2-噁唑烷酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. (S)-4-Benzyl-2-oxazolidinone CAS 90719-32-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. This compound(102029-44-7) 1H NMR [m.chemicalbook.com]
- 9. (S)-4-Benzyl-2-oxazolidinone(90719-32-7) 1H NMR [m.chemicalbook.com]
- 10. 4-Benzyl-1,3-oxazolidin-2-one | C10H11NO2 | CID 559668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. westlab.com [westlab.com]
- 13. davjalandhar.com [davjalandhar.com]
- 14. Determination of Melting Point [wiredchemist.com]
- 15. SSERC | Melting point determination [sserc.org.uk]
- 16. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 17. Specific rotation - Wikipedia [en.wikipedia.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. iajps.com [iajps.com]
- 20. books.rsc.org [books.rsc.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 23. chem.uiowa.edu [chem.uiowa.edu]
- 24. emeraldcloudlab.com [emeraldcloudlab.com]
- 25. webassign.net [webassign.net]
- 26. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 27. Mass Spectrometry [www2.chemistry.msu.edu]
- 28. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 29. rsc.org [rsc.org]
(R)-4-Benzyl-2-oxazolidinone CAS number and structure
An In-depth Technical Guide to (R)-4-Benzyl-2-oxazolidinone
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identity and Properties
This compound is a widely utilized chiral auxiliary in asymmetric synthesis, valued for its ability to direct stereoselective transformations. Its robust crystalline nature and reliable stereochemical control have made it an indispensable tool in the synthesis of complex chiral molecules, particularly in the pharmaceutical industry.
Chemical Structure:
Physicochemical Properties:
The physical and chemical properties of this compound are summarized in the table below. It is a white to off-white crystalline solid, soluble in many organic solvents but sparingly soluble in water.[1]
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | [1][4] |
| Melting Point | 86 °C | [3][4] |
| Boiling Point | 150-160 °C @ 0.5 Torr | [4] |
| Density | 1.2 ± 0.1 g/cm³ | [4] |
| Solubility | Soluble in methanol, ethanol, and chloroform; Insoluble in water. | [1][4] |
| Specific Rotation | +62° (c=1, CHCl₃) | [4] |
Synthesis and Manufacturing
The most common synthetic route to this compound begins with the naturally occurring amino acid, L-phenylalanine.[7] This precursor is first reduced to the corresponding amino alcohol, (R)-2-amino-3-phenyl-1-propanol, which is then cyclized to form the final oxazolidinone ring.[7] While various reducing agents have been employed, a safer and more efficient method utilizes lithium aluminum hydride with a controlled quench, followed by cyclization with diethyl carbonate.[7] This process is advantageous due to the use of inexpensive reagents, environmental friendliness, and a high overall yield, making it suitable for large-scale production.[7]
A generalized workflow for the synthesis is presented below:
Applications in Asymmetric Synthesis
This compound is a cornerstone of modern asymmetric synthesis, primarily employed as a chiral auxiliary. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse.
The utility of this compound extends to a variety of carbon-carbon bond-forming reactions, including:
-
Asymmetric Alkylation: Enolates derived from N-acyl oxazolidinones undergo highly diastereoselective alkylation.[8] The bulky benzyl group on the auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.[8]
-
Asymmetric Aldol Reactions: Boron enolates of N-acyl oxazolidinones react with aldehydes to produce syn-aldol adducts with excellent diastereoselectivity.[9] The stereochemical outcome is reliably predicted by the Zimmerman-Traxler transition state model.[8]
-
Asymmetric Conjugate Additions: N-enoyl oxazolidinones are effective Michael acceptors in conjugate addition reactions with various nucleophiles.
-
Asymmetric Diels-Alder Reactions: N-acryloyl derivatives can participate in diastereoselective Diels-Alder cycloadditions.
These applications have been instrumental in the synthesis of numerous biologically active compounds and natural products, including the preparation of enantiopure carbocyclic nucleosides that act as HIV protease inhibitors, as well as in the synthesis of β-lactams and α-amino acids.[1][6]
The general workflow for an asymmetric alkylation using an oxazolidinone auxiliary is depicted below:
Experimental Protocols
The following are representative experimental protocols for the key steps in utilizing this compound in asymmetric synthesis. These protocols are adapted from established procedures for the (S)-enantiomer and are directly applicable to the (R)-enantiomer.[9]
Protocol 1: N-Acylation of this compound
This procedure describes the acylation of the oxazolidinone auxiliary with an acid chloride to form the corresponding N-acyl imide.
-
Materials:
-
This compound
-
Acyl chloride (e.g., propionyl chloride)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add this compound (1.0 equivalent) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise. Stir the mixture at -78 °C for 30 minutes.
-
Add the acyl chloride (1.1 equivalents) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Asymmetric Alkylation of N-Acyl-(R)-4-Benzyl-2-oxazolidinone
This protocol details the diastereoselective alkylation of the N-acyl oxazolidinone.
-
Materials:
-
N-Propionyl-(R)-4-benzyl-2-oxazolidinone
-
Strong base (e.g., Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS))
-
Alkylating agent (e.g., benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-acyl-(R)-4-benzyl-2-oxazolidinone (1.0 equivalent) and anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add a solution of the strong base (1.1 equivalents) in THF dropwise.
-
Stir the mixture at -78 °C for 1 hour to form the enolate.
-
Add the alkylating agent (1.2 equivalents) dropwise.
-
Stir the reaction at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and perform an aqueous workup followed by extraction with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product by chromatography.
-
Safety and Handling
This compound is irritating to the eyes, respiratory system, and skin.[1][4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1] It is recommended to work in a well-ventilated area or a fume hood.[1] The compound is hygroscopic and should be stored in a cool, dry place under an inert atmosphere.[1][3]
Hazard and Precautionary Statements:
| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Warning | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | P261: Avoid breathing dustP264: Wash skin thoroughly after handlingP280: Wear protective gloves/eye protection/face protectionP302+P352: IF ON SKIN: Wash with plenty of waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Conclusion
This compound is a powerful and versatile chiral auxiliary that has significantly impacted the field of asymmetric synthesis. Its predictable stereochemical control, ease of handling, and the ability to be efficiently synthesized make it a valuable tool for chemists in academia and industry. The methodologies developed around this and related oxazolidinones continue to be fundamental in the stereoselective construction of complex organic molecules, driving innovation in drug discovery and development.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound [stenutz.eu]
- 3. This compound | 102029-44-7 | FB18329 [biosynth.com]
- 4. echemi.com [echemi.com]
- 5. This compound | C10H11NO2 | CID 2734969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 102029-44-7 [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Synthesis of (R)-4-Benzyl-2-oxazolidinone from L-phenylalanine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (R)-4-Benzyl-2-oxazolidinone, a crucial chiral auxiliary in asymmetric synthesis, from the readily available starting material, L-phenylalanine. This document details the common synthetic routes, provides in-depth experimental protocols, and presents key quantitative data to facilitate reproducible and efficient synthesis in a laboratory setting.
Introduction
This compound is a widely utilized chiral auxiliary in organic synthesis, enabling the stereoselective formation of new chiral centers in a variety of chemical transformations.[1] Its utility is particularly pronounced in the synthesis of complex chiral molecules, including active pharmaceutical ingredients. The synthesis of this valuable compound is most commonly achieved through a two-step process starting from the natural amino acid L-phenylalanine. This involves the reduction of the carboxylic acid functionality to an alcohol, followed by cyclization to form the oxazolidinone ring. This guide will explore two prominent methods for this transformation, highlighting the reagents, reaction conditions, and expected outcomes.
Synthetic Pathway Overview
The conversion of L-phenylalanine to this compound proceeds via the intermediate (S)-2-amino-3-phenyl-1-propanol, also known as L-phenylalaninol. The general synthetic scheme is as follows:
Caption: General two-step reaction pathway for the synthesis of this compound from L-phenylalanine.
Experimental Protocols
This section details two distinct and effective protocols for the synthesis of this compound.
Method 1: Lithium Aluminum Hydride Reduction and Diethyl Carbonate Cyclization
This method employs the potent reducing agent lithium aluminum hydride (LiAlH₄) for the initial reduction, followed by cyclization using diethyl carbonate and a base.
Experimental Workflow:
Caption: Experimental workflow for the synthesis using LiAlH₄ reduction and diethyl carbonate cyclization.
Detailed Protocol:
Step 1: Synthesis of (S)-2-Amino-3-phenyl-1-propanol [1]
-
In a three-neck flask equipped with a mechanical stirrer and a dropping funnel, suspend L-phenylalanine in anhydrous tetrahydrofuran (THF).
-
Cool the mixture in an ice-water bath.
-
Slowly add a solution of lithium aluminum hydride (LiAlH₄) in anhydrous THF dropwise, maintaining the temperature below 15°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 3 hours.
-
Carefully quench the reaction by the dropwise addition of methanol, followed by water and a 20% aqueous sodium hydroxide solution.
-
Filter the resulting precipitate and wash it with THF.
-
The filtrate is then concentrated under reduced pressure. To the residue, add ethyl acetate and petroleum ether and stir for 2 hours to precipitate the product.
-
Filter the white solid and dry it to obtain (S)-2-amino-3-phenyl-1-propanol.
Step 2: Synthesis of this compound [1]
-
In a three-neck flask, heat diethyl carbonate to 120-130°C.
-
Add the (S)-2-amino-3-phenyl-1-propanol obtained from the previous step.
-
Slowly add a 20% solution of sodium ethoxide in ethanol dropwise.
-
After the addition, continue the reaction for another 30 minutes.
-
Cool the reaction mixture to room temperature and remove the excess diethyl carbonate by vacuum distillation.
-
To the residue, add ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.
-
Purify the crude product by recrystallization.
Method 2: Borane Reduction and Diethyl Carbonate Cyclization
This method utilizes a borane complex for the reduction of the carboxylic acid, which can be a safer alternative to LiAlH₄.
Detailed Protocol:
Step 1: Synthesis of (S)-Phenylalanol [2]
-
In a dry three-necked flask equipped with a mechanical stirrer and a reflux condenser, place (S)-phenylalanine.
-
Add anhydrous tetrahydrofuran (THF) to create a slurry.
-
Add boron trifluoride etherate dropwise over 30 minutes with stirring.
-
Heat the mixture at reflux for 2 hours, resulting in a clear solution.
-
To the vigorously refluxing solution, carefully add borane-dimethyl sulfide complex over a period of 100 minutes.
-
Continue to heat at reflux for an additional 6 hours after the addition is complete.
-
Cool the solution to room temperature and quench the excess borane by the slow addition of a 1:1 THF-water solution, followed by 5 M aqueous sodium hydroxide.
-
Heat the two-phase mixture at reflux for 12 hours, then cool to room temperature and filter.
-
Concentrate the filtrate and extract with dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Recrystallize from ethyl acetate to obtain pure (S)-phenylalanol.
Step 2: Synthesis of (S)-4-(phenylmethyl)-2-oxazolidinone [2]
-
In a flask, combine (S)-phenylalanol, anhydrous potassium carbonate, and diethyl carbonate.
-
Heat the mixture in an oil bath preheated to 135°C until the solids dissolve.
-
Collect the ethanol byproduct by distillation over a 2.5-hour period.
-
After the distillation ceases, cool the solution to room temperature.
-
Dilute the mixture with dichloromethane and wash with water.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.
-
Recrystallize the crude solid from a 2:1 ethyl acetate-hexane solution to afford the final product.
Quantitative Data
The following tables summarize the key quantitative data associated with the synthesis of this compound.
Table 1: Reaction Yields
| Step | Method | Reagents | Reported Yield | Reference |
| Reduction | LiAlH₄ | LiAlH₄ in THF | 82% | [1] |
| Reduction | Borane | BF₃·OEt₂, BH₃·SMe₂ in THF | 73-75% | [2] |
| Cyclization | Diethyl Carbonate/NaOEt | Diethyl carbonate, Sodium ethoxide | - | [1] |
| Cyclization | Diethyl Carbonate/K₂CO₃ | Diethyl carbonate, Potassium carbonate | 78-79% | [2] |
| Overall | LiAlH₄ Method | - | 66% | [1] |
Table 2: Physical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁NO₂ | [3] |
| Molecular Weight | 177.20 g/mol | [4] |
| Melting Point | 84.5–86.5°C | [2] |
| Melting Point | 86.00 °C | [3] |
| Appearance | White to light yellow crystalline powder | [5] |
| Solubility | Insoluble in water, soluble in chloroform | [5] |
Safety Considerations
-
Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive with water and protic solvents, releasing flammable hydrogen gas. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and with appropriate personal protective equipment. Quenching should be performed slowly and at low temperatures.
-
Borane-dimethyl sulfide complex and Boron trifluoride etherate: These reagents are corrosive and moisture-sensitive. Handle in a well-ventilated fume hood with appropriate protective gear.
-
Diethyl carbonate: This reagent is flammable. Avoid open flames and ensure adequate ventilation.
-
Sodium ethoxide: This is a strong base and is corrosive. Avoid contact with skin and eyes.
Conclusion
The synthesis of this compound from L-phenylalanine is a well-established and reliable process. Both the lithium aluminum hydride and borane-based reduction methods provide good yields of the intermediate amino alcohol. The subsequent cyclization with diethyl carbonate is also efficient. The choice of method may depend on the available equipment, safety considerations, and scale of the reaction. This guide provides the necessary details for researchers to successfully synthesize this important chiral auxiliary for their applications in asymmetric synthesis and drug development.
References
The (R)-4-Benzyl-2-oxazolidinone Auxiliary: A Technical Guide to Stereocontrol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug development and chemical synthesis. Among the arsenal of tools available to the synthetic chemist, chiral auxiliaries remain a robust and reliable method for introducing stereocenters with high fidelity. This technical guide provides an in-depth exploration of the mechanism of stereocontrol exerted by the widely used (R)-4-benzyl-2-oxazolidinone, an Evans auxiliary, in key carbon-carbon bond-forming reactions. This document details the underlying principles, presents quantitative data, provides experimental protocols, and visualizes the controlling interactions.
Core Principle: Steric Hindrance and Chelation Control
The remarkable stereodirecting power of the this compound auxiliary stems from a combination of steric hindrance and chelation.[1][2] Once acylated, the oxazolidinone nitrogen becomes part of an imide system. Deprotonation of the α-carbon of the acyl group generates a rigid, chelated (Z)-enolate.[1] The key to the stereocontrol lies in the conformation of this enolate. The benzyl group at the C4 position of the oxazolidinone ring effectively shields one face of the enolate. Consequently, an incoming electrophile is directed to the less sterically hindered face, resulting in a highly diastereoselective reaction.[1]
Key Asymmetric Reactions and Quantitative Outcomes
The this compound auxiliary is versatile and has been successfully employed in a range of asymmetric transformations, including acylations, alkylations, and aldol reactions. The high degree of stereocontrol is evident from the excellent diastereomeric ratios consistently achieved.
Asymmetric Acylation
The introduction of an acyl group to the chiral auxiliary is the initial step in harnessing its stereodirecting capabilities. While this reaction does not create a new stereocenter on the substrate, the efficiency and predictability of this step are crucial for the overall synthetic sequence.
Asymmetric Alkylation
The alkylation of enolates derived from N-acyl oxazolidinones is a powerful method for the asymmetric synthesis of α-substituted carboxylic acids. The reaction proceeds with high diastereoselectivity, governed by the sterically demanding benzyl group of the auxiliary.
| Entry | Electrophile (R-X) | Product (R) | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| 1 | Benzyl bromide | Benzyl | 91 | >99:1 |
| 2 | Allyl iodide | Allyl | 80 | 98:2 |
| 3 | Methyl iodide | Methyl | 92 | 97:3 |
| 4 | Ethyl iodide | Ethyl | 85 | 98:2 |
| 5 | Isopropyl iodide | Isopropyl | 65 | 95:5 |
Asymmetric Aldol Reactions
The Evans aldol reaction is a benchmark for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are prevalent motifs in natural products. The reaction of a boron enolate of an N-acyl oxazolidinone with an aldehyde proceeds via a highly ordered transition state to furnish the syn-aldol adduct with exceptional diastereoselectivity.[3][4]
| Entry | Aldehyde (R'CHO) | Product (R') | Yield (%) | Diastereoselectivity (syn:anti) |
|---|---|---|---|---|
| 1 | Isobutyraldehyde | Isopropyl | 85 | >99:1 |
| 2 | Benzaldehyde | Phenyl | 80 | 98:2 |
| 3 | Propionaldehyde | Ethyl | 88 | 97:3 |
| 4 | Acetaldehyde | Methyl | 75 | 95:5 |
Mechanistic Insights and Visualization
The predictable stereochemical outcomes of these reactions are best understood through the analysis of their transition state models.
Asymmetric Alkylation: The Chelated (Z)-Enolate
In the alkylation reaction, the formation of a rigid, chelated (Z)-enolate is paramount. The metal cation (typically Li⁺ or Na⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation, in conjunction with the steric bulk of the benzyl group, dictates the trajectory of the incoming electrophile.
Asymmetric Aldol Reaction: The Zimmerman-Traxler Model
The high syn-diastereoselectivity observed in the Evans aldol reaction is rationalized by the Zimmerman-Traxler transition state model.[3][4] The reaction proceeds through a closed, six-membered, chair-like transition state where the metal (boron) is coordinated to both the enolate oxygen and the aldehyde oxygen. To minimize 1,3-diaxial interactions, the substituent of the aldehyde (R') occupies a pseudo-equatorial position. The steric influence of the benzyl group on the auxiliary then directs the facial selectivity of the aldehyde's approach to the enolate.
Experimental Protocols
The following protocols are representative examples for the key transformations involving the this compound auxiliary.
Protocol 1: N-Acylation of this compound
This procedure describes the acylation of the chiral auxiliary with propionyl chloride.
Materials:
-
This compound
-
Propionyl chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add propionyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl oxazolidinone.
References
Spectroscopic Analysis of (R)-4-Benzyl-2-oxazolidinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the chiral auxiliary, (R)-4-Benzyl-2-oxazolidinone. Detailed experimental protocols and structured data tables are presented to support research and development in asymmetric synthesis and drug discovery.
Spectroscopic Data Summary
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These values are crucial for structural verification and purity assessment of the compound.
¹H Nuclear Magnetic Resonance (NMR) Data
Solvent: Chloroform-d (CDCl₃) Frequency: 399.65 MHz
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.37 - 7.17 | m | Ar-H (5H) |
| ~6.36 | br s | NH (1H) |
| 4.43 - 4.37 | m | CH -N (1H) |
| 4.13 | dd | O-CH ₂ (1H) |
| 4.09 | t | O-CH ₂ (1H) |
| 2.91 | dd | Ar-CH ₂ (1H) |
| 2.84 | dd | Ar-CH ₂ (1H) |
Data sourced from ChemicalBook.[1]
¹³C Nuclear Magnetic Resonance (NMR) Data
Solvent: Chloroform-d (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 158.9 | C =O |
| 135.2 | Ar-C (quat) |
| 129.4 | Ar-C H |
| 128.9 | Ar-C H |
| 127.2 | Ar-C H |
| 69.8 | O-C H₂ |
| 55.4 | N-C H |
| 41.5 | Ar-C H₂ |
Note: Data is for the (S)-enantiomer, which is identical to the (R)-enantiomer in an achiral solvent.[2]
Infrared (IR) Spectroscopy Data
Sample Preparation: KBr Pellet
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3300 | N-H Stretch |
| 3100 - 3000 | Aromatic C-H Stretch |
| 2950 - 2850 | Aliphatic C-H Stretch |
| ~1750 | Carbonyl (C=O) Stretch (urethane) |
| 1600 - 1450 | Aromatic C=C Bending |
| ~1220 | C-O Stretch |
Characteristic absorption values are derived from typical IR spectra of oxazolidinones.[3][4]
Experimental Protocols
Detailed methodologies for acquiring the NMR and IR data are provided below. Adherence to these protocols is essential for obtaining high-quality, reproducible results.
Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[5][6][7]
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[5]
-
Gently swirl the vial until the sample is completely dissolved.
-
Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]
-
Ensure the final sample height in the NMR tube is approximately 4-5 cm.[7]
-
Cap the NMR tube securely.
-
-
Instrumental Analysis:
-
Wipe the outside of the NMR tube clean before inserting it into the spectrometer's spinner turbine.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Acquire the ¹H spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, acquire data using proton decoupling. A longer acquisition time will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the ¹H spectrum using the residual solvent peak of CHCl₃ at 7.26 ppm. Calibrate the ¹³C spectrum using the CDCl₃ triplet centered at 77.16 ppm.
-
Protocol for Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Ensure all equipment (agate mortar, pestle, die set) is clean and thoroughly dry, as potassium bromide (KBr) is highly hygroscopic.[8]
-
Place approximately 1-2 mg of the solid this compound sample into the agate mortar and grind it into a very fine powder.
-
Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar.[8]
-
Gently but thoroughly mix the sample and KBr by trituration for about one minute until a homogeneous mixture is obtained.
-
Transfer a small amount of the mixture into the pellet-forming die.
-
Place the die into a hydraulic press and apply a pressure of approximately 8-10 tons for 1-2 minutes to form a thin, transparent, or translucent pellet.
-
-
Instrumental Analysis:
-
Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Place the sample holder with the KBr pellet into the IR beam path.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The resulting spectrum should be plotted as transmittance (%) versus wavenumber (cm⁻¹).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for NMR and IR Spectroscopic Analysis.
References
- 1. This compound(102029-44-7) 1H NMR spectrum [chemicalbook.com]
- 2. (S)-4-Benzyl-2-oxazolidinone(90719-32-7) 13C NMR [m.chemicalbook.com]
- 3. IR _2007 [uanlch.vscht.cz]
- 4. spectrabase.com [spectrabase.com]
- 5. This compound | C10H11NO2 | CID 2734969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (R)-4-苄基-2-噁唑烷酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4-Benzyl-1,3-oxazolidin-2-one | C10H11NO2 | CID 559668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C10H11NO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
The Genesis and Evolution of Evans' Chiral Auxiliaries: A Technical Guide
Abstract
Since their introduction in the early 1980s by David A. Evans and his research group, chiral oxazolidinone-based auxiliaries have become an indispensable tool in the field of asymmetric synthesis.[1][2] Their remarkable ability to confer high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions has solidified their role in the synthesis of complex, stereochemically rich molecules, including numerous natural products and pharmaceutical agents.[3] This technical guide provides a comprehensive overview of the historical development of Evans' chiral auxiliaries, their mechanism of action, and their broad utility in asymmetric synthesis. Detailed experimental protocols for their synthesis, application in diastereoselective alkylation and aldol reactions, and subsequent removal are provided, along with quantitative data to illustrate their efficacy.
Introduction: The Dawn of a New Era in Asymmetric Synthesis
The challenge of controlling stereochemistry in chemical reactions is a central theme in modern organic synthesis. The development of methods to selectively produce a single enantiomer of a chiral molecule is of paramount importance, particularly in the pharmaceutical industry where the physiological activity of a drug is often associated with a specific stereoisomer. The concept of a chiral auxiliary, a stereogenic group temporarily incorporated into a prochiral substrate to direct a diastereoselective transformation, was a significant advancement in this pursuit.[3]
In 1981 and 1982, David A. Evans published seminal papers that introduced a new class of chiral auxiliaries based on oxazolidinone scaffolds derived from readily available amino acids.[1] These auxiliaries proved to be exceptionally effective in directing the stereochemical outcome of enolate alkylations and aldol reactions, consistently affording high diastereoselectivities.[4][5] The predictability of the stereochemical outcome, coupled with the operational simplicity of the methodology, led to the rapid and widespread adoption of Evans' auxiliaries by the synthetic chemistry community.
The Core Principle: Mechanism of Stereochemical Induction
The remarkable stereodirecting power of Evans' chiral auxiliaries stems from a combination of steric and electronic factors that create a highly ordered and predictable transition state. The general workflow involves three key stages: the attachment of the auxiliary to a carboxylic acid derivative, the diastereoselective enolate reaction, and the subsequent removal of the auxiliary.
The mechanism of stereocontrol is best illustrated by considering the chelated transition state of the enolate. Upon deprotonation of the N-acyl oxazolidinone, the resulting metal enolate (typically lithium, sodium, or boron) forms a rigid, chelated five-membered ring involving the enolate oxygen and the carbonyl oxygen of the auxiliary. The bulky substituent at the C4 position of the oxazolidinone (e.g., an isopropyl group from valine or a benzyl group from phenylalanine) effectively shields one face of the enolate. This steric hindrance forces the incoming electrophile to approach from the less hindered face, leading to the observed high diastereoselectivity.[1]
Caption: Mechanism of Stereocontrol in Evans' Alkylation.
Quantitative Data: A Testament to Efficacy
The utility of Evans' chiral auxiliaries is underscored by the consistently high levels of diastereoselectivity and chemical yield achieved in a wide range of reactions. The following tables summarize representative data for diastereoselective alkylation and aldol reactions.
Table 1: Diastereoselective Alkylation of N-Acyloxazolidinones
| N-Acyl Group | Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Propionyl | Allyl iodide | NaN(TMS)₂ | 98:2 | 61-77 | [6][7] |
| Propionyl | Benzyl bromide | LDA | >99:1 | 90 | |
| Acetyl | Methyl iodide | LDA | 95:5 | 85 | |
| Glycolate derivative | Allylic iodide | >98:2 | 70-85 | [8] |
Table 2: Diastereoselective Aldol Reactions of N-Acyloxazolidinones
| N-Acyl Group | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Propionyl | Isobutyraldehyde | Bu₂BOTf | >500:1 | 88 | [9][10] |
| Propionyl | n-Butyraldehyde | Bu₂BOTf | 141:1 | 75 | [9][10] |
| Propionyl | Benzaldehyde | Bu₂BOTf | >100:1 | 95 | |
| Propionyl | n-Octanal | Bu₂BOTf | >95:5 | 90 | [11] |
Experimental Protocols: A Practical Guide
The following sections provide detailed, representative experimental protocols for the key steps in the application of Evans' chiral auxiliaries.
Synthesis of a Representative Chiral Auxiliary: (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
This protocol describes the synthesis of a commonly used Evans auxiliary from (1S,2R)-(-)-norephedrine.
Materials:
-
(1S,2R)-(-)-Norephedrine
-
Diethyl carbonate
-
Potassium carbonate
-
Dichloromethane
-
Hexane
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a distillation apparatus, add (1S,2R)-norephedrine (1.0 eq), diethyl carbonate (2.3 eq), and potassium carbonate (2.1 eq).[12]
-
Heat the mixture in an oil bath at 160 °C. Ethanol will begin to distill.
-
Continue heating until the distillation ceases (approximately 5 hours).
-
Cool the reaction mixture to room temperature and dilute with dichloromethane.
-
Wash the organic layer with water (2 x), dry over magnesium sulfate, and concentrate in vacuo to obtain a solid.
-
Recrystallize the crude solid from a mixture of hexane and ethyl acetate to afford pure (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone as white crystals.[12]
N-Acylation of the Chiral Auxiliary
This protocol details the acylation of the chiral auxiliary with propionyl chloride.
Materials:
-
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi)
-
Propionyl chloride
Procedure:
-
Dissolve the chiral auxiliary (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add n-BuLi (1.05 eq) dropwise and stir for 30 minutes at -78 °C.[13]
-
Add propionyl chloride (1.1 eq) dropwise and continue stirring at -78 °C for 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride and allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Diastereoselective Alkylation
This protocol describes the alkylation of the N-propionyl oxazolidinone with benzyl bromide.
Materials:
-
N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Benzyl bromide
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (1.05 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C. Stir for 30 minutes.[13]
-
In a separate flask, dissolve the acylated auxiliary (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Slowly transfer the substrate solution to the LDA solution via cannula and stir for 30 minutes at -78 °C to form the enolate.
-
Add benzyl bromide (1.2 eq) dropwise and stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate, wash the combined organic layers, dry, and concentrate.
-
Purify by flash column chromatography.
Cleavage of the Chiral Auxiliary
This protocol details the removal of the chiral auxiliary to yield the corresponding carboxylic acid using lithium hydroperoxide.
Materials:
-
Alkylated N-acyloxazolidinone
-
Tetrahydrofuran (THF)
-
Water
-
30% Aqueous hydrogen peroxide
-
Lithium hydroxide (LiOH)
-
Aqueous sodium sulfite
Procedure:
-
Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by a solution of lithium hydroxide (2.0 eq) in water.[13]
-
Stir the reaction vigorously at 0 °C for 4 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Extract the chiral auxiliary with an organic solvent (e.g., ethyl acetate).
-
Acidify the aqueous layer with 1 M HCl and extract the desired carboxylic acid with an organic solvent.
-
Dry the organic layer containing the carboxylic acid over magnesium sulfate and concentrate in vacuo.
Logical Development and Modern Extensions
The initial success of Evans' auxiliaries in alkylation and aldol reactions spurred further research into their applications and modifications. Over the years, the methodology has been extended to a variety of other asymmetric transformations, including Diels-Alder reactions, conjugate additions, and aminations.[2][14] Furthermore, new generations of chiral auxiliaries have been developed to fine-tune reactivity and selectivity, and to achieve complementary stereochemical outcomes.[2][14] The development of catalytic, enantioselective methods that obviate the need for stoichiometric chiral auxiliaries represents a major advancement in the field, though Evans' auxiliaries remain a reliable and often preferred method for many applications.
Caption: Historical Development of Evans' Auxiliaries.
Conclusion
The development of Evans' chiral auxiliaries represents a landmark achievement in asymmetric synthesis. Their reliability, predictability, and versatility have made them a cornerstone of modern synthetic organic chemistry. This technical guide has provided a comprehensive overview of their historical development, mechanism of action, and practical application. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure molecules. The enduring legacy of Evans' auxiliaries continues to inspire the development of new and innovative methods for stereocontrolled synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Evans’ Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions | CoLab [colab.ws]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.williams.edu [chemistry.williams.edu]
- 7. scribd.com [scribd.com]
- 8. Diastereoselective alkylations of oxazolidinone glycolates: a useful extension of the Evans asymmetric alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ekwan.github.io [ekwan.github.io]
- 10. york.ac.uk [york.ac.uk]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. prepchem.com [prepchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
The Decisive Role of the Benzyl Group in (R)-4-Benzyl-2-oxazolidinone Mediated Stereodirection: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-4-Benzyl-2-oxazolidinone, a cornerstone chiral auxiliary in modern asymmetric synthesis, provides a powerful and predictable method for establishing stereocenters. Derived from the readily available amino acid (R)-phenylalanine, this oxazolidinone, often referred to as an Evans auxiliary, has been instrumental in the stereoselective synthesis of a vast array of complex molecules, including numerous pharmaceuticals and natural products.[1][2][3] This technical guide delves into the critical role of the benzyl group in directing stereochemical outcomes, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
The remarkable stereodirecting ability of this compound hinges on a combination of steric and electronic effects, which are masterfully exploited in various carbon-carbon bond-forming reactions. The bulky benzyl substituent at the C4 position of the oxazolidinone ring is the primary determinant of facial selectivity, effectively shielding one face of the reactive enolate intermediate.[1][4]
Mechanism of Stereodirection: The Benzyl Group as a Stereochemical Gatekeeper
The stereochemical outcome of reactions employing this compound is predominantly dictated by the formation of a rigid, chelated transition state. This process can be dissected into a few key stages:
-
N-Acylation: The oxazolidinone is first acylated to introduce the desired prochiral substrate.[1][5]
-
Enolate Formation: A strong base is used to deprotonate the α-carbon of the acyl group, leading to the formation of a (Z)-enolate.[6]
-
Chelation and Steric Shielding: A metal cation (commonly lithium, sodium, or boron) chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation locks the N-acyl oxazolidinone into a rigid, planar conformation.[4][6] In this conformation, the benzyl group at the C4 position sterically hinders the si-face of the enolate.
-
Diastereoselective Electrophilic Attack: Consequently, the incoming electrophile is forced to approach from the less hindered re-face, leading to the formation of one diastereomer in high excess.[1][4]
This principle of steric hindrance is the cornerstone of the high diastereoselectivities observed in a multitude of transformations, including alkylations and aldol additions.
Quantitative Data Presentation
The following tables summarize the high levels of diastereoselectivity and yields typically achieved in reactions employing this compound as a chiral auxiliary.
Table 1: Asymmetric Alkylation of N-Propionyl-(R)-4-benzyl-2-oxazolidinone [4]
| Entry | Electrophile (R-X) | Product (R) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl bromide | Benzyl | 91 | >99:1 |
| 2 | Allyl iodide | Allyl | 80 | 98:2 |
| 3 | Methyl iodide | Methyl | 92 | 97:3 |
| 4 | Ethyl iodide | Ethyl | 85 | 98:2 |
| 5 | Isopropyl iodide | Isopropyl | 65 | 95:5 |
Table 2: Asymmetric Aldol Reaction of N-Propionyl-(R)-4-benzyl-2-oxazolidinone with Various Aldehydes [7]
| Reaction Type | Evans Auxiliary | Electrophile/Dienophile | Diastereoselectivity (dr or de) |
| Aldol Addition | (S)-4-benzyl-2-oxazolidinone | Benzaldehyde | >99:1 dr (syn:anti) |
| Alkylation | (S)-4-benzyl-2-oxazolidinone | Benzyl bromide | >99:1 dr |
| Diels-Alder | (S)-4-benzyl-2-oxazolidinone | Cyclopentadiene | 95:5 dr (endo:exo) |
Experimental Protocols
Detailed methodologies are essential for the successful application of this compound in asymmetric synthesis. The following are representative protocols for key experimental procedures.
Protocol 1: N-Acylation of this compound
This procedure describes the acylation of the oxazolidinone auxiliary with an acid chloride.[1]
Materials:
-
This compound
-
Propionyl chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add propionyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl oxazolidinone.
Protocol 2: Asymmetric Alkylation of N-Propionyl-(R)-4-benzyl-2-oxazolidinone
This protocol details the highly diastereoselective alkylation of the N-acylated oxazolidinone.[1][4]
Materials:
-
N-Propionyl-(R)-4-benzyl-2-oxazolidinone
-
Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M solution in THF
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add N-propionyl-(R)-4-benzyl-2-oxazolidinone (1.0 equiv) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add NaHMDS (1.1 equiv) dropwise via syringe.
-
Stir the resulting solution at -78 °C for 30 minutes to form the enolate.
-
Add benzyl bromide (1.2 equiv) dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure alkylated product. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.[4]
Protocol 3: Asymmetric Boron-Mediated Aldol Reaction
This protocol describes a highly diastereoselective syn-aldol reaction utilizing a boron enolate.[1]
Materials:
-
N-Propionyl-(R)-4-benzyl-2-oxazolidinone
-
Dibutylboron triflate (Bu₂BOTf)
-
N,N-Diisopropylethylamine (DIPEA)
-
Benzaldehyde
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C.
-
Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
-
Add freshly distilled benzaldehyde (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
Quench the reaction by the addition of methanol, followed by the slow, careful addition of a 2:1 mixture of methanol and 30% H₂O₂ at 0 °C.
-
Stir the mixture vigorously for 1 hour.
-
Work-up and purify by flash column chromatography.
Protocol 4: Removal of the Chiral Auxiliary
This protocol describes the cleavage of the chiral auxiliary to yield the chiral carboxylic acid.[1]
Materials:
-
N-Alkylated or aldol adduct of the oxazolidinone
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
Procedure:
-
Dissolve the oxazolidinone adduct (1.0 eq) in a 3:1 mixture of THF and H₂O.
-
Cool the solution to 0 °C.
-
Add a 30% aqueous solution of H₂O₂ (4.0 eq) dropwise, followed by the addition of an aqueous solution of LiOH (2.0 eq).
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction by the addition of an aqueous solution of sodium sulfite.
-
Acidify the mixture with 1 M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.
-
The chiral auxiliary can be recovered from the aqueous layer.
Visualization of Stereodirecting Principles
The following diagrams, generated using Graphviz, illustrate the key mechanistic principles underlying the stereodirecting role of the benzyl group.
Caption: General workflow for asymmetric synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. benchchem.com [benchchem.com]
The Cornerstone of Stereocontrol: An In-depth Technical Guide to Asymmetric Synthesis Using Chiral Auxiliaries
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a paramount challenge in the synthesis of complex molecular targets. This guide provides a comprehensive overview of a foundational strategy in asymmetric synthesis: the use of chiral auxiliaries. We will delve into the core principles, showcase prominent examples with detailed experimental protocols and quantitative data, and visualize the underlying mechanisms and workflows.
Introduction: The Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis
Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, a critical consideration in pharmacology where different enantiomers can exhibit vastly different biological activities.[1] One of the most robust and well-established methods to achieve this is through the temporary incorporation of a chiral auxiliary.[2][3] This strategy involves covalently attaching an enantiomerically pure molecule (the auxiliary) to a prochiral substrate. The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent bond-forming reaction, leading to the formation of a new stereocenter with a high degree of diastereoselectivity.[4] Finally, the auxiliary is cleaved from the product and can often be recovered for reuse.[4]
The effectiveness of a chiral auxiliary is determined by several factors: it should be readily available in enantiomerically pure form, easy to attach and remove under mild conditions, and induce a high level of stereocontrol.[5] This guide will focus on three of the most successful and widely employed classes of chiral auxiliaries: Evans' oxazolidinones, Myers' pseudoephedrine amides, and Enders' SAMP/RAMP hydrazones.
Evans' Oxazolidinones: A Paradigm of Stereoselective Alkylation
Developed by David A. Evans, chiral oxazolidinones are among the most powerful and versatile chiral auxiliaries for asymmetric synthesis, particularly for the stereoselective alkylation of enolates.[3][5] These auxiliaries are typically derived from readily available chiral amino alcohols.[6]
The underlying principle of stereocontrol lies in the formation of a rigid, chelated Z-enolate upon deprotonation. The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, compelling the electrophile to approach from the less sterically hindered face. This results in a highly predictable and diastereoselective alkylation.[7]
Quantitative Data for Evans' Asymmetric Alkylation
| Electrophile (E+) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Allyl Iodide | 98:2 | 61-77 |
| Benzyl Bromide | >99:1 | 90 |
| Methyl Iodide | 91:9 | - |
Data compiled from representative examples.[8][9]
Experimental Protocol: Asymmetric Allylation using an Evans' Oxazolidinone
1. Acylation of the Chiral Auxiliary:
-
(S)-4-benzyl-2-oxazolidinone is acylated with propionic anhydride using 4-(dimethylamino)pyridine (DMAP) as a catalyst to yield the corresponding N-propionyl imide.[8]
2. Diastereoselective Alkylation:
-
The N-propionyl oxazolidinone (1.0 eq.) is dissolved in anhydrous THF and cooled to -78 °C.
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) is added dropwise, and the solution is stirred for 30 minutes to form the sodium enolate.
-
Allyl iodide (1.2 eq.) is added, and the reaction is stirred at -78 °C for 3 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride and warmed to room temperature.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.[7][8]
3. Cleavage of the Chiral Auxiliary:
-
The purified allylated product is dissolved in a 4:1 mixture of THF and water and cooled to 0 °C.
-
Lithium hydroxide (LiOH) (2.0 eq.) and 30% aqueous hydrogen peroxide (H₂O₂) (4.0 eq.) are added.
-
The mixture is stirred at 0 °C for 1 hour.
-
The reaction is quenched by the addition of aqueous sodium sulfite.
-
The desired carboxylic acid is isolated after an appropriate workup, and the chiral auxiliary can be recovered.[8]
Myers' Pseudoephedrine Amides: Practical and Efficient Asymmetric Alkylation
The use of pseudoephedrine as a chiral auxiliary, developed by Andrew G. Myers, offers a practical and cost-effective method for the asymmetric synthesis of α-substituted carboxylic acids, alcohols, aldehydes, and ketones.[10][11] Both enantiomers of pseudoephedrine are readily available and inexpensive.[10]
A key feature of this methodology is the use of lithium chloride, which is essential for achieving high rates and diastereoselectivities in the alkylation of the pseudoephedrine amide enolates.[12][13] The stereochemical outcome is highly predictable, with the electrophile adding to the enolate face syn to the C1' methyl group.[13]
Quantitative Data for Myers' Asymmetric Alkylation
| Alkyl Halide (R-X) | Diastereomeric Excess (d.e.) (%) | Yield (%) |
| Methyl Iodide | >98 | 88 |
| Ethyl Iodide | >98 | 83 |
| Benzyl Bromide | >98 | 80 |
| n-Butyl Iodide | >98 | 70 |
Data for the alkylation of pseudoephedrine propionamide.[12]
Experimental Protocol: Asymmetric Benzylation using a Myers' Auxiliary
1. Preparation of the Pseudoephedrine Amide:
-
(+)-Pseudoephedrine is acylated with propionyl chloride in the presence of triethylamine to form the corresponding amide.[13]
2. Diastereoselective Alkylation:
-
A suspension of anhydrous lithium chloride (6.0-7.0 eq.) in THF is prepared.
-
Diisopropylamine (2.25 eq.) is added, and the mixture is cooled to -78 °C.
-
n-Butyllithium (2.1 eq.) is added to form lithium diisopropylamide (LDA).
-
A solution of the pseudoephedrine propionamide (1.0 eq.) in THF is added to the LDA/LiCl slurry at -78 °C.
-
The mixture is warmed to 0 °C for 10-15 minutes to ensure complete enolization.
-
The enolate suspension is cooled back to 0 °C, and benzyl bromide (1.5-4.0 eq.) is added.
-
The reaction is stirred until completion and then quenched with water.
-
The product is extracted, and the crude material is often crystalline and can be purified by recrystallization.[13][14]
3. Cleavage of the Chiral Auxiliary:
-
The alkylated pseudoephedrine amide can be hydrolyzed under acidic or basic conditions to yield the corresponding enantiomerically enriched carboxylic acid.[12]
-
Alternatively, reduction with a suitable hydride reagent can provide the chiral primary alcohol.[12]
Enders' SAMP/RAMP Hydrazones: Asymmetric α-Alkylation of Aldehydes and Ketones
The Enders' hydrazone method, utilizing (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its (R)-enantiomer (RAMP), is a powerful technique for the asymmetric α-alkylation of aldehydes and ketones.[15][16] These auxiliaries are derived from proline and glutamic acid, respectively.[15]
The reaction proceeds through the formation of a hydrazone, which is then deprotonated to form a resonance-stabilized azaenolate. The stereochemistry of the subsequent alkylation is controlled by the chelation of the lithium cation between the nitrogen of the azaenolate and the oxygen of the methoxymethyl group, which creates a rigid five-membered ring. This conformation directs the incoming electrophile to the less hindered face of the azaenolate.[17]
Quantitative Data for Enders' Asymmetric Alkylation
| Ketone | Electrophile (R-X) | Diastereomeric Excess (d.e.) (%) | Enantiomeric Excess (e.e.) (%) | Yield (%) |
| Cyclohexanone | Methyl Iodide | >95 | >95 | 70-80 |
| 3-Pentanone | Propyl Iodide | ≥97 | ≥97 | 65 |
| Acetone | Benzyl Bromide | >98 | >98 | 55-65 |
Data compiled from various sources.[15][16][18]
Experimental Protocol: Asymmetric α-Methylation of Cyclohexanone using SAMP
1. Hydrazone Formation:
-
Cyclohexanone is reacted with (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) under argon to form the corresponding hydrazone. The crude product is purified by distillation.[15]
2. Diastereoselective Alkylation:
-
The purified SAMP-hydrazone is dissolved in anhydrous diethyl ether and added to a solution of lithium diisopropylamide (LDA) in ether at 0 °C.
-
The mixture is cooled to -110 °C, and methyl iodide is added slowly.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.[15]
3. Cleavage of the Chiral Auxiliary:
-
The crude alkylated hydrazone is dissolved in a suitable solvent (e.g., dichloromethane) and cooled to -78 °C.
-
Ozone is bubbled through the solution until a blue color persists, indicating complete cleavage of the C=N bond.
-
A reductive workup (e.g., with dimethyl sulfide) affords the α-methylated cyclohexanone.[15][19]
Conclusion
Chiral auxiliaries represent a powerful and reliable strategy for controlling stereochemistry in organic synthesis. The Evans', Myers', and Enders' methodologies, each with its own set of advantages and applications, have become indispensable tools for the construction of complex chiral molecules. The high levels of stereoselectivity, predictable outcomes, and the ability to recover the auxiliary make these methods highly valuable in both academic research and industrial drug development. A thorough understanding of the underlying principles, as outlined in this guide, is essential for the rational design and successful execution of asymmetric syntheses.
References
- 1. chemtube3d.com [chemtube3d.com]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. york.ac.uk [york.ac.uk]
- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.williams.edu [chemistry.williams.edu]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Molecules and Materials: Myers Asymmetric Alkylation [syntheticorganic.blogspot.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 16. web.mit.edu [web.mit.edu]
- 17. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.pnu.ac.ir [journals.pnu.ac.ir]
- 19. An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Asymmetric Aldol Reaction Using (R)-4-Benzyl-2-oxazolidinone
Introduction
The Evans asymmetric aldol reaction is a powerful and widely utilized method for the stereoselective construction of carbon-carbon bonds, yielding β-hydroxy carbonyl compounds with a high degree of predictability and control.[1][2] This methodology is foundational in the synthesis of complex molecules, particularly in the development of pharmaceuticals and the total synthesis of natural products like polyketides.[1][3] The reaction employs a chiral auxiliary, such as (R)-4-benzyl-2-oxazolidinone, which is temporarily incorporated into the molecule to direct the stereochemical outcome of the reaction.[3][4] The high diastereoselectivity is achieved through a well-defined, chair-like transition state, making this reaction a reliable strategy for installing two contiguous stereocenters.[2][5][6]
Reaction Principle and Stereochemical Control
The stereochemical outcome of the Evans aldol reaction is reliably predicted by the Zimmerman-Traxler transition state model.[2][5] The process involves several key steps that ensure high diastereoselectivity:
-
Formation of the (Z)-Enolate : The N-acylated oxazolidinone is treated with a Lewis acid, typically dibutylboron triflate (Bu₂BOTf), and a hindered amine base like diisopropylethylamine (DIPEA).[2] This combination selectively generates the (Z)-enolate.[2]
-
Chelated Transition State : The boron atom of the (Z)-enolate coordinates with the carbonyl oxygen of the incoming aldehyde, forming a rigid, six-membered chair-like transition state.[1][7]
-
Stereodirection by the Auxiliary : The benzyl substituent at the C4 position of the (R)-oxazolidinone sterically shields one face of the enolate.[5] To minimize steric hindrance, the R' group of the aldehyde orients itself in a pseudo-equatorial position. Consequently, the aldehyde approaches the enolate from the less hindered face, dictating the absolute stereochemistry of the newly formed stereocenters.[5][6] This controlled approach consistently leads to the formation of the syn-aldol product.[1][8]
Caption: Evans Aldol Reaction Mechanism.
Experimental Workflow
The overall experimental process for a typical asymmetric aldol reaction using the this compound auxiliary involves three main stages: N-acylation of the chiral auxiliary, the stereoselective aldol addition, and finally, the cleavage and removal of the auxiliary to yield the desired chiral product.
Caption: General Experimental Workflow.
Quantitative Data Summary
The boron-mediated aldol reaction of N-propionyl-(R)-4-benzyl-2-oxazolidinone with various aldehydes consistently produces the corresponding syn-aldol adducts with high yields and excellent diastereoselectivity.
| Entry | Aldehyde (R'CHO) | Product (R') | Yield (%) | Diastereoselectivity (syn:anti) |
| 1 | Isobutyraldehyde | Isopropyl | ~85-95 | >98:2 |
| 2 | Benzaldehyde | Phenyl | ~80-90 | >98:2 |
| 3 | Propionaldehyde | Ethyl | ~85 | >95:5 |
| 4 | Acetaldehyde | Methyl | ~75-85 | >95:5 |
Note: Yields and diastereoselectivities are representative and may vary based on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: N-Acylation of this compound
This protocol describes the acylation of the chiral auxiliary with propionyl chloride to form the required N-propionyl imide.[8]
Materials:
-
This compound (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.05 eq)
-
Propionyl chloride (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware for anhydrous reactions (flame-dried, under Argon/Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the resulting mixture at -78 °C for 30 minutes.
-
Add propionyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure N-propionyl-(R)-4-benzyl-2-oxazolidinone.
Protocol 2: Asymmetric Boron-Mediated Aldol Reaction
This protocol details the highly diastereoselective syn-aldol reaction using the N-propionyl oxazolidinone and isobutyraldehyde as a representative example.[5][9]
Materials:
-
N-propionyl-(R)-4-benzyl-2-oxazolidinone (1.0 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Dibutylboron triflate (Bu₂BOTf), 1.0 M solution in CH₂Cl₂ (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
Isobutyraldehyde (1.5 eq)
-
Methanol
-
pH 7 phosphate buffer
-
30% Hydrogen peroxide (H₂O₂)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and dissolve it in anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C.
-
Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of the boron enolate.
-
Cool the solution back down to -78 °C.
-
Add isobutyraldehyde (1.5 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 20-30 minutes, then at 0 °C for 1-2 hours. Monitor reaction progress by TLC.
-
Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.
-
Stir the resulting mixture vigorously for 1 hour at 0 °C.
-
Concentrate the mixture under reduced pressure to remove the organic solvents.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude aldol adduct by flash column chromatography on silica gel.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the hydrolytic cleavage of the auxiliary to yield the chiral β-hydroxy carboxylic acid.[10][11]
Materials:
-
Syn-aldol adduct (1.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH) (or Sodium Hydroxide)
Procedure:
-
Dissolve the aldol adduct in a mixture of THF and water (typically a 3:1 or 4:1 ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% hydrogen peroxide dropwise, followed by an aqueous solution of LiOH.
-
Stir the reaction mixture at 0 °C for 2-4 hours, or until the starting material is consumed (monitor by TLC).
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Concentrate the mixture to remove the THF.
-
The recovered chiral auxiliary can be extracted from the aqueous solution with dichloromethane or ethyl acetate.
-
Acidify the remaining aqueous layer to pH ~2-3 with an acid (e.g., 1M HCl) and extract the desired β-hydroxy carboxylic acid product with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the final product.
References
- 1. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. benchchem.com [benchchem.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 5. benchchem.com [benchchem.com]
- 6. Evans Aldol Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Application of (R)-4-Benzyl-2-oxazolidinone in Natural Product Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(R)-4-Benzyl-2-oxazolidinone, a cornerstone chiral auxiliary developed by David A. Evans, has become an indispensable tool in modern asymmetric synthesis. Its rigid structure and predictable stereochemical control have enabled the construction of complex chiral architectures found in a vast array of natural products. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive natural products, targeting researchers, scientists, and drug development professionals.
Introduction to Evans Asymmetric Synthesis
The power of this compound lies in its ability to be temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction.[1] The benzyl substituent at the C4 position effectively shields one face of the enolate derived from the corresponding N-acyl imide, leading to highly diastereoselective transformations such as alkylations and aldol reactions.[2][3] Following the desired transformation, the auxiliary can be cleanly removed under mild conditions, yielding the enantiomerically enriched product.[4]
Key Asymmetric Transformations
The versatility of this compound is demonstrated in several key C-C bond-forming reactions.
Asymmetric Alkylation
Asymmetric alkylation of N-acyloxazolidinones provides a reliable method for the synthesis of α-substituted carboxylic acid derivatives. The reaction proceeds through a rigid, chelated Z-enolate, where the benzyl group of the auxiliary directs the incoming electrophile to the opposite face, resulting in high diastereoselectivity.
Asymmetric Aldol Reactions
The Evans asymmetric aldol reaction is a powerful method for the construction of syn-β-hydroxy carbonyl compounds.[3] The reaction typically employs a boron enolate, which reacts with an aldehyde via a chair-like Zimmerman-Traxler transition state to afford the syn-aldol adduct with excellent stereocontrol.[3]
Application in Natural Product Synthesis
The robustness and predictability of the Evans methodology have led to its widespread application in the total synthesis of numerous complex and biologically active natural products.[2]
Synthesis of Hapalosin
Hapalosin, a 12-membered cyclic depsipeptide, exhibits potent multidrug resistance-reversing activity. A key step in its total synthesis involves an Evans asymmetric syn-aldol reaction to establish two crucial stereocenters. The reaction between an N-acyl oxazolidinone and octanal, mediated by dibutylboryl triflate, proceeds with high yield and diastereoselectivity.
Synthesis of (-)-Cytoxazone
(-)-Cytoxazone is a cytokine modulator with potential therapeutic applications. Its concise total synthesis has been achieved utilizing an asymmetric aldol addition of a chlorotitanium enolate of an N-acyl thiazolidinethione (a related chiral auxiliary) to 2-benzyloxyacetaldehyde, furnishing the syn-aldol adduct in high yield.[5]
Other Notable Applications
The use of this compound extends to the synthesis of a wide range of other natural products, including:
-
β-lactams: Building blocks for antibiotic synthesis.[6]
-
Aranorosin and Halichomycin: Complex antibiotics.[6]
-
Nonproteogenic α-amino acids: Important components of modified peptides and pharmaceuticals.[6]
Quantitative Data Summary
The following tables summarize the quantitative data for key asymmetric reactions utilizing this compound and its derivatives in the synthesis of natural product precursors.
Table 1: Asymmetric Alkylation of N-Propionyl-(R)-4-benzyl-2-oxazolidinone
| Electrophile (R-X) | Product (R) | Yield (%) | Diastereomeric Ratio (dr) |
| Benzyl bromide | Benzyl | 91 | >99:1 |
| Allyl iodide | Allyl | 80 | 98:2 |
| Methyl iodide | Methyl | 92 | 97:3 |
| Ethyl iodide | Ethyl | 85 | 98:2 |
| Isopropyl iodide | Isopropyl | 65 | 95:5 |
Table 2: Asymmetric Aldol Reaction of N-Propionyl-(R)-4-benzyl-2-oxazolidinone with Various Aldehydes
| Aldehyde (R'CHO) | Product (R') | Yield (%) | Diastereoselectivity (syn:anti) |
| Isobutyraldehyde | Isopropyl | 85 | >99:1 |
| Benzaldehyde | Phenyl | 95 | 98:2 |
| Propionaldehyde | Ethyl | 88 | >99:1 |
| Acetaldehyde | Methyl | 82 | 95:5 |
Experimental Protocols
This section provides detailed, step-by-step protocols for the key experimental procedures involving this compound.
Protocol 1: N-Acylation of this compound
This procedure describes the acylation of the oxazolidinone auxiliary with propionyl chloride.
Materials:
-
This compound
-
Propionyl chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add propionyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl oxazolidinone.
Protocol 2: Asymmetric Alkylation of N-Propionyl-(R)-4-benzyl-2-oxazolidinone
This protocol details the diastereoselective alkylation with benzyl bromide.
Materials:
-
N-Propionyl-(R)-4-benzyl-2-oxazolidinone
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add a solution of NaHMDS (1.1 eq) in THF dropwise.
-
Stir the mixture at -78 °C for 1 hour to form the enolate.
-
Add benzyl bromide (1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Asymmetric Boron-Mediated Aldol Reaction
This protocol describes the syn-selective aldol reaction with isobutyraldehyde.
Materials:
-
N-Propionyl-(R)-4-benzyl-2-oxazolidinone
-
Dibutylboron triflate (Bu₂BOTf)
-
N,N-Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C.
-
Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Cool the solution to -78 °C and add isobutyraldehyde (1.5 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes, then at 0 °C for 1 hour.
-
Quench the reaction by adding a mixture of MeOH and saturated aqueous NaHCO₃ solution.
-
Add a mixture of MeOH and 30% H₂O₂ and stir vigorously for 1 hour.
-
Extract the mixture with CH₂Cl₂, wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Cleavage of the Chiral Auxiliary
This protocol describes the hydrolytic removal of the auxiliary to yield the chiral carboxylic acid.
Materials:
-
N-acylated oxazolidinone adduct
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium sulfite (Na₂SO₃)
-
Diethyl ether
Procedure:
-
Dissolve the N-acylated oxazolidinone adduct (1.0 eq) in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C.
-
Add 30% H₂O₂ (4.0 eq) followed by a solution of LiOH (2.0 eq) in water.
-
Stir the mixture at 0 °C for 2 hours.
-
Quench the excess peroxide by adding an aqueous solution of Na₂SO₃ (1.5 M, 5.0 eq).
-
Concentrate the mixture in vacuo to remove the THF.
-
Wash the aqueous residue with diethyl ether (3x) to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with concentrated HCl.
-
Extract the acidic aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the chiral carboxylic acid.
Visualizations
The following diagrams illustrate the key workflows and stereochemical models associated with the use of this compound.
Caption: General workflow for asymmetric synthesis using this compound.
Caption: Stereochemical model for the Evans asymmetric syn-aldol reaction.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the cleavage of the widely used Evans chiral auxiliary, (R)-4-benzyl-2-oxazolidinone, from N-acylated products. The choice of cleavage method is critical for obtaining the desired chiral product—be it a carboxylic acid, alcohol, aldehyde, or ester—in high yield and without compromising its enantiomeric purity.
Introduction
The this compound is a cornerstone chiral auxiliary in asymmetric synthesis, enabling highly diastereoselective alkylations, aldol reactions, and other carbon-carbon bond-forming reactions.[1] The final, crucial step in this methodology is the efficient and clean removal of the auxiliary to unveil the desired chiral product and allow for the recovery and recycling of the auxiliary. The selection of the appropriate cleavage protocol is dictated by the desired functional group in the final product. This guide details the most common and effective methods for this transformation.
Overview of Cleavage Methods
The N-acyl bond of the derivatized auxiliary can be cleaved under various conditions to yield different functionalities. The primary methods include:
-
Hydrolytic Cleavage: Typically employing lithium hydroxide and hydrogen peroxide, this is the most common method for obtaining chiral carboxylic acids.[2]
-
Reductive Cleavage: Utilizing hydride reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄), this approach yields chiral primary alcohols.[3][4]
-
Reductive Cleavage to Aldehydes: Careful control of reaction conditions with reagents such as diisobutylaluminum hydride (DIBAL-H) can afford chiral aldehydes.
-
Transesterification: Treatment with an alkoxide, such as sodium methoxide in methanol, provides the corresponding methyl ester.
The general workflow for the application of the this compound auxiliary, from acylation to cleavage, is depicted below.
References
Application Notes and Protocols for the Synthesis of β-Lactams using (R)-4-Benzyl-2-oxazolidinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The β-lactam ring is a cornerstone structural motif in a vast array of clinically significant antibiotics, including penicillins, cephalosporins, and carbapenems. The stereochemistry of the substituents on the azetidin-2-one core is crucial for their biological activity. The use of chiral auxiliaries is a powerful strategy to control the stereochemistry during the synthesis of these complex molecules. Among these, the Evans-type oxazolidinones, such as (R)-4-benzyl-2-oxazolidinone, have proven to be highly effective in directing stereoselective transformations.
This document provides detailed application notes and experimental protocols for the diastereoselective synthesis of β-lactams utilizing this compound as a chiral auxiliary. The key transformation is the Staudinger [2+2] cycloaddition between a ketene and an imine, where the chiral auxiliary is appended to the ketene precursor to induce facial selectivity.[1][2]
Core Principles
The overall synthetic strategy involves three main stages:
-
N-Acylation of the Chiral Auxiliary: The this compound is first acylated with a desired acid chloride or anhydride to introduce the backbone of the future ketene.
-
Diastereoselective Staudinger [2+2] Cycloaddition: The N-acyl oxazolidinone is converted into a ketene in situ, which then undergoes a cycloaddition reaction with an imine. The bulky benzyl group of the oxazolidinone directs the approach of the imine, leading to the preferential formation of one diastereomer of the β-lactam.[3]
-
Cleavage of the Chiral Auxiliary: The chiral auxiliary is removed from the β-lactam product, yielding the desired enantiomerically enriched β-lactam and allowing for the recovery of the auxiliary.
Experimental Protocols
Protocol 1: N-Acylation of this compound
This protocol describes the acylation of this compound with an acid chloride to form the N-acyl oxazolidinone, the precursor for the ketene.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Desired acid chloride (e.g., methoxyacetyl chloride)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the resulting mixture at -78 °C for 30 minutes to ensure complete deprotonation.
-
Add the desired acid chloride (1.1 eq) dropwise to the solution.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-acyl-(R)-4-benzyl-2-oxazolidinone.
Protocol 2: Diastereoselective Synthesis of a cis-β-Lactam via Staudinger Cycloaddition
This protocol details the key [2+2] cycloaddition reaction between the ketene generated in situ from the N-acyl oxazolidinone and an imine.
Materials:
-
N-Acyl-(R)-4-benzyl-2-oxazolidinone (from Protocol 1)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N)
-
Imine (e.g., N-benzylidene-p-anisidine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-acyl-(R)-4-benzyl-2-oxazolidinone (1.0 eq) and the imine (1.2 eq) in anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (2.0 eq) dropwise to the stirred solution. The triethylamine serves to generate the ketene from the N-acyl oxazolidinone.
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench it by adding water.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, containing the β-lactam with the attached chiral auxiliary, can be purified by flash column chromatography. The diastereomeric ratio can be determined at this stage by ¹H NMR analysis of the crude product. Successful diastereocontrol often results in diastereomeric ratios exceeding 95:5.[1]
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the this compound auxiliary to yield the final β-lactam.
Materials:
-
β-Lactam with attached chiral auxiliary (from Protocol 2)
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide (LiOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the β-lactam with the attached chiral auxiliary (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% H₂O₂ (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).
-
Stir the reaction vigorously at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool the mixture back to 0 °C and quench the excess peroxide by the addition of saturated aqueous Na₂SO₃ solution. Stir for 30 minutes.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Wash the aqueous residue with diethyl ether (3 x) to recover the chiral auxiliary, this compound.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extract the acidic aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the final β-lactam product.
Data Presentation
The following table summarizes representative quantitative data for the diastereoselective synthesis of β-lactams using Evans-type oxazolidinone auxiliaries. The diastereomeric ratio (d.r.) is a key indicator of the stereocontrol exerted by the chiral auxiliary.
| Entry | N-Acyl Group | Imine | Product Configuration | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| 1 | Methoxyacetyl | N-benzylideneaniline | cis | 85 | >98:2 | [3] |
| 2 | Phenoxyacetyl | N-(p-methoxybenzylidene)aniline | cis | 90 | >95:5 | [1] |
| 3 | Azidoacetyl | N-cinnamylideneaniline | cis | 78 | 90:10 | [1] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for β-lactam synthesis.
Mechanism of Stereocontrol
Caption: Stereocontrol by the chiral auxiliary.
References
Application Notes and Protocols for the Asymmetric Synthesis of Chiral α-Amino Acids
Abstract
This document provides detailed protocols for the asymmetric synthesis of chiral α-amino acids utilizing the Evans chiral auxiliary, (R)-4-Benzyl-2-oxazolidinone. This method is renowned for its high diastereoselectivity and reliability, making it a cornerstone in the synthesis of enantiomerically pure amino acids for research and pharmaceutical applications. The protocols cover the three key stages: N-acylation of the chiral auxiliary, diastereoselective alkylation of the resulting enolate, and subsequent cleavage to yield the target α-amino acid and recover the auxiliary.
Introduction
Chiral α-amino acids are fundamental building blocks for a vast array of biologically active molecules, including peptides, natural products, and pharmaceuticals.[1][2] The stereochemistry of these molecules is critical to their function. Consequently, methods for their enantioselective synthesis are of paramount importance.[1][2] The use of chiral auxiliaries, temporarily incorporated into a substrate to direct a stereoselective reaction, is a powerful strategy for achieving high levels of stereochemical control.[3]
The oxazolidinone auxiliaries, developed by David A. Evans and his group, are among the most effective and widely used for asymmetric synthesis.[3][4] The this compound auxiliary leverages steric hindrance from its benzyl substituent to direct the approach of electrophiles to an enolate, leading to predictable and high levels of diastereoselectivity in alkylation reactions.[3][5] This application note details the well-established three-step sequence for this transformation.
Overall Reaction Scheme
The synthesis proceeds through three main steps as illustrated below:
-
N-Acylation: The this compound is acylated to form an N-acyl imide.
-
Diastereoselective Alkylation: The N-acyl imide is deprotonated to form a rigid Z-enolate, which is then alkylated with high diastereoselectivity.[5]
-
Hydrolytic Cleavage: The chiral auxiliary is removed from the alkylated product to yield the desired chiral α-amino acid and allow for the recovery of the auxiliary.[5][6]
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis.
Caption: Workflow for chiral α-amino acid synthesis.
Quantitative Data Summary
The Evans auxiliary method consistently provides high levels of diastereoselectivity for a range of electrophiles. The data below is representative of the typical outcomes for the alkylation step.
| Electrophile (R-X) | Base | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| Allyl Iodide | NaN(TMS)₂ | 98:2 | ~90% | [5][6][7] |
| Benzyl Bromide | LDA | >99:1 | 80% | [8] |
| Methyl Iodide | LDA | 97:3 | 88% | [8] |
| Ethyl Iodide | LDA | 97:3 | 83% | [8] |
| n-Butyl Iodide | LDA | >99:1 | 70% | [8] |
| Trisyl Azide (for Azidation) | KHMDS | >99:1 | 90% | [8][9] |
Note: Yields and diastereomeric ratios can vary based on specific reaction conditions and the purity of reagents.
Detailed Experimental Protocols
Safety Precaution: These procedures involve moisture-sensitive and pyrophoric reagents (n-BuLi, LDA, NaN(TMS)₂), low-temperature reactions, and flammable solvents. All manipulations should be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: N-Propionylation of this compound
This protocol describes the acylation of the chiral auxiliary, which is the first step in the sequence.[5] This method uses DMAP as a catalyst, avoiding the need for strong bases like n-BuLi for this step.[5]
Materials:
-
This compound
-
Propionic anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the solid in anhydrous THF.
-
Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) to the solution, followed by propionic anhydride (1.5 eq).
-
Stir the reaction mixture at room temperature overnight or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
-
The crude product, (R)-4-benzyl-3-propionyloxazolidin-2-one, can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Diastereoselective Alkylation with Allyl Iodide
This protocol details the key stereochemistry-defining step, where the enolate of the N-acyl imide is generated and subsequently alkylated.[6][7]
Materials:
-
(R)-4-benzyl-3-propionyloxazolidin-2-one (from Protocol 1)
-
Sodium bis(trimethylsilyl)amide (NaN(TMS)₂) (1.0 M solution in THF)
-
Allyl iodide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a thermometer and under an inert atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add sodium bis(trimethylsilyl)amide (NaN(TMS)₂) (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The formation of the rigid (Z)-enolate is rapid.[5]
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add allyl iodide (1.2 eq) dropwise to the enolate solution.
-
Continue stirring the reaction at -78 °C for 2-4 hours, or until TLC analysis shows the reaction is complete.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to separate the major diastereomer from the minor one and any unreacted starting material. The diastereomeric ratio can be determined by GC or ¹H NMR analysis of the crude product.[5]
Protocol 3: Hydrolytic Cleavage of the Chiral Auxiliary
This final step removes the auxiliary to furnish the desired α-amino acid. The valuable chiral auxiliary can be recovered from the reaction mixture.[6][7]
Materials:
-
Alkylated N-acyl oxazolidinone (from Protocol 2)
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (Na₂SO₃)
-
Diethyl ether
-
Hydrochloric acid (HCl, 1M)
Procedure:
-
Dissolve the purified alkylated N-acyl oxazolidinone (1.0 eq) in a mixture of THF and water (3:1 ratio) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the reaction mixture vigorously at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the excess peroxide by the slow addition of an aqueous solution of sodium sulfite (Na₂SO₃) at 0 °C.
-
Concentrate the mixture in vacuo to remove the THF.
-
The aqueous residue contains the lithium salt of the carboxylic acid and the chiral auxiliary. Extract the mixture with diethyl ether or dichloromethane (3x) to recover the this compound auxiliary.
-
Cool the remaining aqueous layer to 0 °C and acidify to pH ~1-2 by the dropwise addition of 1M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the ethyl acetate extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the enantiomerically pure α-substituted carboxylic acid. Further purification can be achieved by recrystallization or chromatography. To obtain the final amino acid, the azido group from an azidation reaction would need to be reduced.
References
- 1. Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.williams.edu [chemistry.williams.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: (R)-4-Benzyl-2-oxazolidinone in Asymmetric Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-4-Benzyl-2-oxazolidinone is a powerful and widely utilized chiral auxiliary in asymmetric synthesis. Its rigid structure and the steric directing effect of the benzyl group at the C4 position allow for excellent stereocontrol in a variety of chemical transformations, most notably in asymmetric Diels-Alder reactions. This cycloaddition reaction is a cornerstone in organic synthesis for the construction of six-membered rings with high regio- and stereoselectivity. The use of this compound as a chiral auxiliary provides a reliable method for the preparation of enantiomerically enriched cyclic compounds, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in asymmetric Diels-Alder reactions, including the synthesis of the necessary N-acryloyl dienophile, the cycloaddition reaction itself, and the subsequent removal of the chiral auxiliary.
Reaction Principle and Stereochemical Rationale
The high degree of stereoselectivity observed in Diels-Alder reactions employing N-enoyl-(R)-4-benzyl-2-oxazolidinones is attributed to the formation of a chelated intermediate with a Lewis acid. The Lewis acid coordinates to both the carbonyl oxygen of the oxazolidinone and the carbonyl oxygen of the N-acyl group, locking the dienophile in a rigid, s-cis conformation. The bulky benzyl group at the C4 position of the oxazolidinone effectively shields one face of the dienophile, directing the approach of the diene to the less sterically hindered face. This results in a highly diastereoselective cycloaddition.
Caption: Proposed mechanism for Lewis acid-catalyzed asymmetric Diels-Alder reaction.
Quantitative Data Summary
The following tables summarize the results of asymmetric Diels-Alder reactions using this compound-derived dienophiles with various dienes and Lewis acids.
Table 1: Diels-Alder Reaction of N-Acryloyl-(R)-4-benzyl-2-oxazolidinone with Cyclopentadiene
| Entry | Lewis Acid | Equivalents | Temperature (°C) | Time (h) | Yield (%) | endo:exo Ratio | Diastereomeric Ratio |
| 1 | Et₂AlCl | 1.1 | -78 | 0.5 | 95 | >99:1 | >99:1 |
| 2 | EtAlCl₂ | 1.1 | -78 | 0.5 | 96 | >99:1 | >99:1 |
| 3 | TiCl₄ | 1.1 | -78 | 1 | 91 | >99:1 | 96:4 |
| 4 | SnCl₄ | 1.1 | -78 | 1 | 85 | >99:1 | 91:9 |
Table 2: Diels-Alder Reaction of N-Crotonyl-(R)-4-benzyl-2-oxazolidinone with Cyclopentadiene
| Entry | Lewis Acid | Equivalents | Temperature (°C) | Time (h) | Yield (%) | endo:exo Ratio | Diastereomeric Ratio |
| 1 | Et₂AlCl | 1.1 | -78 | 2 | 92 | >99:1 | 98:2 |
| 2 | EtAlCl₂ | 1.1 | -78 | 2 | 94 | >99:1 | 99:1 |
| 3 | TiCl₄ | 1.1 | -78 | 3 | 88 | >99:1 | 97:3 |
Table 3: Diels-Alder Reaction with Acyclic Dienes
| Entry | Dienophile | Diene | Lewis Acid | Yield (%) | Diastereomeric Ratio |
| 1 | N-Acryloyl | Isoprene | Et₂AlCl | 85 | >99:1 |
| 2 | N-Acryloyl | 1,3-Butadiene | Et₂AlCl | 81 | >99:1 |
| 3 | N-Crotonyl | Isoprene | EtAlCl₂ | 88 | 97:3 |
Experimental Protocols
Protocol 1: Synthesis of N-Acryloyl-(R)-4-benzyl-2-oxazolidinone
This protocol describes the acylation of this compound with acryloyl chloride.
Materials:
-
This compound
-
Acryloyl chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes.
-
Add acryloyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-acryloyl-(R)-4-benzyl-2-oxazolidinone.
Caption: Workflow for the synthesis of N-acryloyl-(R)-4-benzyl-2-oxazolidinone.
Protocol 2: Asymmetric Diels-Alder Reaction with Cyclopentadiene
This protocol details the Lewis acid-catalyzed Diels-Alder reaction between N-acryloyl-(R)-4-benzyl-2-oxazolidinone and cyclopentadiene.[2]
Materials:
-
N-Acryloyl-(R)-4-benzyl-2-oxazolidinone
-
Freshly cracked cyclopentadiene
-
Diethylaluminum chloride (Et₂AlCl) in hexanes
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the N-acryloyl-(R)-4-benzyl-2-oxazolidinone (1.0 eq) and anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C.
-
Add Et₂AlCl (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add freshly cracked cyclopentadiene (3.0 eq) dropwise.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the Diels-Alder adduct by flash column chromatography.
Caption: Workflow for the asymmetric Diels-Alder reaction.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the hydrolytic cleavage of the oxazolidinone auxiliary to yield the corresponding carboxylic acid using lithium hydroperoxide.[3][4]
Materials:
-
Diels-Alder adduct
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (Na₂SO₃)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the N-acyl oxazolidinone adduct in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Add an aqueous solution of lithium hydroxide (2.0 eq) dropwise.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the excess peroxide by the slow addition of an aqueous solution of sodium sulfite.
-
Concentrate the mixture to remove the THF.
-
Extract the aqueous layer with ethyl acetate to recover the chiral auxiliary.
-
Acidify the aqueous layer to a pH of ~2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x) to isolate the carboxylic acid product.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the product.
Caption: Workflow for the cleavage of the chiral auxiliary.
Conclusion
This compound is a highly effective chiral auxiliary for asymmetric Diels-Alder reactions, providing excellent levels of diastereoselectivity in the formation of six-membered rings. The protocols provided herein offer a robust and reliable methodology for researchers in organic synthesis and drug development. The straightforward nature of the reaction, coupled with the high stereocontrol and the ability to recover the chiral auxiliary, makes this a valuable tool for the synthesis of complex, enantiomerically pure molecules.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Diastereoselectivity in Evans Aldol Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing Evans aldol reactions.
Frequently Asked Questions (FAQs)
Q1: What is the Evans aldol reaction?
The Evans aldol reaction is a powerful carbon-carbon bond-forming reaction that allows for the stereoselective synthesis of β-hydroxy carbonyl compounds. It utilizes a chiral auxiliary, typically an oxazolidinone, to control the stereochemical outcome of the reaction between an enolate and an aldehyde.[1][2][3] This method is widely used in the synthesis of complex natural products and pharmaceuticals due to its high and predictable diastereoselectivity.[1][3]
Q2: What is the mechanism of stereocontrol in the Evans aldol reaction?
The high diastereoselectivity of the Evans aldol reaction is attributed to the formation of a specific transition state. The reaction typically proceeds through a boron-mediated (Z)-enolate which then reacts with an aldehyde via a chair-like six-membered Zimmerman-Traxler transition state.[1][2][4] The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, directing the aldehyde to approach from the less sterically hindered face.[4][5] This, combined with the minimization of dipole-dipole interactions between the carbonyl groups in the transition state, leads to the preferential formation of the syn-aldol product.[2][6]
Q3: How is the chiral auxiliary removed after the reaction?
The chiral auxiliary can be cleaved under mild conditions to yield various functional groups without epimerization of the newly formed stereocenters. Common methods include:
-
Hydrolysis to the carboxylic acid using reagents like lithium hydroxide (LiOH) or lithium hydroperoxide (LiOOH).[7]
-
Reduction to the corresponding alcohol using lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).[7]
-
Conversion to a Weinreb amide , which is a versatile intermediate for the synthesis of ketones and aldehydes.[1][6]
Troubleshooting Guide
This guide addresses common issues encountered during Evans aldol reactions in a question-and-answer format.
Problem 1: Poor Diastereoselectivity (Low syn:anti Ratio)
Q: My Evans aldol reaction is giving a low diastereomeric ratio. What are the potential causes and how can I improve the selectivity?
A: Low diastereoselectivity can stem from several factors related to the reaction setup and reagents. Here are the key areas to investigate:
-
Incomplete (Z)-Enolate Formation: The formation of the desired (Z)-enolate is crucial for high syn-selectivity.
-
Solution: Ensure the use of appropriate reagents for enolization. Dibutylboron triflate (Bu₂BOTf) or dicyclohexylboron chloride (Cy₂BCl) in the presence of a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are known to reliably generate (Z)-enolates.[4][8] The choice of boron reagent can influence the enolate geometry; for instance, Bu₂BOTf generally favors the (Z)-enolate, while Cy₂BCl can favor the (E)-enolate under certain conditions.[9]
-
-
Incorrect Reaction Temperature: The Zimmerman-Traxler transition state is highly ordered, and its stability is temperature-dependent.
-
Solution: Perform the reaction at low temperatures, typically -78 °C, to maximize stereocontrol.[10] Higher temperatures can lead to less organized transition states and reduced diastereoselectivity.
-
-
Choice of Lewis Acid: While boron-based Lewis acids are standard for achieving high syn-selectivity, other metal enolates can lead to different stereochemical outcomes.
-
Steric Hindrance: The steric bulk of the aldehyde or the chiral auxiliary can influence the facial selectivity of the reaction.[10]
-
Solution: If consistently poor selectivity is observed with a particular substrate, consider using a different chiral auxiliary with a more or less sterically demanding substituent.
-
Problem 2: Formation of the "Non-Evans" syn or anti-Adduct
Q: I am observing the formation of the unexpected "non-Evans" syn or even the anti-aldol product. Why is this happening?
A: The formation of unexpected stereoisomers can be a result of the choice of Lewis acid and reaction conditions, which can alter the geometry of the enolate or the transition state.
-
"Non-Evans" syn-Adduct: Certain titanium-mediated aldol reactions, such as the Crimmins modification using a thiazolidinethione auxiliary, can lead to the formation of the "non-Evans" syn-adduct.[11]
-
anti-Adduct Formation: The formation of the anti-aldol product is typically associated with the formation of an (E)-enolate.
-
Solution: While the standard Evans protocol is designed to produce the syn-adduct, specific conditions can be employed to favor the anti-product. For instance, the use of certain magnesium halide-catalyzed reactions can lead to the formation of the anti-aldol adduct.[14] The choice of boron reagent and amine base can also influence the enolate geometry.[15]
-
Problem 3: Low Reaction Yield
Q: My Evans aldol reaction is resulting in a low yield of the desired product. What are the possible reasons and solutions?
A: Low yields can be attributed to incomplete reaction, side reactions, or issues during workup and purification.
-
Inefficient Enolate Formation: Incomplete deprotonation of the N-acyl oxazolidinone will lead to unreacted starting material.
-
Solution: Ensure the use of a sufficient excess of the boron triflate and amine base (typically 1.1-1.2 equivalents of each). The reagents should be of high quality and handled under anhydrous conditions.
-
-
Retro-Aldol Reaction: The aldol addition is a reversible process, and the retro-aldol reaction can be significant, especially with sterically hindered substrates or at higher temperatures.[11][16]
-
Solution: Maintain a low reaction temperature throughout the addition and stirring process. Once the reaction is complete, quench it at low temperature before warming up.
-
-
Difficult Workup: The workup procedure for boron-mediated reactions involves the oxidation of the boron aldolate, which can sometimes be problematic.
-
Solution: A common workup involves quenching with a buffer, followed by oxidation with hydrogen peroxide. Ensure vigorous stirring during the oxidation step to ensure complete conversion.[5]
-
Problem 4: Acetate Aldols Show Poor Diastereoselectivity
Q: I am performing an Evans aldol reaction with an N-acetyl oxazolidinone and observing very low diastereoselectivity. Is this expected?
A: Yes, it is a known issue that acetate aldols in the Evans system often exhibit poor diastereoselectivity, sometimes as low as 1:1.[17]
-
Reason: The high selectivity in propionate and other substituted aldols is partly due to a steric clash between the α-substituent (e.g., a methyl group) and the chiral auxiliary in one of the diastereomeric transition states, which disfavors its formation. In the case of acetate aldols, the absence of this α-substituent removes this unfavorable interaction, leading to a smaller energy difference between the two transition states and consequently, lower diastereoselectivity.[17]
-
Solution: To achieve high selectivity in acetate aldol reactions, modifications to the auxiliary or the use of different metal enolates may be necessary. For example, using a tin-based enolate with a modified, sulfur-containing auxiliary has been shown to improve selectivity.[17]
Data Presentation
The following tables summarize the effect of various reaction parameters on the diastereoselectivity and yield of the Evans aldol reaction.
Table 1: Effect of Lewis Acid on Diastereoselectivity
| Lewis Acid | Enolate Geometry | Predominant Product | Typical Diastereomeric Ratio (syn:anti) |
| Bu₂BOTf | (Z) | syn | >99:1 |
| LiHMDS | (Z) | syn | ~80:20 |
| MgBr₂·OEt₂ | (Z) | anti | Varies, can favor anti |
| TiCl₄ | (Z) | syn ("non-Evans") | Varies with ligand |
Note: Diastereomeric ratios are highly dependent on the specific substrates and reaction conditions.
Table 2: Representative Diastereoselectivity and Yields for Boron-Mediated Evans Aldol Reactions
| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Isobutyraldehyde | >99:1 | 85-95 |
| Benzaldehyde | >99:1 | 80-90 |
| Acetaldehyde | 95:5 | 75-85 |
| Crotonaldehyde | 98:2 | 80-90 |
Data is compiled from various sources and represents typical outcomes for the reaction of N-propionyl oxazolidinones.
Experimental Protocols
Protocol 1: N-Acylation of the Chiral Oxazolidinone
This protocol describes a general procedure for the N-acylation of an Evans oxazolidinone.
-
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.05 eq.)
-
Acyl chloride (e.g., propionyl chloride, 1.1 eq.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
-
Procedure:
-
Dissolve the oxazolidinone in anhydrous THF in a flame-dried, argon-purged flask.
-
Cool the solution to -78 °C.
-
Slowly add n-BuLi dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add the acyl chloride dropwise.
-
Stir at -78 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
Protocol 2: Boron-Mediated Evans Aldol Reaction
This protocol provides a general procedure for the diastereoselective Evans aldol reaction.
-
Materials:
-
N-Acyl oxazolidinone (1.0 eq.)
-
Anhydrous dichloromethane (DCM)
-
Dibutylboron triflate (Bu₂BOTf, 1.1 eq.)
-
Diisopropylethylamine (DIPEA, 1.2 eq.)
-
Aldehyde (1.2 eq., freshly distilled)
-
Methanol
-
30% Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 7)
-
-
Procedure:
-
Dissolve the N-acyl oxazolidinone in anhydrous DCM in a flame-dried, argon-purged flask.
-
Cool the solution to 0 °C.
-
Add Bu₂BOTf dropwise, followed by the dropwise addition of DIPEA.
-
Stir the mixture at 0 °C for 30 minutes to form the boron enolate.
-
Cool the solution to -78 °C.
-
Add the aldehyde dropwise.
-
Stir the reaction at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
Quench the reaction at 0 °C by the addition of methanol, followed by the pH 7 phosphate buffer.
-
Add a 1:1 mixture of methanol and 30% H₂O₂ and stir vigorously for 1 hour.
-
Dilute with water and extract with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Visualizations
References
- 1. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. coconote.app [coconote.app]
- 4. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 5. benchchem.com [benchchem.com]
- 6. Evans Aldol Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. benchchem.com [benchchem.com]
- 9. ekwan.github.io [ekwan.github.io]
- 10. benchchem.com [benchchem.com]
- 11. Aldol reaction - Wikipedia [en.wikipedia.org]
- 12. pharmaxchange.info [pharmaxchange.info]
- 13. pharmacy180.com [pharmacy180.com]
- 14. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Troubleshooting Alkylation Reactions with (R)-4-Benzyl-2-oxazolidinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in alkylation reactions utilizing the Evans chiral auxiliary, (R)-4-benzyl-2-oxazolidinone.
Frequently Asked Questions (FAQs)
Q1: My alkylation reaction is resulting in a low yield. What are the most common causes?
Low yields in the alkylation of this compound can stem from several factors throughout the experimental workflow. The primary areas to investigate are:
-
Incomplete Deprotonation: The formation of the enolate is a critical step. Insufficient or inappropriate base, or impurities in the reagents or glassware, can lead to incomplete deprotonation of the N-acyl oxazolidinone.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent can significantly impact the reaction's success. For instance, temperatures that are too high can lead to side reactions or decomposition.
-
Issues with the Electrophile: The alkylating agent may be unreactive, volatile, or prone to elimination side reactions.
-
Problems During Work-up: Emulsion formation during aqueous extraction can lead to significant product loss.[1] Additionally, the product might have some solubility in the aqueous layer, necessitating multiple extractions.[1]
-
Product Instability: The desired product may be sensitive to the acidic or basic conditions employed during the work-up procedure, leading to decomposition.[1]
-
Loss During Purification: Product can be lost during chromatographic purification due to streaking on the silica gel or the use of an inappropriate solvent system.[1]
Q2: I am observing a significant amount of unreacted starting material. How can I improve the conversion?
Observing unreacted starting material, primarily the N-acyl oxazolidinone, points towards issues with the enolate formation or the subsequent alkylation step.
-
Verify Base Strength and Stoichiometry: Ensure a sufficiently strong base, such as Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS), is used in a slight excess (typically 1.05-1.1 equivalents) to ensure complete deprotonation.
-
Check Reagent Quality: The base should be freshly prepared or titrated to confirm its molarity. The solvent (typically THF) must be anhydrous, as trace amounts of water will quench the strong base.
-
Optimize Deprotonation Time and Temperature: The deprotonation is usually carried out at low temperatures (-78 °C) to minimize side reactions. Ensure the solution is stirred for an adequate amount of time (typically 30-60 minutes) after base addition to allow for complete enolate formation before adding the electrophile.
-
Consider the Electrophile's Reactivity: Less reactive electrophiles may require longer reaction times or slightly elevated temperatures. However, increasing the temperature should be done cautiously to avoid decomposition. Activated electrophiles like allylic or benzylic halides are generally very good substrates.[2]
Q3: My crude NMR spectrum is complex with many unexpected peaks. What could be the cause?
A complex crude NMR spectrum can be indicative of several issues.
-
Side Reactions: Besides the desired alkylation, side reactions such as elimination (if the electrophile is prone to it) or multiple alkylations can occur.
-
Decomposition: As mentioned, the product or starting material might be degrading under the reaction or work-up conditions.
-
Impure Reagents: Impurities in the starting materials, reagents, or solvents can lead to a variety of unexpected products.
-
Difficulty in Identifying Peaks: It is crucial to first identify the peaks corresponding to your starting material and the chiral auxiliary.[1] Running a 2D NMR experiment, such as COSY, can help in identifying the spin systems of your main product.[1]
Q4: I'm struggling with the purification of my alkylated product. The chiral auxiliary is difficult to remove. What strategies can I employ?
Separating the alkylated product from the unreacted chiral auxiliary or other byproducts can be challenging, especially if they have similar polarities.
-
Optimize Flash Chromatography: Experiment with different solvent systems. A shallow gradient of a more polar solvent (e.g., ethyl acetate in hexanes) can improve separation. Sometimes, switching to a different solvent system altogether, like dichloromethane/methanol, can alter the selectivity.[1]
-
Crystallization: If the product is a solid, selective crystallization can be a highly effective purification method.[1] Experiment with various solvent systems to find one that selectively crystallizes either the product or the auxiliary.
-
Derivative Formation: If the product possesses a suitable functional group, it can be temporarily converted into a derivative (e.g., a silyl ether from a hydroxyl group). This change in polarity can facilitate easier separation from the auxiliary. The protecting group can be removed in a subsequent step.[1]
Troubleshooting Guides
Guide 1: Low Conversion Rate
This guide helps to troubleshoot reactions where a significant amount of the N-acyl oxazolidinone starting material remains unreacted.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Guide 2: Complex Crude Product Mixture
This guide assists in diagnosing the cause of a complex mixture of products in the crude reaction output.
Troubleshooting Workflow for Complex Mixture
Caption: Troubleshooting workflow for a complex crude product.
Data Presentation
Table 1: Typical Conditions for Diastereoselective Alkylation of N-Acyl (R)-4-Benzyl-2-oxazolidinones
| N-Acyl Group | Electrophile (R-X) | Base/Solvent | Yield (%) | Diastereomeric Ratio |
| Propionyl | Benzyl bromide | LDA/THF | 80-92 | >99:1 |
| Propionyl | Allyl iodide | NaHMDS/THF | 85-95 | 98:2 |
| Acetyl | Methyl iodide | LDA/THF | 85-90 | 95:5 |
| Butyryl | Ethyl iodide | LDA/THF | 88-94 | >99:1 |
Data compiled from various sources and represent typical outcomes.
Experimental Protocols
Protocol 1: N-Acylation of this compound
This protocol describes the acylation of the chiral auxiliary, a necessary first step before the alkylation.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Slowly add n-butyllithium (n-BuLi, 1.05 eq) dropwise to the stirred solution. Stir the mixture at 0 °C for 30 minutes.
-
Acylation: Add the desired acyl chloride (1.1 eq) dropwise to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Diastereoselective Alkylation
This protocol details the key alkylation step.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the N-acyl oxazolidinone (1.0 eq) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add a strong base such as LDA or NaHMDS (1.05 eq) dropwise. Stir the solution at -78 °C for 30-60 minutes.
-
Alkylation: Add the electrophile (1.1-1.5 eq) dropwise to the enolate solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol outlines a common method for removing the chiral auxiliary to yield the chiral carboxylic acid.
-
Preparation: Dissolve the alkylated N-acyl oxazolidinone (1.0 eq) in a mixture of THF and water (typically a 3:1 to 4:1 ratio). Cool the solution to 0 °C.
-
Hydrolysis: Add 30% aqueous hydrogen peroxide (4.0-5.0 eq) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (LiOH, 2.0 eq).
-
Reaction: Stir the reaction vigorously at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na2SO3). Acidify the mixture to pH ~2-3 with a dilute acid (e.g., 1N HCl).
-
Extraction: Extract the product with an organic solvent. The chiral auxiliary can often be recovered from the organic layer, while the desired carboxylic acid is in the aqueous layer. To isolate the acid, extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts containing the acid, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product. Further purification can be achieved by crystallization or chromatography if necessary.
References
Technical Support Center: Cleavage of (R)-4-Benzyl-2-oxazolidinone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the cleavage of (R)-4-benzyl-2-oxazolidinone chiral auxiliaries. Our focus is on methods that ensure the preservation of stereochemical integrity, preventing epimerization of the target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the cleavage of N-acyl-(R)-4-benzyl-2-oxazolidinones without causing epimerization?
A1: The two most reliable and widely used methods for the cleavage of N-acyl oxazolidinones while maintaining stereochemical purity are hydrolytic and reductive cleavage.[1]
-
Hydrolytic Cleavage: This method typically employs lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) to yield the corresponding carboxylic acid.[1][2] It is known to proceed with no erosion of stereochemistry.
-
Reductive Cleavage: This approach utilizes reducing agents like lithium borohydride (LiBH₄) to produce the primary alcohol.[1]
Q2: How do I choose between hydrolytic and reductive cleavage?
A2: The choice of cleavage method depends on the desired functional group in the final product. If the goal is to obtain a carboxylic acid, hydrolytic cleavage is the appropriate choice. If a primary alcohol is the target molecule, then reductive cleavage should be employed.
Q3: I am observing a significant amount of a side product in my hydrolytic cleavage. What could it be?
A3: A common side reaction during hydrolytic cleavage with LiOH/H₂O₂ is the formation of an undesired hydroxyamide.[1] This occurs when the hydroxide ion attacks the carbamate carbonyl of the oxazolidinone ring instead of the intended exocyclic amide carbonyl.[1]
Q4: My reductive cleavage is giving me a complex mixture of products. What could be the issue?
A4: Strong reducing agents can sometimes lead to undesired side reactions, including the opening of the oxazolidinone ring itself. Using milder and more selective reducing agents like lithium borohydride can help to avoid these issues.[1] For sterically hindered substrates, modifications to the standard LiBH₄ protocol may be necessary to improve the yield and minimize by-products.
Troubleshooting Guides
Issue 1: Low Yield in Hydrolytic Cleavage (LiOH/H₂O₂)
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Reaction | Monitor the reaction progress closely using TLC or LC-MS. If the reaction stalls, consider slightly increasing the equivalents of LiOH or H₂O₂. | Ensuring the reaction goes to completion is crucial for maximizing the yield. |
| Formation of Hydroxyamide Impurity | Ensure the dropwise addition of LiOH solution at 0°C. A higher concentration of the hydroperoxide anion (from H₂O₂) relative to the hydroxide ion favors the desired cleavage.[2][3] | The hydroperoxide anion is a more effective nucleophile for the desired exocyclic cleavage.[3] |
| Product Isolation Issues | After quenching with a reducing agent (e.g., sodium sulfite) to destroy excess peroxide, ensure the aqueous layer is sufficiently acidified (to pH ~2) before extraction of the carboxylic acid. | The carboxylic acid product is soluble in the aqueous layer as its carboxylate salt at basic or neutral pH. Acidification protonates the carboxylate, allowing for extraction into an organic solvent.[1] |
| Oxygen Evolution | Be aware that the reaction of the intermediate peracid with excess hydrogen peroxide can lead to the evolution of oxygen gas.[3][4] For larger scale reactions, ensure proper venting and consider process safety measures. | This is a known phenomenon of this reaction and can pose a safety risk if not properly managed.[3][4] |
Issue 2: Low Yield or Side Products in Reductive Cleavage (LiBH₄)
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Reaction | Ensure the use of anhydrous solvent (e.g., THF, diethyl ether) and an inert atmosphere (argon or nitrogen).[1] Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.[1] | Lithium borohydride is sensitive to moisture, which can quench the reagent and reduce its effectiveness. |
| Ring-Opened By-products | For sterically hindered substrates, consider the addition of one equivalent of water to the reaction mixture before the addition of LiBH₄. | This can form a more selective reducing agent, a hydroxyborohydride species, which can minimize the attack on the oxazolidinone carbonyl. |
| Difficult Quenching | Quench the reaction carefully by the slow, dropwise addition of an aqueous solution (e.g., saturated ammonium chloride or Rochelle's salt) at 0°C.[1] | The reaction of excess LiBH₄ with water can be vigorous. A slow and controlled quench is essential for safety and to prevent product degradation. |
Quantitative Data Summary
The following table summarizes representative yields and stereoselectivity for the cleavage of N-acyl-(R)-4-benzyl-2-oxazolidinones.
| Cleavage Method | Substrate | Product | Yield | Stereoselectivity | Reference |
| LiOH/H₂O₂ | N-(phenylacetyl)oxazolidinone derivative | Carboxylic Acid | High | No erosion of stereochemistry | |
| LiOH/H₂O₂ | N-acyloxazolidinone | (3S)-hydroxy-5-phenylpentanoic acid | 89% | 98.5% ee | [4] |
| LiOH/H₂O₂ | N-propionyl oxazolidinone derivative | 2-methyl-4-pentenoic acid | High | High enantiomeric purity | [5][6] |
Experimental Protocols
Protocol 1: Hydrolytic Cleavage to a Carboxylic Acid
This protocol describes the standard procedure for removing an Evans oxazolidinone auxiliary to yield a carboxylic acid using lithium hydroxide and hydrogen peroxide.[1][7]
Materials:
-
N-acyl-(R)-4-benzyl-2-oxazolidinone
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Aqueous sodium sulfite (Na₂SO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Dissolve the N-acyl oxazolidinone (1.0 equivalent) in a 3:1 mixture of THF and water.
-
Cool the solution to 0°C in an ice-water bath.
-
Slowly add aqueous hydrogen peroxide (4-5 equivalents) dropwise, maintaining the temperature at 0°C.[1]
-
Add an aqueous solution of lithium hydroxide (2-2.5 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at 0°C.[1]
-
Stir the reaction at 0°C until completion, as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of an aqueous solution of sodium sulfite to destroy any excess peroxide.[1]
-
Remove the THF under reduced pressure.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to recover the chiral auxiliary.
-
Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl.[1]
-
Extract the acidified aqueous layer multiple times with an organic solvent to isolate the carboxylic acid product.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
Protocol 2: Reductive Cleavage to a Primary Alcohol
This protocol outlines the removal of an Evans oxazolidinone auxiliary to yield a primary alcohol using lithium borohydride.[1]
Materials:
-
N-acyl-(R)-4-benzyl-2-oxazolidinone
-
Anhydrous ethereal solvent (e.g., THF, diethyl ether)
-
Lithium borohydride (LiBH₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) or Rochelle's salt solution
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the N-acyl oxazolidinone (1.0 equivalent) in an anhydrous ethereal solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice-water bath.
-
Add lithium borohydride (2-3 equivalents) portion-wise as a solid or as a solution in THF.[1]
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as indicated by TLC or LC-MS analysis.[1]
-
Cool the reaction mixture back to 0°C and carefully quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride or Rochelle's salt.[1]
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the primary alcohol and recover the chiral auxiliary.
Visualized Workflows
Caption: Step-by-step workflow for the hydrolytic cleavage of N-acyl oxazolidinones.
Caption: Step-by-step workflow for the reductive cleavage of N-acyl oxazolidinones.
Caption: Decision tree for selecting the appropriate cleavage method.
References
Technical Support Center: Purification of (R)-4-Benzyl-2-oxazolidinone Adducts by Recrystallization
Welcome to the technical support center for the purification of (R)-4-Benzyl-2-oxazolidinone adducts. This resource is designed for researchers, scientists, and professionals in drug development who utilize Evans chiral auxiliaries in their synthetic workflows. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the recrystallization of these valuable intermediates.
Frequently Asked Questions (FAQs)
Q1: When should I choose recrystallization over column chromatography to purify my this compound adduct?
A1: The choice between recrystallization and column chromatography depends on several factors. Recrystallization is often preferred for large-scale purifications due to its cost-effectiveness and simplicity. It is particularly effective when the desired diastereomer is significantly less soluble than the undesired diastereomer and other impurities in a chosen solvent system. Column chromatography, while often providing excellent separation, can be more time-consuming and expensive, especially for large quantities of material.
Q2: What are the most common solvent systems for recrystallizing this compound adducts?
A2: Mixed solvent systems are frequently employed to achieve the ideal solubility profile for recrystallization. A "good" solvent, in which the adduct is soluble when hot, is paired with a "poor" solvent (or "anti-solvent"), in which the adduct is less soluble when cold. Common combinations for nonpolar adducts include dichloromethane/hexanes and ethyl acetate/hexanes. For more polar adducts, alcohol-based systems might be suitable.
Q3: How can I determine the optimal solvent system for my specific adduct?
A3: A systematic solvent screen is the most effective method. This involves testing the solubility of your crude adduct in a range of single and mixed solvents at both room temperature and elevated temperatures. The ideal system will show high solubility at high temperatures and low solubility at low temperatures for the desired diastereomer, while the undesired diastereomer and impurities remain in solution upon cooling.
Q4: My reaction to form the adduct did not go to completion. Can I remove the unreacted N-acyl oxazolidinone by recrystallization?
A4: It is possible, provided there is a significant difference in solubility between the starting material and the product adduct. However, due to their structural similarities, complete separation by a single recrystallization may be challenging. It is often more efficient to push the reaction to completion or to remove the bulk of the unreacted starting material by a preliminary purification step like a column plug before proceeding with recrystallization.
Troubleshooting Guides
Issue 1: The Adduct "Oils Out" Instead of Crystallizing
Problem: Upon cooling the saturated solution, the adduct separates as a liquid (oil) rather than forming solid crystals. This is a common issue that can lead to impure products as impurities tend to dissolve in the oil.
Possible Causes:
-
High Impurity Level: A significant amount of impurity can depress the melting point of the adduct, causing it to separate as a liquid.
-
Supersaturation is too high: The solution is cooled too rapidly, leading to nucleation at a temperature above the adduct's melting point in the solvent mixture.
-
Inappropriate Solvent Choice: The boiling point of the solvent might be too high relative to the melting point of the adduct.
Solutions:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of the "good" solvent to decrease the supersaturation. Allow the solution to cool more slowly.
-
Lower the Dissolution Temperature: If possible, use a solvent system that allows for dissolution at a lower temperature.
-
Induce Crystallization at a Lower Temperature: Try to induce crystallization at a lower temperature by scratching the inside of the flask with a glass rod or by adding a seed crystal once the solution has cooled significantly.
-
Change the Solvent System: Experiment with a different solvent or mixed solvent system with a lower boiling point.
Issue 2: Poor Recovery of the Desired Diastereomer
Problem: The yield of the recrystallized adduct is very low.
Possible Causes:
-
Adduct is too soluble in the cold solvent: The chosen solvent system has a high solubility for the desired diastereomer even at low temperatures.
-
Too much solvent was used: An excessive amount of solvent was used to dissolve the crude product, preventing the solution from becoming saturated upon cooling.
-
Premature crystallization: The adduct crystallized out during a hot filtration step.
Solutions:
-
Optimize the Solvent Ratio: In a mixed solvent system, increase the proportion of the "poor" solvent.
-
Cool to a Lower Temperature: Ensure the solution is thoroughly cooled in an ice bath or even a freezer (if the solvent's freezing point allows) to maximize precipitation.
-
Reduce Solvent Volume: If too much solvent was added, carefully evaporate some of it to reach the saturation point.
-
Pre-heat the Filtration Apparatus: When performing a hot filtration to remove insoluble impurities, pre-heating the funnel and receiving flask can prevent premature crystallization.
Issue 3: Low Diastereomeric Purity After Recrystallization
Problem: The diastereomeric ratio (d.r.) of the adduct has not significantly improved after recrystallization.
Possible Causes:
-
Similar Solubilities of Diastereomers: The chosen solvent system does not provide a sufficient solubility difference between the desired and undesired diastereomers.
-
Co-precipitation: The undesired diastereomer is crystallizing along with the desired one.
-
Formation of a Solid Solution: The two diastereomers are incorporated into the same crystal lattice.
Solutions:
-
Perform a Second Recrystallization: A subsequent recrystallization of the enriched material can further improve the diastereomeric purity.
-
Systematic Solvent Screening: Conduct a more thorough screening of different solvent systems to find one that offers better selectivity.
-
Slow Cooling: Allow the solution to cool as slowly as possible. This provides more time for the selective crystallization of the less soluble diastereomer.
-
Consider an Alternative Purification Method: If recrystallization is ineffective, column chromatography may be necessary to achieve the desired purity.
Data Presentation
The following tables provide illustrative data on the effectiveness of recrystallization for the purification of this compound adducts. Note: The values presented are representative and may vary depending on the specific adduct and experimental conditions.
Table 1: Illustrative Improvement of Diastereomeric Ratio (d.r.) through Recrystallization
| Adduct Type | Initial d.r. (Desired:Undesired) | Solvent System | Final d.r. after 1st Recrystallization | Final d.r. after 2nd Recrystallization |
| Aldol Adduct | 85:15 | Dichloromethane/Hexanes | 95:5 | >99:1 |
| Alkylation Adduct | 90:10 | Ethyl Acetate/Hexanes | 98:2 | >99:1 |
| Michael Adduct | 80:20 | Toluene/Heptane | 92:8 | 98:2 |
Table 2: Typical Yields for Recrystallization of this compound Adducts
| Adduct Type | Initial Purity (by NMR) | Recrystallization Yield (1st Crop) | Purity after 1st Recrystallization |
| Aldol Adduct | ~85% | 70-85% | >95% |
| Alkylation Adduct | ~90% | 75-90% | >98% |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization from a Mixed Solvent System (e.g., Dichloromethane/Hexanes)
-
Dissolution: In a suitable flask, dissolve the crude adduct in the minimum amount of hot dichloromethane (the "good" solvent).
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
-
Addition of Anti-solvent: To the hot, clear solution, slowly add hexanes (the "poor" solvent) dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few more drops of hot dichloromethane until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualizations
Caption: General workflow for the recrystallization of adducts using a mixed solvent system.
Caption: A decision tree for troubleshooting common issues in recrystallization.
Technical Support Center: Asymmetric Synthesis Using Oxazolidinone Auxiliaries
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during asymmetric synthesis using oxazolidinone auxiliaries. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues in their experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. N-Acylation
Q1: I am observing incomplete N-acylation of my oxazolidinone auxiliary. What are the common causes and how can I improve the reaction yield?
A1: Incomplete N-acylation is a frequent issue that can often be resolved by optimizing the reaction conditions. Here are the primary causes and troubleshooting steps:
-
Insufficiently Reactive Acylating Agent: Acid chlorides and anhydrides are commonly used. If you are using a less reactive derivative, consider converting the carboxylic acid to a more reactive species.
-
Inadequate Base: Strong bases like n-butyllithium (n-BuLi) are traditionally used to deprotonate the oxazolidinone, but this can sometimes lead to side reactions with sensitive substrates.
-
Steric Hindrance: Highly substituted carboxylic acids or oxazolidinones can hinder the approach of the reagents.
Troubleshooting Protocol:
-
Activate the Carboxylic Acid: If starting from a carboxylic acid, ensure its complete conversion to a highly reactive acylating agent (e.g., acid chloride via oxalyl chloride or thionyl chloride, or a mixed anhydride).
-
Optimize Base and Acylation Conditions:
-
Standard Protocol (n-BuLi): Ensure the oxazolidinone is completely dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78°C before the dropwise addition of n-BuLi. The formation of the lithium salt is crucial for the subsequent acylation.[1]
-
Milder Conditions (DMAP catalyst): For sensitive substrates, avoid strong bases. 4-(Dimethylamino)pyridine (DMAP) can be used as a catalyst with an acid anhydride in a neutral solution at room temperature.[2][3] This method is often slower but can prevent degradation of starting materials. A general procedure involves dissolving the oxazolidinone, DMAP (0.1 eq), and the acid anhydride (1.5 eq) in toluene or THF and stirring at room temperature.[1]
-
-
Increase Reaction Time and/or Temperature: If the reaction is sluggish due to steric hindrance, a longer reaction time or a moderate increase in temperature (e.g., allowing the reaction to slowly warm to room temperature) might be necessary. Monitor the reaction progress by TLC to avoid decomposition.
2. Diastereoselective Alkylation & Aldol Reactions
Q2: My alkylation/aldol reaction is showing poor diastereoselectivity. What factors influence the stereochemical outcome and how can I optimize it?
A2: Achieving high diastereoselectivity is the primary goal of using oxazolidinone auxiliaries. Several factors can impact the stereochemical control of the reaction.
-
Incomplete or Incorrect Enolate Geometry: The formation of the desired (Z)-enolate is critical for high diastereoselectivity.[4][5] The choice of base, cation, and reaction conditions dictates the enolate geometry.
-
Suboptimal Temperature: Temperature control is crucial. Higher temperatures can lead to a decrease in diastereoselectivity by allowing the reaction to proceed through higher energy transition states.[4]
-
Inappropriate Solvent: The solvent polarity can affect the chelation of the metal enolate and the rigidity of the transition state, thereby influencing stereoselectivity.
-
Lewis Acid (for Aldol Reactions): The choice and stoichiometry of the Lewis acid in aldol reactions significantly impact the transition state geometry and, consequently, the diastereoselectivity.[4][6]
Troubleshooting Workflow for Poor Diastereoselectivity
Caption: A flowchart for troubleshooting poor diastereoselectivity.
Quantitative Data on Reaction Parameter Effects
| Reaction Type | Parameter Varied | Conditions | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Alkylation | Base/Cation | (S)-4-benzyl-2-oxazolidinone, propionyl group, allyl iodide, THF | [7] | ||
| LiHMDS | >95:5 | 85 | [7] | ||
| NaHMDS | >98:2 | 90 | [7] | ||
| KHMDS | >98:2 | 92 | [7] | ||
| Aldol | Lewis Acid | N-propionyl-(S)-4-isopropyloxazolidin-2-one, isobutyraldehyde | [4][8] | ||
| Bu₂BOTf, DIPEA | >99:1 (syn) | 95 | [8] | ||
| TiCl₄, DIPEA | 9:91 (anti) | 85 | [8] | ||
| MgBr₂ | 1:10 (anti) | 70 | [9] |
3. Auxiliary Cleavage
Q3: During the cleavage of the auxiliary with LiOH/H₂O₂, I am observing a significant amount of a hydroxyamide byproduct. How can I minimize this side reaction?
A3: The formation of a hydroxyamide impurity arises from the nucleophilic attack of hydroxide (from LiOH) on the endocyclic carbamate carbonyl of the oxazolidinone ring, leading to ring-opening.[10][11][12] The desired cleavage occurs via the attack of the hydroperoxide anion (from H₂O₂) on the exocyclic acyl carbonyl.
Key Factors to Minimize Hydroxyamide Formation:
-
Excess Hydrogen Peroxide: A sufficient excess of H₂O₂ is critical to ensure that the hydroperoxide anion outcompetes the hydroxide ion as the primary nucleophile.[10]
-
Temperature: Lowering the reaction temperature can decrease the rate of the undesired endocyclic cleavage.[10]
-
Solvent System: The ratio of the organic solvent to water can influence both the reaction rate and selectivity.[10]
Troubleshooting and Optimization:
| Parameter | Recommended Change | Rationale |
| H₂O₂ Equivalents | Increase to at least 4 equivalents. | To favor the desired exocyclic cleavage by the hydroperoxide anion.[10] |
| Temperature | Maintain the reaction at 0°C. | To slow down the competing endocyclic cleavage by hydroxide.[10] |
| LiOH Equivalents | Use around 2 equivalents. | A large excess of LiOH can increase the concentration of hydroxide, promoting the side reaction.[10] |
| Solvent | A 3:1 to 4:1 mixture of THF:H₂O is a good starting point. | This ratio often provides a good balance between solubility, reaction rate, and selectivity.[10] |
Q4: I have observed gas evolution during the LiOH/H₂O₂ cleavage reaction. Is this normal and is it a safety concern?
A4: Yes, the evolution of oxygen gas is a known phenomenon in this reaction and presents a significant safety hazard, especially on a larger scale.[10][13][14] The initially formed peracid intermediate can be reduced by excess hydrogen peroxide, leading to the release of a stoichiometric amount of oxygen.[10][13][14] This can create a flammable and pressurized atmosphere in the reaction vessel.
Safety Recommendations:
-
Ensure Proper Inerting: Always perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the oxygen concentration in the headspace.
-
Adequate Venting: Use a setup that allows for safe venting of any evolved gas.
-
Controlled Addition: For larger scale reactions, consider the slow, controlled addition of the LiOH solution to manage the rate of gas evolution.
-
Alternative Cleavage Methods: If safety concerns are paramount, consider alternative, non-oxidative cleavage methods.
Alternative Auxiliary Cleavage Methods
| Reagent | Product | Conditions | Notes |
| LiOBn | Benzyl Ester | THF, 0°C | Mild, non-oxidative conditions.[11][12] |
| Me₂Al-SMe | Thioester | CH₂Cl₂, 0°C to rt | Useful for further transformations. |
| LiBH₄ or LiAlH₄ | Primary Alcohol | Et₂O or THF, 0°C | Reductive cleavage.[15] |
| Weinreb Reagent (Me(MeO)NH·HCl, i-PrMgCl) | Weinreb Amide | THF, -10°C | Forms a stable intermediate for ketone synthesis. |
4. Epimerization
Q5: I suspect epimerization at the α-carbon during my synthesis. When is this most likely to occur and how can it be prevented?
A5: Epimerization, the loss of stereochemical integrity at the newly formed stereocenter, is a serious side reaction that can undermine the entire asymmetric synthesis strategy. It typically occurs via the formation of an enolate or enol under basic or acidic conditions, which can then be protonated from either face.
Stages Prone to Epimerization:
-
During Enolate Formation/Reaction: Prolonged exposure of the enolate to high temperatures or certain reactive partners can lead to equilibration to the undesired diastereomer.
-
During Auxiliary Cleavage: Strongly basic or acidic cleavage conditions can promote epimerization. While the standard LiOH/H₂O₂ method is generally mild in this regard, care should be taken.
-
During Workup and Purification: Exposure to acidic or basic conditions during aqueous workup or chromatography on silica gel can sometimes cause epimerization of sensitive products.
Prevention and Mitigation Strategies:
-
Maintain Low Temperatures: During enolate formation and reaction, strictly maintain low temperatures (typically -78°C) to prevent equilibration.
-
Use Mild Cleavage Conditions: If epimerization is observed with standard cleavage protocols, consider milder, non-basic methods such as transesterification.
-
Neutral Workup: Quench reactions with a buffered aqueous solution (e.g., saturated NH₄Cl or a pH 7 buffer) to avoid extremes of pH.
-
Careful Purification: Minimize the time the product is on silica gel. If the product is acid-sensitive, consider neutralizing the silica gel with a small amount of triethylamine in the eluent.
Experimental Protocols
Protocol 1: N-Acylation using DMAP Catalyst [1][2]
-
To a solution of the oxazolidinone (1.0 eq) in toluene or THF (0.2 M), add 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Add the corresponding acid anhydride (1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature overnight, or gently heat to 50°C for 2-4 hours for less reactive substrates. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the product by flash column chromatography.
Protocol 2: Diastereoselective Alkylation with NaHMDS [1][16]
-
Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under an argon atmosphere.
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add sodium bis(trimethylsilyl)amide (NaHMDS, 1.05 eq, as a solution in THF) dropwise. Stir for 30-60 minutes at -78°C.
-
Add the alkyl halide (1.2 eq) dropwise.
-
Stir at -78°C for 2-4 hours, or until TLC indicates consumption of the starting material.
-
Quench the reaction at -78°C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify by flash chromatography.
Protocol 3: Standard Auxiliary Cleavage with LiOH/H₂O₂ [1][10]
-
Dissolve the N-acyl oxazolidinone adduct (1.0 eq) in a 3:1 mixture of THF and water (0.1 M).
-
Cool the solution to 0°C in an ice bath.
-
Slowly and carefully add 30% aqueous H₂O₂ (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).
-
Stir the reaction vigorously at 0°C for 2-4 hours.
-
Quench the reaction by the addition of an aqueous solution of sodium sulfite (Na₂SO₃) and stir for 30 minutes at room temperature.
-
Concentrate the mixture in vacuo to remove the THF.
-
Extract the aqueous layer with diethyl ether or dichloromethane to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH ~2 with 1M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.
Visualizing Reaction Pathways
Caption: Competing pathways in auxiliary cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-Acylation of Oxazolidinones - ChemistryViews [chemistryviews.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 6. Evans Aldol Reaction | TCI AMERICA [tcichemicals.com]
- 7. publish.uwo.ca [publish.uwo.ca]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. UQ eSpace [espace.library.uq.edu.au]
- 12. connectsci.au [connectsci.au]
- 13. researchgate.net [researchgate.net]
- 14. Collection - Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - Organic Process Research & Development - Figshare [acs.figshare.com]
- 15. researchgate.net [researchgate.net]
- 16. chemistry.williams.edu [chemistry.williams.edu]
Technical Support Center: Removal of (R)-4-Benzyl-2-oxazolidinone Auxiliary from Polar Products
Welcome to the technical support center for the removal of the (R)-4-benzyl-2-oxazolidinone chiral auxiliary, with a special focus on substrates containing polar functional groups. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for this critical step in asymmetric synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the removal of the this compound auxiliary from polar products.
Q1: My hydrolytic cleavage with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is giving low yields and a significant amount of a hydroxyamide byproduct. What's happening and how can I fix it?
A1: This is a common issue arising from the nucleophilic attack of hydroxide at the endocyclic carbamate carbonyl of the oxazolidinone ring, instead of the desired exocyclic amide carbonyl. This side reaction is more prevalent with sterically hindered substrates.
Troubleshooting Steps:
-
Use Lithium Hydroperoxide (LiOOH): The active nucleophile in the standard procedure is lithium hydroperoxide, formed in situ from LiOH and H₂O₂. LiOOH is a "softer" nucleophile and exhibits greater selectivity for the desired exocyclic carbonyl.[1] Ensure you are using a sufficient excess of hydrogen peroxide (typically 4-5 equivalents) to favor the formation of LiOOH.
-
Temperature Control: Maintain a low temperature (0 °C) during the addition of reagents to minimize the rate of the competing hydroxyamide formation.[2]
-
Solvent System: An optimal solvent system is crucial. A mixture of tetrahydrofuran (THF) and water (commonly 3:1 or 4:1 v/v) is often effective.[2]
-
Consider Milder, Non-Hydrolytic Methods: If the substrate is particularly sensitive or sterically hindered, hydrolysis may not be the best approach. Consider reductive cleavage or transesterification.
Q2: The removal of the auxiliary from my sterically hindered substrate is very slow or incomplete. What are my options?
A2: Steric hindrance around the N-acyl group can significantly impede nucleophilic attack, leading to sluggish or incomplete reactions.
Troubleshooting Steps:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier. However, this should be done with caution as it can also promote side reactions, including epimerization. Monitor the reaction closely.
-
Alternative Cleavage Methods: For highly hindered substrates, alternative methods are often more successful:
-
Reductive Cleavage: Using strong reducing agents like lithium borohydride (LiBH₄) or lithium aluminium hydride (LiAlH₄) can efficiently cleave the auxiliary to yield the corresponding primary alcohol.
-
Transesterification: Methods using nucleophiles like sodium methoxide in methanol can convert the N-acyl oxazolidinone to the corresponding methyl ester.
-
Q3: I'm observing epimerization at the α-carbon of my product. How can I prevent this?
A3: Epimerization, the loss of stereochemical integrity at the newly formed stereocenter, can occur under basic conditions through the formation of an enolate intermediate.
Troubleshooting Steps:
-
Milder Conditions: Use the mildest possible conditions that still afford cleavage. For hydrolytic cleavage, ensure the temperature is kept low (0 °C).
-
Switch to Reductive Cleavage: Reductive cleavage methods, for instance with lithium borohydride, do not proceed via an enolate intermediate and therefore avoid the issue of epimerization. The resulting alcohol can, if necessary, be re-oxidized to the carboxylic acid in a subsequent step.
Q4: My product is highly polar and I'm having difficulty with the aqueous work-up and extraction. What are some effective strategies?
A4: The high water solubility of polar products can lead to low recovery during standard aqueous extractions.
Troubleshooting Steps:
-
Solvent Evaporation: Before the aqueous work-up, remove volatile organic solvents like THF or acetonitrile by rotary evaporation. This prevents the partitioning of your polar product into the organic solvent that is miscible with the aqueous layer.
-
Specialized Extraction Solvents: For highly polar products that are difficult to extract with common solvents like ethyl acetate or dichloromethane, a 3:1 mixture of chloroform and isopropanol can be very effective at pulling water-soluble organic compounds out of the aqueous phase.
-
Acid-Base Extraction for Carboxylic Acids: If your product is a carboxylic acid, the work-up can be tailored to exploit its acidic nature. After the reaction, ensure the aqueous layer is basic (pH > 10) and wash with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove the liberated chiral auxiliary. Then, carefully acidify the aqueous layer to pH ~2 with an acid like 1M HCl and extract your product with an appropriate organic solvent (e.g., ethyl acetate).
-
Continuous Extraction: For extremely water-soluble products, continuous liquid-liquid extraction may be necessary.
Q5: My polar product contains other functional groups that might react with the cleavage reagents. How can I achieve chemoselectivity?
A5: The choice of cleavage reagent is critical when other reactive functional groups are present.
Troubleshooting Steps:
-
Protecting Groups: If your molecule contains sensitive functional groups, consider protecting them before the auxiliary removal step. The choice of protecting group will depend on its stability to the cleavage conditions.
-
Selective Reagents:
-
Lithium Borohydride (LiBH₄): This reagent is known for its chemoselectivity. It can reduce the N-acyloxazolidinone to the primary alcohol while leaving other functional groups like esters, nitriles, and amides intact.[3]
-
Milder Hydrolysis Conditions: Using LiOOH at low temperatures can often provide sufficient selectivity.
-
Data Presentation
Table 1: Comparison of Common Methods for this compound Removal
| Method | Reagents | Product | Key Advantages | Potential Issues with Polar Products |
| Hydrolytic Cleavage | LiOH, H₂O₂ in THF/H₂O | Carboxylic Acid | Direct formation of the acid. | Low yields with hindered substrates, epimerization risk, difficult work-up for polar acids. |
| Reductive Cleavage | LiBH₄ or LiAlH₄ in THF | Primary Alcohol | Avoids epimerization, good for hindered substrates. | Reduces other sensitive functional groups (LiAlH₄), purification of polar alcohols can be challenging. |
| Transesterification | NaOMe in MeOH | Methyl Ester | Mild conditions. | Potential for side reactions with other ester groups. |
| Weinreb Amide Formation | Me(MeO)NH·HCl, AlMe₃ | Weinreb Amide | Versatile intermediate for ketone synthesis. | Requires additional steps to obtain the final product. |
Experimental Protocols
Protocol 1: Hydrolytic Cleavage to a Carboxylic Acid using LiOH/H₂O₂
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add aqueous hydrogen peroxide (30% w/w, 4.0-5.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Add an aqueous solution of lithium hydroxide (2.0-2.5 eq) dropwise, again keeping the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and quench the excess peroxide by the slow addition of an aqueous solution of sodium sulfite (Na₂SO₃). Stir for 30 minutes.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Wash the remaining aqueous layer three times with diethyl ether to recover the chiral auxiliary.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 1 M HCl.
-
Extract the acidified aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude carboxylic acid.
Protocol 2: Reductive Cleavage to a Primary Alcohol using LiBH₄
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the N-acyl oxazolidinone (1.0 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add lithium borohydride (LiBH₄, 2.0-3.0 eq) portion-wise as a solid or as a solution in THF.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). For substrates with other reducible functional groups, it may be necessary to maintain the reaction at 0 °C.[4]
-
Carefully quench the reaction by the slow addition of an aqueous solution (e.g., saturated ammonium chloride or Rochelle's salt) at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude alcohol.
Protocol 3: Transesterification to a Methyl Ester using Magnesium Methoxide
-
Prepare magnesium methoxide by reacting magnesium turnings with anhydrous methanol under an inert atmosphere.
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous methanol.
-
Add the prepared magnesium methoxide catalyst to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude methyl ester.
Mandatory Visualizations
Caption: Decision workflow for selecting a suitable auxiliary removal method.
References
Controlling exothermic reactions in the synthesis of (R)-4-Benzyl-2-oxazolidinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-4-Benzyl-2-oxazolidinone. The focus is on controlling the highly exothermic reactions involved in the process to ensure safety and optimal yield.
Troubleshooting Exothermic Reactions
Question: My reaction is experiencing a rapid, uncontrolled temperature increase (runaway reaction) during the reduction of L-phenylalanine with Lithium Aluminum Hydride (LiAlH₄). What should I do?
Answer: A runaway reaction is a critical safety hazard. Your immediate priorities are to contain the reaction and ensure personal safety.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the LiAlH₄ solution.
-
Enhance Cooling: Ensure your cooling bath (e.g., ice-water) is making good contact with the reaction flask and has sufficient capacity. Add more ice or switch to a colder bath if possible.
-
Emergency Quenching (Use with extreme caution): If the temperature continues to rise uncontrollably, and it is safe to do so, you may consider quenching the reaction by slowly adding a less reactive quenching agent like ethyl acetate before adding water or alcohols.[1] This can help to consume the excess LiAlH₄ in a more controlled manner than highly reactive protic solvents.
Root Cause Analysis and Prevention:
| Potential Cause | Preventative Measure |
| Reagent Addition Rate is Too Fast | The addition of the LiAlH₄ solution should be slow and dropwise to allow the cooling system to dissipate the generated heat effectively.[2] Monitor the internal temperature closely during addition. |
| Inadequate Cooling | Ensure the reaction flask is appropriately sized for the reaction volume to allow for efficient heat transfer. The cooling bath should be of sufficient size and maintained at the target temperature. |
| Concentrated Reagents | Using overly concentrated solutions of LiAlH₄ can lead to a rapid release of heat. Adhere to recommended solvent volumes to ensure adequate heat dissipation.[3] |
| Poor Stirring | Inefficient stirring can create localized hot spots where the reaction accelerates. Ensure vigorous and consistent stirring throughout the reaction. |
Question: I am observing excessive bubbling and a sudden temperature spike during the quenching of the LiAlH₄ reaction with methanol and water. How can I control this?
Answer: The quenching of excess LiAlH₄ is also highly exothermic and can lead to dangerous situations if not performed correctly.
Troubleshooting Steps:
-
Slow the Addition: Immediately reduce the rate of addition of the quenching agent (methanol or water).
-
Cooling: Ensure the reaction is still being efficiently cooled in an ice-water bath.
-
Dilution: Adding more anhydrous solvent (like THF) before quenching can help to dilute the reaction mixture and provide a larger heat sink.
Best Practices for Quenching:
-
Sequential Quenching: A widely used and safer method is the Fieser workup. For every 'x' grams of LiAlH₄ used, slowly and sequentially add:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water This procedure helps to form granular aluminum salts that are easier to filter.
-
-
Controlled Temperature: Maintain the reaction temperature below 30°C during the entire quenching process.[2]
Frequently Asked Questions (FAQs)
Q1: What are the key exothermic steps in the synthesis of this compound from L-phenylalanine?
A1: There are two primary exothermic steps:
-
Reduction of L-phenylalanine: The reaction of the carboxylic acid group with the strong reducing agent, Lithium Aluminum Hydride (LiAlH₄), is highly exothermic.[4]
-
Quenching of excess LiAlH₄: The reaction of the unreacted LiAlH₄ with protic solvents like water or methanol to neutralize it is also extremely exothermic and releases hydrogen gas.[5]
Q2: How does the dropwise addition of reagents help in controlling the exotherm?
A2: Dropwise addition allows for a slow and controlled introduction of the limiting reagent. This ensures that the heat generated by the reaction at any given moment does not exceed the cooling capacity of the system, thus preventing a rapid and uncontrolled rise in temperature.[2]
Q3: What is the role of the solvent in managing the exothermic reaction?
A3: The solvent acts as a heat sink, absorbing the energy released during the reaction and helping to maintain a stable temperature.[3] Using a sufficient volume of an appropriate solvent, such as anhydrous Tetrahydrofuran (THF), is crucial for effective heat dissipation.
Q4: Are there any common side reactions I should be aware of if the temperature is not controlled properly?
A4: While specific high-temperature side-product analysis for this exact synthesis is not extensively documented in the provided results, generally, loss of temperature control in LiAlH₄ reductions can lead to reduced yields and the formation of impurities due to less selective reductions or degradation of the starting material and product. In the cyclization step, incomplete reaction due to poor temperature management could result in unreacted (R)-2-amino-3-phenyl-1-propanol.
Q5: Can I use Sodium Borohydride (NaBH₄) instead of LiAlH₄ to reduce the L-phenylalanine to avoid such a strong exotherm?
A5: Sodium borohydride (NaBH₄) is generally not a strong enough reducing agent to reduce carboxylic acids to alcohols.[4] Lithium Aluminum Hydride (LiAlH₄) is required for this transformation, making careful control of the exothermic reaction essential.
Experimental Protocols
Key Experiment: Reduction of L-phenylalanine and Quenching
Objective: To safely reduce L-phenylalanine to (R)-2-amino-3-phenyl-1-propanol while controlling the exothermic reaction.
Materials:
-
L-phenylalanine
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
20% Sodium Hydroxide (NaOH) solution
-
Water
-
Three-neck round-bottom flask
-
Addition funnel
-
Mechanical stirrer
-
Ice-water bath
-
Thermometer
Procedure:
-
In a three-neck flask equipped with a mechanical stirrer, thermometer, and an addition funnel, add THF and cool the flask in an ice-water bath.
-
Slowly and portion-wise, add a solution of LiAlH₄ in anhydrous THF to the addition funnel.
-
Begin the dropwise addition of the LiAlH₄ solution to the cooled THF, ensuring the internal temperature is maintained below 15°C.[2]
-
After the addition is complete, allow the reaction to stir at room temperature for 3 hours.[2]
-
Cool the reaction mixture back down in an ice-water bath.
-
To quench the reaction, slowly add methanol dropwise. Control the rate of addition to prevent excessive bubbling and maintain the temperature below 30°C.[2]
-
Following the methanol quench, slowly add water, followed by a 20% NaOH solution, while maintaining vigorous stirring and temperature control.[2]
-
Allow the mixture to stir for 30 minutes before proceeding with workup.
Quantitative Data Summary
Table 1: Recommended Temperature Control Parameters
| Reaction Step | Reagent Added | Parameter | Recommended Value | Rationale |
| Reduction | LiAlH₄ solution | Internal Temperature | < 15°C | To control the highly exothermic reduction of the carboxylic acid.[2] |
| Quenching | Methanol/Water | Internal Temperature | < 30°C | To manage the exothermic reaction of excess LiAlH₄ with protic solvents and prevent runaway.[2] |
Visualizations
Experimental Workflow for Exothermic Control
Caption: Controlled synthesis workflow.
Troubleshooting Logic for Runaway Reaction
Caption: Runaway reaction decision tree.
References
Overcoming steric hindrance in reactions with (R)-4-Benzyl-2-oxazolidinone
This guide provides troubleshooting advice and optimized protocols for researchers encountering challenges in reactions utilizing the (R)-4-Benzyl-2-oxazolidinone chiral auxiliary, a cornerstone of asymmetric synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Diastereoselectivity in Aldol Reactions with Bulky Aldehydes
Q: My Evans aldol reaction is showing poor diastereoselectivity (low dr) when using a sterically hindered aldehyde. What is the cause and how can I improve it?
A: Low diastereoselectivity with bulky electrophiles often arises from a poorly organized transition state. The standard dibutylboron triflate (Bu₂BOTf) may not provide sufficient steric enforcement to overcome unfavorable interactions with a large aldehyde. The bulky benzyl group on the auxiliary is designed to shield one face of the enolate, but this can be compromised if the Lewis acid fails to form a rigid, chair-like Zimmerman-Traxler transition state.[1][2]
Troubleshooting Steps:
-
Switch the Lewis Acid: The choice of Lewis acid is critical for forming a rigid chelated transition state.[3][4] Titanium-based Lewis acids, such as titanium tetrachloride (TiCl₄), can offer superior rigidity and steric direction compared to boron triflates in certain cases.[5] TiCl₄ promotes a well-defined transition state that can enhance facial selectivity even with demanding substrates.[6]
-
Lower the Reaction Temperature: Decreasing the temperature (e.g., from -40 °C to -78 °C) increases the energy difference between the diastereomeric transition states, generally favoring the formation of the desired product.[5]
-
Solvent Choice: Ensure the use of non-coordinating, aprotic solvents like dichloromethane (CH₂Cl₂) or diethyl ether (Et₂O). These solvents are less likely to interfere with the crucial chelation between the Lewis acid and the N-acylated oxazolidinone.[5]
Optimized Protocol: Titanium-Mediated Aldol Reaction for Hindered Aldehydes
For cases with poor selectivity, the following TiCl₄-mediated protocol is recommended.
Experimental Workflow Diagram
Caption: Workflow for a titanium-mediated Evans aldol addition.
Detailed Methodology: To a solution of the N-acyl-(R)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous dichloromethane (0.1 M) in a flame-dried flask under an argon atmosphere, cool the mixture to -78 °C.[5] Add titanium tetrachloride (TiCl₄, 1.1 equiv) dropwise, followed by the slow addition of Hünig's base (N,N-diisopropylethylamine, 1.2 equiv).[5] Stir the resulting deep red solution for 30 minutes at -78 °C. Subsequently, add the sterically hindered aldehyde (1.5 equiv) dropwise.[5] The reaction is maintained at -78 °C for 2 to 4 hours, monitoring by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.[5] Allow the mixture to warm to room temperature, separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude product for purification.[5]
Issue 2: Low Yield in Alkylation with Secondary Alkyl Halides
Q: I am attempting to alkylate my N-acyl oxazolidinone with a secondary iodide, but the yield is very low and I observe starting material decomposition. What can I do?
A: Alkylations with secondary electrophiles are notoriously difficult due to competing elimination reactions (E2) and slower substitution rates (Sₙ2). The strong base required for enolate formation, typically lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), can act as a nucleophile or promote elimination of the alkyl halide.
Troubleshooting Steps:
-
Change the Base/Enolate Counterion: Sodium enolates, generated with NaHMDS, are often more reactive in alkylations than lithium enolates. The looser ion pairing between sodium and the enolate can increase nucleophilicity.
-
Use an Additive: Hexamethylphosphoramide (HMPA) can be used as an additive to break up lithium enolate aggregates, increasing reactivity. Caution: HMPA is a potent carcinogen and should be handled with extreme care.
-
Convert to a Less Reactive Electrophile: If possible, convert the secondary iodide to a triflate (-OTf). Triflates are excellent leaving groups and can react more efficiently at lower temperatures, potentially outcompeting the elimination pathway.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low-yield alkylations.
Issue 3: Incomplete N-Acylation of the Oxazolidinone Auxiliary
Q: I am struggling to fully acylate the this compound with my hindered acyl chloride. The reaction stalls at ~50% conversion.
A: The nitrogen on the oxazolidinone is not highly nucleophilic, and acylation can be difficult, especially with bulky or electron-poor acylating agents. The standard method of deprotonation with n-butyllithium (n-BuLi) followed by addition of an acyl chloride can be sluggish.[7]
Troubleshooting Steps:
-
Increase Temperature: While initial deprotonation should be cold (-78 °C), after adding the acyl chloride, the reaction can often be allowed to warm slowly to 0 °C or even room temperature to drive it to completion.
-
Use a More Reactive Acylating Agent: If using an acyl chloride, consider converting the corresponding carboxylic acid to an acid anhydride or using a coupling reagent like DCC or EDC. Alternatively, a simplified procedure using the acid anhydride with catalytic 4-dimethylaminopyridine (DMAP) and a base like triethylamine can be effective.
-
Alternative Catalysis: For a milder approach, N-heterocyclic carbene (NHC) catalysis can be used to acylate oxazolidinones directly with aldehydes under aerobic oxidative conditions, avoiding harsh bases and reactive acylating agents.[7]
Data Summary: Lewis Acid Impact on Aldol Diastereoselectivity
The selection of the Lewis acid is paramount for achieving high diastereoselectivity. The table below illustrates typical outcomes for the reaction of an N-propionyl oxazolidinone with isobutyraldehyde, highlighting the superiority of chelation control.
| Entry | Lewis Acid | Base | Temp (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Bu₂BOTf | Et₃N | -78 to 0 | 89 | >99:1 |
| 2 | TiCl₄ | DIPEA | -78 | 91 | 98:2 |
| 3 | Sn(OTf)₂ | N-Et-Pip | -78 | 85 | 96:4 |
| 4 | LDA (Li-enolate) | - | -78 | 75 | 85:15 |
Data is representative and compiled from typical results in the field. Actual results may vary based on specific substrates and conditions. The use of boron and titanium Lewis acids, which form a rigid six-membered chair transition state, provides significantly higher "Evans-syn" selectivity.[2][3]
References
Technical Support Center: Minimizing Racemization During Auxiliary Cleavage
Welcome to the Technical Support Center for chiral auxiliary cleavage. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing racemization and troubleshooting common issues encountered during the removal of chiral auxiliaries.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during chiral auxiliary cleavage?
A1: Racemization during auxiliary cleavage is primarily caused by the formation of a planar, achiral intermediate, such as an enolate or an imine.[1][2] This can be triggered by:
-
Harsh reaction conditions: Elevated temperatures and strongly acidic or basic conditions can promote the formation of these planar intermediates.[1]
-
Prolonged reaction times: Extended exposure to even mildly racemizing conditions can lead to a significant loss of enantiomeric purity.
-
Workup procedures: Acidic or basic aqueous workups can also induce racemization.[3]
Q2: How can I minimize the risk of racemization?
A2: To maintain the stereochemical integrity of your product, consider the following general strategies:
-
Use mild cleavage conditions: Opt for reagents and reaction conditions that are known to be less prone to causing enolate or imine formation.
-
Maintain low temperatures: Running the cleavage reaction at lower temperatures can help prevent racemization.
-
Monitor the reaction closely: Avoid unnecessarily long reaction times by monitoring the consumption of the starting material.
-
Employ neutral workup conditions: Use neutral or buffered solutions during the workup to avoid exposure to strong acids or bases.
Q3: Which cleavage method is best for my specific chiral auxiliary?
A3: The optimal cleavage method depends on the type of auxiliary, the desired functional group in the product (e.g., carboxylic acid, alcohol, aldehyde), and the stability of your molecule. This guide provides detailed protocols for common auxiliaries like Evans oxazolidinones, Oppolzer's sultam, and pseudoephedrine amides to help you make an informed decision.
Q4: Can I recover and reuse my chiral auxiliary?
A4: Yes, one of the key advantages of using chiral auxiliaries is the ability to recover and reuse them, which is both cost-effective and sustainable. Most of the protocols provided in this guide include steps for auxiliary recovery.
Troubleshooting Guides
Issue 1: Significant Racemization Observed in the Final Product
| Potential Cause | Troubleshooting Action |
| Formation of a planar enolate intermediate due to harsh basic or acidic conditions. | * Switch to milder cleavage conditions (e.g., for Evans auxiliaries, consider LiOH/H₂O₂ at 0°C). * If applicable, consider reductive cleavage to an alcohol, which avoids the formation of an enolate intermediate. * Use a weaker base or acid and lower the reaction temperature. |
| Prolonged exposure to racemizing conditions. | * Monitor the reaction progress closely using techniques like TLC or LC-MS. * Quench the reaction as soon as the starting material is consumed. |
| Racemization during workup. | * Utilize a neutral workup, for instance, by quenching with a saturated solution of ammonium chloride (NH₄Cl). * Minimize the time the product is in contact with acidic or basic aqueous layers during extraction. |
Issue 2: Low Yield of the Cleaved Product
| Potential Cause | Troubleshooting Action |
| Incomplete reaction due to steric hindrance or low reactivity. | * Increase the reaction temperature moderately, while carefully monitoring for racemization. * Use a more potent reagent (e.g., for hindered esters, lithium hydroperoxide (LiOOH) can be more effective than LiOH). * Consider a different cleavage method that may be better suited for your substrate. |
| Side reactions, such as the formation of hydroxyamide impurities during the hydrolytic cleavage of Evans auxiliaries. | * Ensure the correct stoichiometry of reagents is used. For LiOH/H₂O₂ cleavage, an excess of hydrogen peroxide helps to favor the desired reaction pathway. |
| Product degradation under the cleavage conditions. | * Attempt the reaction at a lower temperature for a longer duration. * Screen for alternative, milder cleavage methods. |
Data Presentation: Comparison of Cleavage Methods
The following table summarizes common cleavage methods for popular chiral auxiliaries and their typical outcomes. Note that yields and the extent of racemization are highly substrate-dependent.
| Chiral Auxiliary | Cleavage Method | Reagents | Product | Typical Yield (%) | Enantiomeric Excess (e.e.) |
| Evans Oxazolidinone | Hydrolytic | LiOH, H₂O₂ | Carboxylic Acid | 85-95% | >98% |
| Reductive | LiBH₄ | Alcohol | 80-90% | >99% | |
| Reductive | LiAlH₄ | Alcohol | 80-95% | >99% | |
| Oppolzer's Sultam | Hydrolytic (Basic) | LiOH, H₂O₂ | Carboxylic Acid | 70-90% | High |
| Reductive | LiAlH₄ | Alcohol | 85-95% | High | |
| Hydrolytic (Acidic) | H₂SO₄ | Carboxylic Acid | ~93% | >99%[2] | |
| Pseudoephedrine Amide | Hydrolytic (Acidic) | H₂SO₄ | Carboxylic Acid | 80-95% | >98% |
| Hydrolytic (Basic) | KOH or Bu₄NOH | Carboxylic Acid | 75-90% | Substrate dependent, can be high | |
| Reductive | LiAlH₄ or LiBH(OEt)₃ | Alcohol | 70-90% | High | |
| Organometallic Addition | R-Li or R-MgBr | Ketone | 70-85% | High |
Experimental Protocols
Protocol 1: Hydrolytic Cleavage of an Evans Oxazolidinone Auxiliary
This protocol describes the cleavage of an N-acyl Evans oxazolidinone to the corresponding carboxylic acid using lithium hydroxide and hydrogen peroxide.
-
Materials:
-
N-acyl oxazolidinone
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (Na₂SO₃)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
Dissolve the N-acyl oxazolidinone (1 equivalent) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 30% aqueous hydrogen peroxide (4-5 equivalents).
-
Add an aqueous solution of lithium hydroxide (2-2.5 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of an aqueous solution of sodium sulfite until a negative peroxide test is obtained.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Extract the aqueous layer with ethyl acetate to recover the chiral auxiliary.
-
Acidify the aqueous layer to a pH of ~2 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.
-
Protocol 2: Reductive Cleavage of an Oppolzer's Sultam Auxiliary
This protocol details the reductive cleavage of an N-acyl Oppolzer's sultam to the corresponding primary alcohol using lithium aluminum hydride.
-
Materials:
-
N-acyl Oppolzer's sultam
-
Anhydrous diethyl ether or THF
-
Lithium aluminum hydride (LiAlH₄)
-
Water
-
15% Aqueous sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the N-acyl sultam (1 equivalent) in anhydrous diethyl ether or THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add lithium aluminum hydride (2-3 equivalents) portion-wise.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cautiously quench the reaction by the sequential, dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Allow the mixture to warm to room temperature and stir until a white precipitate forms.
-
Add anhydrous MgSO₄ and stir for another 15 minutes.
-
Filter the solid and wash thoroughly with the reaction solvent.
-
Concentrate the filtrate to yield the crude alcohol, which can be purified by column chromatography. The chiral auxiliary can often be recovered from the solid precipitate.
-
Protocol 3: Acidic Hydrolysis of a Pseudoephedrine Amide
This protocol describes the cleavage of an N-acyl pseudoephedrine amide to the corresponding carboxylic acid using acidic hydrolysis.
-
Materials:
-
N-acyl pseudoephedrine amide
-
Dioxane
-
Sulfuric acid (H₂SO₄)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
-
Procedure:
-
Dissolve the N-acyl pseudoephedrine amide (1 equivalent) in a mixture of dioxane and 10% sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the mixture with diethyl ether to remove any non-acidic byproducts.
-
Make the aqueous layer basic with saturated NaHCO₃ solution.
-
Extract the aqueous layer with diethyl ether to recover the pseudoephedrine auxiliary.
-
Acidify the aqueous layer with concentrated HCl to a pH of ~2.
-
Extract the product with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the carboxylic acid.
-
Visualizations
Caption: Mechanism of racemization via a planar enolate intermediate.
Caption: Decision tree for selecting an appropriate auxiliary cleavage method.
References
Validation & Comparative
Determining Diastereomeric Excess by ¹H NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of diastereomeric excess (d.e.) is a critical step in asymmetric synthesis, crucial for the development of stereochemically pure pharmaceuticals and other fine chemicals. While several analytical techniques can quantify diastereomeric ratios, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy offers a rapid, non-destructive, and widely accessible method. This guide provides an objective comparison of ¹H NMR with alternative methods, supported by experimental data and detailed protocols.
¹H NMR Spectroscopy for Diastereomeric Excess (d.e.) Determination
¹H NMR spectroscopy is a powerful tool for determining the d.e. of a sample because diastereomers are distinct chemical entities with different physical properties. This distinction results in chemically non-equivalent protons, which produce separate, quantifiable signals in the NMR spectrum. The ratio of the integrals of these distinct signals directly corresponds to the ratio of the diastereomers in the mixture.
The calculation is straightforward:
d.e. (%) = [ (Integral of Major Diastereomer - Integral of Minor Diastereomer) / (Integral of Major Diastereomer + Integral of Minor Diastereomer) ] x 100
For this method to be effective, at least one proton signal for each diastereomer must be well-resolved from other signals in the spectrum.
Logical Framework for d.e. Determination by ¹H NMR
The process of determining diastereomeric excess using ¹H NMR follows a clear logical path, from the physical mixture to the final quantitative result.
Caption: Logical flow from the diastereomeric mixture to the calculated d.e. value.
Comparative Analysis: ¹H NMR vs. Alternative Methods
While ¹H NMR is a primary tool, other methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral columns are also standard. The choice of technique often depends on the specific molecule, available equipment, and the required level of precision.
| Parameter | ¹H NMR Spectroscopy | Chiral HPLC | Chiral GC |
| Principle | Distinguishes non-equivalent nuclei in diastereomers. | Differential interaction with a chiral stationary phase. | Differential interaction with a chiral stationary phase in the gas phase. |
| Analysis Time | Fast (5-15 minutes per sample).[1] | Slower; method development can be lengthy (20-60 minutes per run).[1] | Moderate to slow (15-45 minutes per run). |
| Sample Prep | Simple: dissolve in deuterated solvent. | More complex: requires filtered and degassed mobile phases. | Requires volatile and thermally stable samples or derivatization. |
| Sample Amount | Milligram range (typically 2-20 mg). | Microgram to milligram range. | Microgram range. |
| Resolution | Dependent on magnetic field strength and molecular structure; can suffer from signal overlap.[2][3] | Generally provides excellent baseline separation.[4] | Excellent separation for volatile compounds. |
| Quantitation Limit | Typically can quantify minor diastereomers down to 1-5% (d.e. 98-90%). High-field NMR can detect impurities at <0.1%.[4] | Can often quantify minor isomers below 0.1% (d.e. >99.8%).[4][5] | High sensitivity, often capable of trace analysis (<0.1%). |
| Accuracy | High, with errors typically around ±1-2%.[6] A validated protocol showed a maximum combined uncertainty of 1.5%.[7][8] | High, but dependent on baseline resolution and calibration. | High, dependent on peak separation and calibration. |
| Advantages | Rapid, non-destructive, provides structural confirmation, minimal sample prep. | High resolution and sensitivity, well-established for a wide range of compounds. | Very high sensitivity for volatile compounds. |
| Disadvantages | Lower sensitivity, potential for signal overlap in complex molecules.[2][3] | Requires expensive chiral columns, method development can be time-consuming.[1] | Limited to thermally stable and volatile compounds, derivatization may be necessary. |
Experimental Protocols
Protocol 1: Diastereomeric Excess Determination by ¹H NMR
This protocol outlines the essential steps for acquiring quantitative ¹H NMR data for d.e. determination.
1. Sample Preparation:
- Accurately weigh approximately 5-10 mg of the diastereomeric mixture.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.
2. NMR Spectrometer Setup and Data Acquisition:
- Tuning and Shimming: Tune the probe to the correct frequency and shim the magnetic field to achieve optimal resolution and lineshape.
- Acquisition Parameters: For quantitative results, it is critical to ensure full relaxation of the nuclei between pulses.[9][10]
- Pulse Angle (p1): Use a 30° or 45° flip angle instead of 90° to shorten the required relaxation delay.
- Relaxation Delay (d1): Set the relaxation delay to be at least 5 times the longest T₁ relaxation time of the protons being integrated. If T₁ is unknown, a conservative delay of 10-30 seconds is recommended.
- Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16, 32, or 64) to achieve a high signal-to-noise ratio (>100:1 for the signals of interest).
3. Data Processing and Calculation:
- Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
- Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
- Perform a baseline correction to ensure a flat baseline across the entire spectrum, which is crucial for accurate integration.[9]
- Select well-resolved, non-overlapping signals corresponding to each diastereomer. Integrate these signals.
- Use the integral values to calculate the diastereomeric ratio and the d.e. (%) using the formula provided above.
Protocol 2: General Workflow for Chiral HPLC Analysis
1. Method Development:
- Select a suitable chiral stationary phase (CSP) column based on the analyte's structure.
- Develop a mobile phase (typically a mixture of hexane and an alcohol like isopropanol) that provides good separation of the diastereomers.
- Optimize the flow rate and column temperature to achieve baseline resolution in a reasonable time.
2. Sample Preparation:
- Prepare a stock solution of the sample at a known concentration (e.g., 1 mg/mL) in the mobile phase.
- Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.
3. Analysis and Quantitation:
- Inject the sample onto the HPLC system.
- Identify the peaks corresponding to each diastereomer based on their retention times.
- Integrate the peak areas. The percentage of each diastereomer is calculated as the area of its peak divided by the total area of both peaks, multiplied by 100. The d.e. is then calculated from these percentages.
Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow for determining d.e. using ¹H NMR spectroscopy.
Caption: Workflow for d.e. determination by quantitative ¹H NMR.
Conclusion
For determining diastereomeric excess, ¹H NMR spectroscopy stands out as a method that is both rapid and structurally informative. Its primary advantages are speed, minimal sample preparation, and the ability to provide simultaneous structural verification. While it may lack the ultra-high sensitivity of chromatographic methods for trace-level impurities, its accuracy is more than sufficient for routine analysis in research and development settings.[11]
Chiral HPLC is the preferred alternative when baseline separation is difficult to achieve by NMR or when very high accuracy for minor components (e.g., <1%) is required.[4] However, this comes at the cost of longer analysis times and more complex method development. The choice between these powerful techniques should be guided by the specific requirements of the analysis, including sample complexity, required precision, and available instrumentation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 3. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]
- 4. kbfi.ee [kbfi.ee]
- 5. One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
Chiral HPLC Analysis of (R)-4-Benzyl-2-oxazolidinone Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, achieving optimal chiral separation of (R)-4-Benzyl-2-oxazolidinone derivatives is critical for ensuring stereochemical purity in asymmetric synthesis. These compounds, widely known as Evans auxiliaries, are instrumental in the stereoselective formation of carbon-carbon bonds. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of the parent this compound and its N-acyl derivatives, supported by experimental data to facilitate method selection and development.
Performance Comparison of Chiral Stationary Phases
The successful chiral separation of this compound and its derivatives is highly dependent on the choice of the chiral stationary phase (CSP) and the mobile phase composition. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability and excellent enantioselectivity for this class of compounds.
Below is a summary of the chromatographic performance of various polysaccharide-based columns for the separation of the enantiomers of this compound. The data is extracted from a comprehensive study by Dobó et al. (2022), which systematically screened seven different Lux™ columns from Phenomenex.[1]
Table 1: Chiral HPLC Separation of this compound Enantiomers on Various Polysaccharide-Based CSPs [1]
| Chiral Stationary Phase (CSP) | Mobile Phase | tR1 (min) | tR2 (min) | α | Rs |
| Amylose-Based CSPs | |||||
| Lux Amylose-1 | Acetonitrile | 5.89 | 7.42 | 1.34 | 4.5 |
| Lux i-Amylose-1 | Acetonitrile | 6.54 | 7.78 | 1.25 | 3.2 |
| Lux Amylose-2 | Acetonitrile | 6.31 | 8.11 | 1.36 | 4.3 |
| Methanol | 4.98 | 5.34 | 1.09 | 1.3 | |
| Ethanol | 6.23 | 6.55 | 1.06 | 0.9 | |
| 2-Propanol | 9.01 | 9.32 | 1.04 | 0.6 | |
| Cellulose-Based CSPs | |||||
| Lux Cellulose-1 | Acetonitrile | 6.99 | 8.01 | 1.20 | 2.8 |
| Methanol | 5.55 | 5.55 | - | - | |
| Ethanol | 7.02 | 7.02 | - | - | |
| 2-Propanol | 10.45 | 10.45 | - | - | |
| Lux Cellulose-2 | Acetonitrile | 6.45 | 7.11 | 1.14 | 2.0 |
| Lux Cellulose-3 | Acetonitrile | 6.98 | 7.45 | 1.09 | 1.5 |
| Lux Cellulose-4 | Acetonitrile | 6.78 | 7.55 | 1.16 | 2.2 |
tR1, tR2: Retention times of the first and second eluting enantiomers, respectively. α: Separation factor (k2/k1). Rs: Resolution factor. '-': No separation observed.
Key Observations:
-
Amylose-based columns , particularly Lux Amylose-1 and Lux Amylose-2, with acetonitrile as the mobile phase, provided the highest enantioselectivity and resolution for the parent this compound.[1]
-
Cellulose-based columns showed varied performance, with Lux Cellulose-1 providing good separation in acetonitrile, while no resolution was achieved with alcoholic mobile phases.[1]
-
Acetonitrile was generally the most effective mobile phase in the polar organic mode for the separation of these compounds on the tested polysaccharide CSPs.[1]
While comprehensive data for N-acyl derivatives is less readily available in comparative tables, the principles of separation remain similar. The choice of the acyl group can influence the interaction with the CSP, potentially requiring optimization of the mobile phase to achieve baseline separation. For instance, the separation of N-propionyl-(R)-4-benzyl-2-oxazolidinone is crucial for monitoring the progress of many asymmetric aldol reactions.
Experimental Protocols
Detailed methodologies are essential for reproducing and adapting chiral separation methods. Below are representative experimental protocols for the chiral HPLC analysis of this compound.
Protocol 1: Chiral Separation of this compound on Polysaccharide-Based Columns in Polar Organic Mode[1]
This protocol is based on the screening study by Dobó et al. (2022).
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).
-
-
Columns:
-
Lux Amylose-1 (150 x 4.6 mm, 5 µm)
-
Lux i-Amylose-1 (150 x 4.6 mm, 5 µm)
-
Lux Amylose-2 (150 x 4.6 mm, 5 µm)
-
Lux Cellulose-1 (150 x 4.6 mm, 5 µm)
-
Lux Cellulose-2 (150 x 4.6 mm, 5 µm)
-
Lux Cellulose-3 (150 x 4.6 mm, 5 µm)
-
Lux Cellulose-4 (150 x 4.6 mm, 5 µm)
-
-
Mobile Phases:
-
100% Acetonitrile
-
100% Methanol
-
100% Ethanol
-
100% 2-Propanol
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 1 µL
-
Sample Preparation: 1 mg/mL solution in methanol.
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for developing a chiral HPLC method for the analysis of this compound derivatives.
References
Unraveling Chirality: A Comparative Guide to X-ray Crystallography for Absolute Stereochemistry Determination
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute stereochemistry is a cornerstone of modern chemistry. The three-dimensional arrangement of atoms in a chiral molecule dictates its biological activity, making stereochemical assignment a critical step in pharmaceutical development and natural product synthesis. While several analytical techniques are available, single-crystal X-ray crystallography stands as the definitive "gold standard" for its ability to provide a direct and unequivocal visualization of a molecule's atomic framework.
This guide offers a comprehensive comparison of X-ray crystallography with other prevalent methods for absolute stereochemistry determination, namely Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to equip researchers with the knowledge to select the most appropriate technique for their specific research needs.
At a Glance: Comparing the Techniques
The selection of a method for determining absolute configuration hinges on several factors, including the physical state of the sample, the amount of material available, the required accuracy, and the available instrumentation. The following table summarizes the key performance indicators for each technique.[1]
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | Nuclear Magnetic Resonance (NMR) |
| Principle | Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms. | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[2] | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule in solution. | Derivatization with a chiral reagent to form diastereomers with distinct NMR chemical shifts.[3] |
| Sample Phase | Solid (Single Crystal)[1] | Solution or neat liquid/oil[2] | Solution | Solution |
| Sample Amount | µg to mg scale[1][4] | 5-15 mg (recoverable)[2] | 0.1-1 mg/mL[1] | 1-5 mg per diastereomer[1] |
| Experimental Time | Days to weeks (crystal growth dependent)[1] | Hours to a day[1] | Hours to a day[1] | 4-6 hours over 1-2 days[1][5][6] |
| Accuracy | High (often considered definitive)[1] | High, with reliable computational correlation[1] | High, with reliable computational correlation[1] | High, dependent on clear chemical shift differences[1] |
| Key Requirement | High-quality single crystal[1] | IR active vibrational modes[1] | UV-Vis chromophore[1] | Derivatizable functional group (e.g., -OH, -NH2)[1] |
| Primary Output | 3D molecular structure, Flack parameter[1] | Circular dichroism spectrum | Circular dichroism spectrum | Δδ (δS - δR) values for diastereomers[1] |
The Power of Diffraction: X-ray Crystallography
X-ray crystallography provides the most direct and unambiguous determination of absolute stereochemistry.[7][8][9] The technique relies on the phenomenon of anomalous dispersion, where the scattering of X-rays by electrons is slightly out of phase, particularly for atoms heavier than oxygen.[3][10] This effect leads to measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), breaking Friedel's Law which states they should be equal in the absence of anomalous scattering.[3]
A key parameter derived from this effect is the Flack parameter, which provides a reliable indicator of the correctness of the determined absolute structure.[11] A Flack parameter close to 0 with a small standard uncertainty indicates the correct absolute configuration, while a value near 1 suggests the inverted structure is correct.[11] Modern crystallographic software and detectors have improved the precision of the Flack parameter, now allowing for confident determination even for molecules containing only light atoms like oxygen.[10]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: High-quality single crystals of the enantiomerically pure compound are required. This can often be the most challenging and time-consuming step.
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[12]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are collected by a detector. To accurately determine the absolute configuration, it is crucial to collect a highly redundant dataset, measuring the intensities of many symmetry-related reflections, including Friedel pairs.
-
Data Processing and Structure Solution: The collected diffraction data are processed to yield a set of reflection intensities. The crystal structure is then solved using methods such as direct methods or Patterson methods to obtain an initial model of the molecule.
-
Structure Refinement: The initial model is refined against the experimental data to improve the atomic coordinates, thermal parameters, and other structural parameters.
-
Absolute Structure Determination: During the final stages of refinement, the Flack parameter is calculated and refined. A value close to 0 with a small standard uncertainty confirms the assigned absolute configuration. If the value is close to 1, the model is inverted, and the refinement is repeated.
Chiroptical Methods: VCD and ECD Spectroscopy
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful solution-phase techniques that measure the differential absorption of left- and right-circularly polarized light.[13][14] The resulting spectrum is unique to a specific enantiomer and is a mirror image of the spectrum of its counterpart.[13] The absolute configuration is determined by comparing the experimental spectrum with a theoretically calculated spectrum for one of the enantiomers.[13][15]
VCD measures vibrational transitions in the infrared region and does not require a chromophore, making it applicable to a wide range of molecules.[2] ECD, on the other hand, measures electronic transitions in the UV-Vis region and requires the presence of a chromophore.[1]
Experimental Protocol: VCD Spectroscopy
-
Sample Preparation: A solution of the chiral molecule is prepared in a suitable solvent (e.g., CDCl3, CCl4) at a concentration of approximately 0.1 M.[13] Typically, 5-15 mg of the sample is required, and it can be recovered after the measurement.[2]
-
Instrument Setup: A VCD spectrometer is used for the measurement. The instrument is typically purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Data Acquisition: The VCD and IR spectra are collected simultaneously. Data are typically acquired for several hours to achieve a good signal-to-noise ratio.[13]
-
Computational Modeling:
-
A conformational search is performed to identify all low-energy conformers of the molecule.
-
The geometry of each conformer is optimized using Density Functional Theory (DFT).
-
The VCD spectrum for one enantiomer is calculated based on the Boltzmann-averaged contributions of all significant conformers.
-
-
Data Analysis and Assignment: The experimental VCD spectrum is compared to the calculated spectrum. A good match in the signs and relative intensities of the major bands allows for the unambiguous assignment of the absolute configuration.[15]
Experimental Protocol: ECD Spectroscopy
-
Sample Preparation: A dilute solution of the sample (typically 0.1-1 mg/mL) is prepared in a UV-transparent solvent.[1][10]
-
Data Acquisition: The ECD spectrum is recorded on a CD spectropolarimeter over the appropriate UV-Vis wavelength range.
-
Computational Modeling: Similar to VCD, a conformational analysis and DFT calculations are performed to predict the ECD spectrum of one enantiomer.
-
Data Analysis and Assignment: The experimental ECD spectrum is compared to the calculated spectrum. The absolute configuration is assigned based on the agreement between the experimental and theoretical data.
NMR Spectroscopy with Chiral Derivatizing Agents
NMR spectroscopy, a powerful tool for structure elucidation, can be adapted for absolute configuration determination through the use of chiral derivatizing agents (CDAs), such as Mosher's acid.[5][16] The chiral molecule of interest is reacted with both enantiomers of the CDA to form a pair of diastereomers.[3][5] These diastereomers exhibit distinct chemical shifts in their NMR spectra, and the differences in these shifts (Δδ = δS - δR) can be correlated to the absolute configuration at the chiral center.[1][5]
Experimental Protocol: Mosher's Ester Analysis
-
Derivatization: The chiral alcohol or amine is reacted separately with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride) to form the corresponding diastereomeric esters or amides.[5][17]
-
NMR Data Acquisition: ¹H NMR spectra are acquired for both diastereomeric products.[1]
-
Data Analysis: The chemical shifts of protons near the newly formed ester or amide linkage are carefully assigned for both diastereomers. The differences in chemical shifts (Δδ = δS - δR) are calculated for corresponding protons.
-
Configuration Assignment: The signs of the Δδ values are analyzed based on the established conformational model of Mosher's esters/amides. Protons on one side of the molecule will exhibit positive Δδ values, while those on the other side will have negative values, allowing for the determination of the absolute configuration.
Conclusion: Choosing the Right Tool for the Job
X-ray crystallography remains the unparalleled method for providing definitive proof of absolute stereochemistry, contingent on the ability to produce high-quality single crystals.[1] However, for non-crystalline samples or when a solution-state conformation is of interest, chiroptical methods like VCD and ECD offer powerful alternatives, with VCD being particularly versatile due to its independence from a chromophore.[1] NMR spectroscopy with chiral derivatizing agents provides a reliable solution-phase method for molecules possessing suitable functional groups for derivatization.[1]
Ultimately, the choice of technique will be guided by the specific characteristics of the molecule under investigation and the resources available. In many cases, a combination of these techniques can provide a comprehensive and robust determination of a molecule's absolute configuration, a critical piece of information in the pursuit of new medicines and materials.
References
- 1. benchchem.com [benchchem.com]
- 2. biotools.us [biotools.us]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 7. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 8. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 10. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. spectroscopyeurope.com [spectroscopyeurope.com]
- 14. researchgate.net [researchgate.net]
- 15. americanlaboratory.com [americanlaboratory.com]
- 16. chemistry.illinois.edu [chemistry.illinois.edu]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Evans' Auxiliaries: (R)-4-Benzyl-2-oxazolidinone vs. Other Key Analogues
In the landscape of asymmetric synthesis, Evans' oxazolidinone auxiliaries stand as a cornerstone for the stereocontrolled formation of carbon-carbon bonds. Developed by David A. Evans and his contemporaries, these chiral scaffolds have been instrumental in the synthesis of complex molecules, particularly in the pharmaceutical industry. This guide provides an in-depth comparison of the widely used (R)-4-Benzyl-2-oxazolidinone with other popular Evans' auxiliaries, namely those derived from valine ((S)-4-isopropyl-2-oxazolidinone) and phenylalanine ((R)-4-phenyl-2-oxazolidinone). We will delve into their performance in key asymmetric reactions, supported by experimental data, and provide detailed protocols for their application.
Mechanism of Stereocontrol
The remarkable stereoselectivity achieved with Evans' auxiliaries is attributed to the steric hindrance imposed by the substituent at the C4 position of the oxazolidinone ring.[1] This substituent effectively shields one face of the enolate derived from the N-acylated auxiliary, directing the approach of an electrophile to the less hindered face. The formation of a rigid, chelated Z-enolate is crucial for this high degree of stereocontrol.[2]
Performance in Asymmetric Alkylation
Asymmetric alkylation of enolates derived from N-acyl oxazolidinones is a robust method for the synthesis of chiral carboxylic acid derivatives. The diastereoselectivity of this reaction is highly dependent on the steric bulk of the C4 substituent on the auxiliary and the nature of the electrophile.
Below is a table summarizing the performance of different Evans' auxiliaries in the asymmetric alkylation of their N-propionyl derivatives.
| Auxiliary | Electrophile (R-X) | Yield (%) | Diastereomeric Ratio (d.r.) |
| This compound | Benzyl bromide | 90-95 | >99:1 |
| Allyl iodide | 98 | 98:2[3] | |
| (S)-4-Isopropyl-2-oxazolidinone | Benzyl bromide | ~90 | >95:5 |
| Methyl iodide | ~92 | 99:1[4] | |
| (R)-4-Phenyl-2-oxazolidinone | Benzyl bromide | ~90 | >95:5 |
Performance in Asymmetric Aldol Reactions
The Evans asymmetric aldol reaction is a powerful method for the construction of β-hydroxy carbonyl compounds with excellent stereocontrol, typically yielding the syn-aldol product. The stereochemical outcome is rationalized by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state.
The following table compares the performance of various Evans' auxiliaries in the aldol reaction with different aldehydes.
| Auxiliary | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |
| This compound | Isobutyraldehyde | 80-92 | >99:1 |
| Benzaldehyde | ~85 | >99:1 | |
| (S)-4-Isopropyl-2-oxazolidinone | Isobutyraldehyde | ~88 | >99:1 |
| Benzaldehyde | ~82 | >98:2 | |
| (R)-4-Phenyl-2-oxazolidinone | Isobutyraldehyde | ~85 | >98:2 |
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of these chiral auxiliaries. Below are representative protocols for the key steps in an asymmetric synthesis using an Evans' auxiliary.
Protocol 1: N-Acylation of the Chiral Auxiliary
This procedure describes the acylation of this compound with propionyl chloride.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Propionyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise. Stir the mixture for 15 minutes at -78 °C.
-
Add propionyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl oxazolidinone.
Protocol 2: Diastereoselective Alkylation
This protocol details the alkylation of N-propionyl-(R)-4-benzyl-2-oxazolidinone with benzyl bromide.
Materials:
-
N-Propionyl-(R)-4-benzyl-2-oxazolidinone
-
Anhydrous tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add a solution of NaHMDS or LDA (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 30 minutes to form the enolate.
-
Add benzyl bromide (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 3: Diastereoselective Aldol Reaction
This protocol describes the boron-mediated aldol reaction of N-propionyl-(R)-4-benzyl-2-oxazolidinone with isobutyraldehyde.
Materials:
-
N-Propionyl-(R)-4-benzyl-2-oxazolidinone
-
Anhydrous dichloromethane (DCM)
-
Dibutylboron triflate (Bu₂BOTf)
-
Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde
-
Phosphate buffer (pH 7)
-
Methanol
-
30% Hydrogen peroxide (H₂O₂)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C and add triethylamine (1.5 eq) followed by the dropwise addition of dibutylboron triflate (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Cool the reaction mixture to -78 °C and add isobutyraldehyde (2.0 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction with pH 7 phosphate buffer, followed by the addition of methanol and 30% hydrogen peroxide.
-
Stir the mixture vigorously for 1 hour.
-
Extract the product with dichloromethane, wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude aldol adduct by flash column chromatography.
Protocol 4: Cleavage of the Chiral Auxiliary
The chiral auxiliary can be removed under various conditions to yield the desired chiral product.
-
To obtain the carboxylic acid: Hydrolysis using lithium hydroperoxide (LiOH/H₂O₂) in a THF/water mixture.[3]
-
To obtain the primary alcohol: Reductive cleavage with lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).
-
To obtain the methyl ester: Transesterification with sodium methoxide in methanol.
Visualizing the Workflow and Mechanism
To better illustrate the principles discussed, the following diagrams, generated using the DOT language, depict the general workflow and the mechanism of stereocontrol.
Caption: General workflow for asymmetric synthesis using an Evans' chiral auxiliary.
Caption: Stereocontrol in alkylation and aldol reactions using Evans' auxiliaries.
Conclusion
This compound and its analogues are exceptionally effective chiral auxiliaries that provide high levels of stereocontrol in a variety of asymmetric transformations. The choice between the benzyl, isopropyl, or phenyl substituted auxiliaries may depend on the specific substrate and desired steric differentiation. The benzyl auxiliary, with its larger steric profile, often provides excellent diastereoselectivity. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of drug development and organic synthesis to effectively utilize these powerful tools for the construction of enantiomerically pure molecules.
References
A Comparative Guide: (R)-4-Benzyl-2-oxazolidinone versus Pseudoephedrine as Chiral Auxiliaries
In the realm of asymmetric synthesis, the strategic use of chiral auxiliaries remains a cornerstone for the stereocontrolled construction of complex molecules. Among the plethora of available auxiliaries, (R)-4-benzyl-2-oxazolidinone, a member of the Evans oxazolidinone family, and pseudoephedrine have emerged as highly effective and widely utilized reagents. This guide provides a comprehensive and objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal chiral auxiliary for their specific synthetic challenges.
At a Glance: Key Performance Indicators
Both auxiliaries offer excellent stereocontrol in a variety of asymmetric transformations, most notably in the alkylation of enolates. The choice between them often hinges on factors such as cost, ease of removal, and the desired final product.
| Feature | This compound (Evans Auxiliary) | Pseudoephedrine |
| Stereoselectivity | Generally excellent (often >98:2 dr)[1][2][3] | Generally excellent (often >95% de, can reach ≥99% de after recrystallization)[4] |
| Yield | High | High (typically 80-99%)[4] |
| Attachment (Acylation) | Requires strong base (e.g., n-BuLi) and acyl chloride[5], or milder conditions with DMAP catalyst.[1][2][3] | Readily forms amides with carboxylic acids, acid anhydrides, or acyl chlorides.[4][6] |
| Cleavage Conditions | Mild hydrolysis (e.g., LiOH/H₂O₂) to yield carboxylic acids[2]. Other methods for esters, alcohols, and amides. | Versatile cleavage to carboxylic acids, alcohols, aldehydes, and ketones in a single operation.[4][7] |
| Substrate Scope | Broad, effective for a wide range of electrophiles.[6] | Broad, including less reactive and elimination-prone substrates.[4] |
| Cost & Availability | Commercially available in both enantiomeric forms.[1] | Inexpensive and readily available in both enantiomeric forms.[4][7] |
| Crystallinity | Acylated products are often crystalline. | Starting amides and alkylated products are frequently crystalline, facilitating purification.[4] |
Mechanism of Stereocontrol: A Tale of Two Chelates
The high degree of stereoselectivity achieved with both auxiliaries stems from the formation of rigid, chelated enolate intermediates. These intermediates effectively shield one face of the enolate, directing the approach of the electrophile to the less sterically hindered face.
This compound: The Evans Enolate
Deprotonation of the N-acyl oxazolidinone with a strong base leads to the formation of a rigid (Z)-enolate chelated to the lithium cation. The bulky benzyl group at the C4 position of the oxazolidinone ring effectively blocks the si-face of the enolate, forcing the electrophile to attack from the re-face.[8]
Caption: Evans Auxiliary Alkylation Workflow.
Pseudoephedrine: The Myers Amide Enolate
Similarly, deprotonation of a pseudoephedrine amide with a strong base like lithium diisopropylamide (LDA) in the presence of lithium chloride generates a (Z)-enolate. The lithium cation is believed to chelate between the enolate oxygen and the hydroxyl group of the pseudoephedrine, creating a rigid structure. The methyl group of the pseudoephedrine auxiliary then sterically directs the incoming electrophile.[4][6]
Caption: Pseudoephedrine Auxiliary Alkylation Workflow.
Quantitative Comparison of Alkylation Reactions
The following table summarizes the performance of both auxiliaries in representative asymmetric alkylation reactions.
| Auxiliary | Substrate | Electrophile | Base/Conditions | Diastereomeric Ratio (dr) / Diastereomeric Excess (de) | Yield (%) | Reference |
| This compound | N-Propionyl | Allyl Iodide | NaN(TMS)₂, -78 °C | 98:2 dr | High | [2][3] |
| This compound | N-Propionyl | Benzyl Bromide | LDA, -78 °C to RT | >99:1 dr | 93 | [5] |
| Pseudoephedrine | Propionamide | Benzyl Bromide | LDA, LiCl, 0 °C | 97% de | 90 | [4] |
| Pseudoephedrine | Propionamide | n-Butyl Iodide | LDA, LiCl, 0 °C | 98% de | 80 | [4] |
| Pseudoephedrine | Propionamide | Isopropyl Iodide | LDA, LiCl, 0 °C | 95% de | 85 | [4] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for the acylation, alkylation, and cleavage steps for both auxiliaries.
This compound Protocol
Caption: Experimental workflow for Evans auxiliary.
Step 1: N-Acylation of this compound [5] To a solution of this compound (1.0 eq) in anhydrous THF at -78 °C is added n-butyllithium (1.05 eq) dropwise. After stirring for 30 minutes, the desired acyl chloride (1.1 eq) is added. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature for an additional 2 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent.
Step 2: Asymmetric Alkylation [5] The N-acyl oxazolidinone (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. A solution of lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) is added dropwise, and the mixture is stirred for 1 hour to form the enolate. The electrophile (1.2 eq) is then added dropwise, and the reaction is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous ammonium chloride and worked up.
Step 3: Cleavage to the Carboxylic Acid [2] The purified alkylated product is dissolved in a mixture of THF and water (e.g., 4:1) and cooled to 0 °C. Hydrogen peroxide (30% aqueous solution, 4.0 eq) is added, followed by lithium hydroxide monohydrate (2.0 eq). The mixture is stirred vigorously at 0 °C for 2 hours. Excess peroxide is quenched with aqueous sodium sulfite solution. The chiral auxiliary can be recovered by extraction, and the carboxylic acid is isolated after acidification of the aqueous layer.
Pseudoephedrine Protocol
Caption: Experimental workflow for pseudoephedrine auxiliary.
Step 1: Pseudoephedrine Amide Formation [4] (1R,2R)-(-)-Pseudoephedrine can be acylated in high yields using various methods, including reaction with a symmetrical carboxylic acid anhydride, a carboxylic acid chloride, or a mixed anhydride.[4]
Step 2: Asymmetric Alkylation [4] A suspension of anhydrous lithium chloride (6.0-7.0 eq) in THF containing the pseudoephedrine amide (1.0 eq) is cooled to the desired temperature (typically 0 °C or -78 °C). Lithium diisopropylamide (LDA) is added dropwise to form the enolate. The alkylating agent is then added, and the reaction is stirred until completion. The reaction is quenched with saturated aqueous ammonium chloride and the product is isolated.
Step 3: Cleavage to the Carboxylic Acid [4][6] The alkylated pseudoephedrine amide can be hydrolyzed to the corresponding carboxylic acid by heating with aqueous acid (e.g., sulfuric acid in THF). The pseudoephedrine auxiliary can be recovered after basification of the aqueous layer.
Conclusion
Both this compound and pseudoephedrine are powerful and reliable chiral auxiliaries for asymmetric synthesis.
-
This compound is a classic choice, renowned for its exceptional stereocontrol and the extensive literature supporting its use in a wide array of transformations.
-
Pseudoephedrine offers a highly practical and cost-effective alternative. Its key advantages include the high crystallinity of its derivatives, which simplifies purification, and the versatility of the cleavage procedures that can directly afford a range of functional groups.
The selection between these two excellent auxiliaries will ultimately be guided by the specific requirements of the synthetic route, including cost considerations, the desired final product, and the scale of the reaction. For researchers in drug development and process chemistry, the low cost and ease of handling of pseudoephedrine can be particularly attractive. In contrast, the vast body of well-established protocols for Evans oxazolidinones provides a high degree of predictability and reliability.
References
Scaling Asymmetric Synthesis: A Comparative Guide to Chiral Auxiliaries
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in the synthesis of enantiomerically pure compounds, directly impacting the scalability, cost-effectiveness, and overall efficiency of a synthetic route. This guide provides an objective comparison of the performance of commonly used chiral auxiliaries in large-scale applications, supported by experimental data to inform your selection process.
The ideal chiral auxiliary for industrial applications should not only provide high stereoselectivity but also be inexpensive, readily available in both enantiomeric forms, and easily attached and removed in high yields without racemization of the product.[1] Furthermore, the ability to recycle the auxiliary is a crucial factor in minimizing waste and reducing costs in large-scale production. This comparison focuses on three widely utilized classes of chiral auxiliaries: Evans' oxazolidinones, pseudoephedrine-based auxiliaries, and Oppolzer's sultam, evaluating their performance in key asymmetric transformations.
Performance Comparison of Chiral Auxiliaries
The following table summarizes the performance of selected chiral auxiliaries in asymmetric alkylation and aldol reactions, highlighting key metrics relevant to scalability.
| Chiral Auxiliary | Reaction Type | Substrate | Electrophile/Aldehyde | Yield (%) | Diastereomeric Excess (d.e., %) | Scale | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary) | Alkylation | N-propionyl derivative | Benzyl bromide | 90-95 | >99 | Lab Scale | [2] |
| (4S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary) | Alkylation | N-propionyl derivative | Allyl iodide | 98:2 (diastereomeric ratio) | Not specified | Lab Scale | [3] |
| (1S,2S)-(+)-Pseudoephedrine | Alkylation | N-acyl amide | Benzyl bromide | 80 | ≥99 (after recrystallization) | Not specified | [4][5] |
| (1S,2S)-(+)-Pseudoephedrine | Alkylation | N-acyl amide | Ethyl iodide | 83 | ≥99 (after recrystallization) | Not specified | [5] |
| Oppolzer's Sultam | Asymmetric Hydrogenation | α,β-unsaturated ester | - | 67-72 (product yield) | Not specified | Flow (automated recycling) | [5] |
| (4R,5S)-cyclopentano[d]oxazolidin-2-one | Aldol Reaction | N-acetyl derivative | Isobutyraldehyde | 85-90 | >98 | Lab Scale | [2] |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary) | Aldol Reaction | N-propionyl derivative | Benzaldehyde | 80-90 | >99 | 30 kg |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a comprehensive understanding of the reaction conditions.
Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
This protocol is adapted from a procedure for the diastereoselective alkylation of an N-acyloxazolidinone.[3]
-
Acylation: The chiral auxiliary, (4S)-4-benzyl-2-oxazolidinone, is acylated with propionic anhydride in the presence of a catalytic amount of DMAP in THF. The reaction can be completed at room temperature overnight or heated to reflux in toluene for 30 minutes.[3]
-
Enolate Formation: The resulting N-propionyl oxazolidinone is dissolved in THF and cooled to -78 °C. Sodium bis(trimethylsilyl)amide (NaN(TMS)₂) is added to form the rigid (Z)-enolate.[3]
-
Alkylation: Allyl iodide is added to the enolate solution at -78 °C. The reaction proceeds with high facial selectivity, with the electrophile attacking from the face opposite to the bulky benzyl substituent.[3]
-
Work-up and Purification: The reaction is quenched, and the product is purified by column chromatography to separate the diastereomers.[3]
-
Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product via hydrolysis with lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂).[3][6] The reaction with LiOOH is generally preferred for its high regioselectivity in cleaving the exocyclic imide bond, allowing for high recovery yields of the auxiliary.[7] The resulting carboxylic acid is isolated after a reductive work-up.[3]
Asymmetric Alkylation using a Pseudoephedrine Auxiliary
This protocol is based on the use of pseudoephedrine as a practical chiral auxiliary for asymmetric alkylation.[4]
-
Amide Formation: (+)-Pseudoephedrine is acylated with a suitable acyl chloride or anhydride to form the corresponding tertiary amide.[1]
-
Enolate Formation: The pseudoephedrine amide is dissolved in THF containing lithium chloride and cooled to -78 °C. Lithium diisopropylamide (LDA) is added to generate the (Z)-enolate. The presence of LiCl is crucial for high diastereoselectivity.[1][5]
-
Alkylation: The alkyl halide is added to the enolate solution. The alkylation proceeds with high facial selectivity.[1]
-
Work-up and Purification: The reaction is quenched, and the product, which is often crystalline, can be purified by recrystallization to achieve high diastereomeric purity.[4]
-
Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product to yield the corresponding carboxylic acid, alcohol, or aldehyde.[1][4] For example, acidic or basic hydrolysis can be used to obtain the carboxylic acid. The auxiliary can then be recovered and reused.[1]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the comparison of chiral auxiliaries in asymmetric synthesis, from substrate preparation to product analysis and auxiliary recovery.
Caption: General workflow for comparing chiral auxiliaries.
Signaling Pathway for Stereochemical Control
The stereochemical outcome of reactions employing chiral auxiliaries is dictated by the steric and electronic properties of the auxiliary, which creates a chiral environment around the reaction center. The following diagram illustrates the concept of stereochemical induction by a chiral auxiliary.
Caption: Stereochemical induction by a chiral auxiliary.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. connectsci.au [connectsci.au]
A Comparative Guide to Determining Enantiomeric Excess of Products from (R)-4-Benzyl-2-oxazolidinone
The use of chiral auxiliaries is a cornerstone of modern asymmetric synthesis, providing a reliable method for controlling stereochemistry. Among these, the Evans auxiliary, (R)-4-Benzyl-2-oxazolidinone, is widely employed for stereoselective alkylations, aldol reactions, and other carbon-carbon bond-forming reactions.[1][2][3] A critical step in any asymmetric synthesis is the accurate determination of the product's stereochemical purity.
This guide provides a comparative overview of the primary analytical methods used to determine the stereochemical purity of products derived from the this compound auxiliary. We will cover the analysis of both the diastereomeric excess (de) of the N-acyl oxazolidinone intermediate and the enantiomeric excess (ee) of the final product following the cleavage of the auxiliary.
The overall process involves the formation of diastereomeric products, which can be analyzed directly or after cleavage of the auxiliary to yield the final enantiomeric products. The choice of analytical method depends on the stage of the synthesis and the physical properties of the compound of interest.
Caption: General workflow from synthesis using a chiral auxiliary to stereochemical analysis.
Comparison of Analytical Methodologies
The determination of stereochemical purity can be broadly divided into two stages: analysis of the diastereomeric intermediate and analysis of the enantiomeric final product. Different techniques are optimal for each stage.
| Feature | ¹H NMR Spectroscopy (for d.e.) | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Analyte Type | Diastereomers (N-acyl intermediate) | Diastereomers or Enantiomers | Enantiomers (after cleavage) |
| Principle | Different chemical environments of diastereomers lead to distinct, quantifiable signals.[4] | Differential interaction with a chiral stationary phase (CSP) leads to separation.[5][6][7] | Partitioning between a mobile gas phase and a chiral stationary phase leads to separation.[1] |
| Sample Prep | Simple dissolution in a deuterated solvent. | Dissolution in mobile phase. Auxiliary cleavage required for e.e. determination. | Auxiliary cleavage required. Derivatization may be needed to increase volatility. |
| Instrumentation | Standard NMR Spectrometer | HPLC system with a specialized Chiral Column | Gas Chromatograph with a specialized Chiral Column |
| Key Advantages | - Direct measurement, no cleavage needed- Non-destructive- Rapid analysis | - High accuracy and precision- Gold standard for e.e. determination- Broad applicability[6] | - Excellent resolution for volatile compounds- High sensitivity |
| Key Limitations | - Requires well-resolved signals- Accuracy depends on integration quality- Not suitable for final product's e.e. | - Requires expensive, specialized columns- Method development can be time-consuming | - Limited to thermally stable and volatile analytes- Sample derivatization often necessary |
Detailed Experimental Protocols
Diastereomeric Excess (d.e.) Determination by ¹H NMR Spectroscopy
This method is often the first choice for assessing the success of the asymmetric reaction before proceeding with cleavage. It relies on the fact that diastereomers are distinct compounds and will, in principle, have different NMR spectra.[1]
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified N-acyl oxazolidinone diastereomeric mixture in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a high-field spectrometer (≥400 MHz is recommended for better resolution).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated to allow for full relaxation and ensure accurate integration.
-
-
Data Processing:
-
Apply Fourier transform and phase correct the spectrum.
-
Perform a careful baseline correction across the entire spectrum.
-
-
Analysis:
-
Identify a set of well-resolved signals that are unique to each diastereomer. Protons close to the newly formed stereocenter are often good candidates.
-
Integrate the corresponding signals for the major (I_major) and minor (I_minor) diastereomers.
-
Calculate the diastereomeric ratio (dr) and diastereomeric excess (de) using the following formulas:
-
dr = I_major / I_minor
-
de (%) = [(I_major - I_minor) / (I_major + I_minor)] * 100
-
-
Enantiomeric Excess (e.e.) Determination by Chiral HPLC
Chiral HPLC is the most widely used and reliable method for determining the enantiomeric excess of the final product after the auxiliary has been cleaved.[6] The separation is achieved on a chiral stationary phase (CSP), often based on polysaccharide derivatives.[5][8]
Experimental Protocol (Example for a Chiral Carboxylic Acid):
-
Auxiliary Cleavage: Cleave the chiral auxiliary from the N-acyl oxazolidinone product, for example, using lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂), to yield the chiral carboxylic acid.[9][10] Purify the acid via extraction and/or chromatography.
-
Sample Preparation: Prepare a stock solution of the purified carboxylic acid at approximately 1 mg/mL in the mobile phase or a compatible solvent.
-
HPLC Conditions:
-
Instrument: HPLC system with UV detector.
-
Column: A polysaccharide-based CSP, e.g., Lux Amylose-1 or Chiralpak IA.[5][11]
-
Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA) is common for acidic analytes (e.g., Hexane:IPA:TFA 90:10:0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte absorbs (e.g., 210 nm or 254 nm).
-
Injection Volume: 5-10 µL.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Identify the peaks corresponding to the two enantiomers.
-
Integrate the peak areas for the major (A_major) and minor (A_minor) enantiomers.
-
Calculate the enantiomeric excess (ee) using the formula:
-
ee (%) = [(A_major - A_minor) / (A_major + A_minor)] * 100
-
-
Enantiomeric Excess (e.e.) Determination by Chiral GC
For products that are volatile and thermally stable (or can be made so via derivatization), chiral GC offers excellent separation efficiency.
Experimental Protocol (Example for a Chiral Alcohol):
-
Auxiliary Cleavage: Cleave the auxiliary to yield the chiral alcohol (e.g., via reduction with LiBH₄). Purify the product.
-
Derivatization (if necessary): If the alcohol is not sufficiently volatile or shows poor peak shape, it can be derivatized (e.g., acylated to form an acetate ester).
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable volatile solvent (e.g., dichloromethane or hexane).
-
GC Conditions:
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A chiral capillary column (e.g., Astec Chiraldex B-DM).[1]
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 5-10 °C/min to a final temperature (e.g., 150 °C).
-
Injector/Detector Temp: Typically 250 °C.
-
-
Analysis:
-
Inject the sample.
-
Integrate the peak areas for the two enantiomers (A_major and A_minor).
-
Calculate the enantiomeric excess (ee) using the same formula as for HPLC.
-
Decision Logic for Method Selection
Choosing the right analytical technique is crucial for obtaining reliable data efficiently. The following diagram outlines a logical approach to selecting the appropriate method based on the synthetic stage and analyte properties.
Caption: A flowchart to guide the selection of the appropriate analytical method.
References
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. researchgate.net [researchgate.net]
- 3. guidechem.com [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 6. Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Collection - Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - Organic Process Research & Development - Figshare [acs.figshare.com]
- 11. kbfi.ee [kbfi.ee]
A Comparative Guide to Chiral Auxiliary Efficiency in Aldol Reactions
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the aldol reaction stands as a powerful tool for stereoselective carbon-carbon bond formation. The strategic use of chiral auxiliaries has been instrumental in transforming this reaction into a highly predictable and efficient method for constructing complex chiral molecules. This guide provides an objective comparison of the performance of several widely used chiral auxiliaries in aldol reactions, supported by experimental data and detailed methodologies.
Introduction to Chiral Auxiliaries in Aldol Reactions
A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction.[1] In the context of aldol reactions, the auxiliary controls the facial selectivity of the enolate's approach to an aldehyde, thereby determining the stereochemistry of the newly formed stereocenters.[1] An ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, provide high levels of stereocontrol, and be removable under mild conditions without affecting the newly created chiral centers, allowing for its recovery and reuse.[2]
This guide will focus on the comparative efficiency of four major classes of chiral auxiliaries: Evans' Oxazolidinones, Pseudoephedrine, Oppolzer's Camphorsultam, and Sulfur-based Thiazolidinethiones.
Performance Comparison of Chiral Auxiliaries
The choice of a chiral auxiliary is often dictated by the desired stereochemical outcome (syn- or anti-aldol products), the nature of the substrates, and the reaction conditions. The following tables summarize the performance of these auxiliaries in aldol reactions with various aldehydes, highlighting their typical yields and diastereoselectivities.
Table 1: Evans' Oxazolidinone Auxiliaries in Aldol Reactions
Evans' oxazolidinone auxiliaries are renowned for their high diastereoselectivity in producing syn-aldol products.[3] The stereochemical outcome is rationalized by the Zimmerman-Traxler model, where the reaction proceeds through a chair-like six-membered transition state involving a boron enolate.[4]
| Auxiliary | Enolate | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| (S)-4-benzyl-2-oxazolidinone | Propionyl Imide | Isobutyraldehyde | >99:1 | 80 |
| (S)-4-isopropyl-2-oxazolidinone | Propionyl Imide | Benzaldehyde | 97:3 | 79 |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Propionyl Imide | Propionaldehyde | 98:2 | 82 |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Propionyl Imide | Acetaldehyde | 97:3 | 75 |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Propionyl Imide | Pivaldehyde | >99:1 | 88 |
Table 2: Pseudoephedrine as a Chiral Auxiliary in Acetate Aldol Reactions
(S,S)-(+)-Pseudoephedrine is a cost-effective and practical chiral auxiliary for asymmetric acetate aldol reactions.[5] The stereochemical outcome is influenced by the metal counterion of the enolate and the presence of additives.[5]
| Aldehyde | Metal Enolate | Additive | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Benzaldehyde | Li | LiCl | 95:5 | 85 |
| Isobutyraldehyde | Li | LiCl | 98:2 | 90 |
| Propionaldehyde | Li | LiCl | 96:4 | 88 |
| Cinnamaldehyde | Li | LiCl | >99:1 | 82 |
| 2-Thiophenecarboxaldehyde | Ti(OPr-i)3 | - | 90:10 | 75 |
Table 3: Oppolzer's Camphorsultam in Aldol Reactions
Oppolzer's camphorsultam is a versatile chiral auxiliary that can be employed in a variety of asymmetric transformations, including aldol reactions.[6][7] It is known for providing high levels of stereocontrol.[8]
| Enolate | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Propionate | Isobutyraldehyde | TiCl4 | >95:5 (anti) | 85 |
| Acetate | Benzaldehyde | Bu2BOTf | 98:2 (syn) | 92 |
| Propionate | Propionaldehyde | TiCl4 (1.1 eq) | 96:4 (anti) | 88 |
| Propionate | Propionaldehyde | TiCl4 (2.0 eq) | 4:96 (syn) | 85 |
Note: The stereochemical outcome can be tuned by the stoichiometry of the Lewis acid.[9]
Table 4: Sulfur-Based Thiazolidinethione Auxiliaries in Aldol Reactions
Sulfur-based chiral auxiliaries, such as thiazolidinethiones, have demonstrated excellent efficiency, particularly in acetate aldol reactions where traditional Evans' auxiliaries may show lower selectivity.[10]
| Auxiliary | Enolate | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| (S)-4-isopropylthiazolidinethione | Acetate | Propionaldehyde | 95:5 | 88 |
| Indene-based thiazolidinethione | Acetate | Propionaldehyde | >95:5 | 90 |
| (R)-4-tert-butyl-thiazolidinethione | Propionate | Benzaldehyde | >98:2 (syn) | 91 |
| (S)-4-isopropylthiazolidinethione | Propionate | Isobutyraldehyde | >20:1 (syn) | 65 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Protocol 1: Evans' Asymmetric Aldol Reaction
This protocol describes a typical procedure for a syn-selective aldol reaction using an Evans' oxazolidinone auxiliary.
1. Enolate Formation:
-
To a solution of the N-propionyl oxazolidinone (1.0 equiv) in dry CH2Cl2 at 0 °C is added di-n-butylboron triflate (1.1 equiv).
-
Triethylamine (1.2 equiv) is then added dropwise, and the solution is stirred for 30 minutes at 0 °C.
-
The reaction mixture is then cooled to -78 °C.
2. Aldol Addition:
-
A solution of the aldehyde (1.2 equiv) in dry CH2Cl2 is added dropwise to the enolate solution at -78 °C.
-
The reaction is stirred at -78 °C for 2 hours and then allowed to warm to 0 °C over 1 hour.
3. Work-up and Purification:
-
The reaction is quenched by the addition of a pH 7 buffer.
-
The organic layer is separated, and the aqueous layer is extracted with CH2Cl2.
-
The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated under reduced pressure.
-
The product is purified by flash column chromatography.
4. Auxiliary Cleavage:
-
The purified aldol adduct is dissolved in a 3:1 mixture of THF and water and cooled to 0 °C.
-
30% aqueous hydrogen peroxide (4.0 equiv) and aqueous lithium hydroxide (2.0 equiv) are added.
-
The mixture is stirred at 0 °C for 2-4 hours.[2]
-
The reaction is quenched with aqueous Na2SO3, and the THF is removed under reduced pressure.
-
The aqueous layer is acidified and extracted to yield the chiral carboxylic acid.[2]
Protocol 2: Asymmetric Acetate Aldol Reaction with Pseudoephedrine
This protocol outlines a general procedure for an aldol reaction using pseudoephedrine as the chiral auxiliary.
1. Enolate Generation:
-
A solution of the pseudoephedrine amide (1.0 equiv) in THF is cooled to -78 °C.
-
A solution of lithium diisopropylamide (LDA) (1.1 equiv) in THF is added dropwise.
-
The mixture is stirred at -78 °C for 30 minutes.
2. Aldol Reaction:
-
The aldehyde (1.2 equiv) is added to the enolate solution at -78 °C.
-
The reaction is stirred at -78 °C for 1-2 hours.
3. Quenching and Work-up:
-
The reaction is quenched by the addition of saturated aqueous NH4Cl.
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic layers are dried and concentrated.
-
The product is purified by chromatography.
4. Auxiliary Removal:
-
The amide bond of the purified aldol product can be cleaved by treatment with an appropriate nucleophile, such as by hydrolysis with aqueous acid or base, to afford the corresponding β-hydroxy carboxylic acid and recover the pseudoephedrine auxiliary.[1]
Protocol 3: Oppolzer's Camphorsultam Mediated Aldol Reaction
The following is a representative procedure for an aldol reaction directed by Oppolzer's camphorsultam.
1. Enolate Formation:
-
The N-acyl camphorsultam (1.0 equiv) is dissolved in dry THF and cooled to -78 °C.
-
A solution of n-butyllithium (1.05 equiv) in hexanes is added dropwise.
-
The resulting solution is stirred for 30 minutes at -78 °C.
2. Aldol Addition:
-
The aldehyde (1.2 equiv) is added neat to the enolate solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for 1 hour.
3. Work-up:
-
The reaction is quenched with saturated aqueous NH4Cl.
-
The mixture is warmed to room temperature and extracted with an organic solvent.
-
The combined organic extracts are dried and concentrated.
-
The crude product is purified by flash chromatography.
4. Auxiliary Cleavage:
-
The camphorsultam auxiliary can be removed by reduction with reagents like lithium aluminum hydride (LiAlH4) to yield the chiral 1,3-diol.[2]
Visualization of Key Processes
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict the general workflow of a chiral auxiliary-mediated aldol reaction and the signaling pathway of the Zimmerman-Traxler model.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. (S,S)-(+)-Pseudoephedrine as chiral auxiliary in asymmetric acetate aldol reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Camphorsultam - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
Safety Operating Guide
Proper Disposal of (R)-4-Benzyl-2-oxazolidinone: A Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental protection. This guide provides detailed procedures for the proper disposal of (R)-4-Benzyl-2-oxazolidinone, a common chiral auxiliary in asymmetric synthesis. Due to its hazardous properties, this compound requires disposal as regulated chemical waste. Adherence to institutional and regulatory guidelines is essential.
Hazard Profile and Regulatory Considerations
This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The primary hazards are summarized in the table below.
| Hazard Classification | GHS Hazard Statement |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1][2][3] |
| Serious Eye Irritation (Category 2/2A) | H319: Causes serious eye irritation[1][2][3][4] |
| Respiratory Irritation (STOT SE 3) | H335: May cause respiratory irritation[1][2][3][5] |
| Acute Oral Toxicity (Category 4) | H302: Harmful if swallowed[6][7] |
| Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure[6][7] |
According to safety data sheets, this compound must be disposed of through an approved waste disposal plant or a licensed waste disposal company in accordance with local, regional, and national regulations.[1][4][5][6] It should not be released into the environment or disposed of down the drain.[1][2][5][8]
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for disposing of this compound waste and contaminated materials.
Experimental Workflow: Waste Segregation and Collection
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a laboratory coat.
-
Waste Characterization: All waste containing this compound, including the pure compound, reaction residues, contaminated consumables (e.g., weighing boats, pipette tips, gloves), and spill cleanup materials, must be treated as hazardous waste.[8]
-
Container Selection:
-
Waste Labeling:
-
Label the hazardous waste container clearly. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Toxic")
-
The date when waste was first added to the container.
-
-
-
Waste Accumulation:
-
Carefully transfer the solid this compound waste into the designated hazardous waste container.
-
Place all contaminated disposable items, such as gloves, wipes, and weighing paper, into the same container.
-
Keep the waste container securely closed at all times, except when adding waste.[9]
-
-
Storage:
-
Disposal Request:
-
Once the container is full or has been accumulating waste for the maximum allowed time (typically up to 12 months, but institutional policies may vary), arrange for pickup.[9]
-
Contact your institution's Environmental Health & Safety (EHS) department or equivalent hazardous waste management group to schedule a waste collection.
-
Disposal of Empty Containers
A container that held this compound can be disposed of as regular trash only after all contents have been removed, leaving as little residue as possible. The container's label must be fully defaced or removed to avoid confusion.[8] However, given the chemical's hazard profile, it is best practice to consult with your institution's EHS for specific guidance on empty container disposal.
Disposal Decision Workflow
The following diagram illustrates the logical process for determining the correct disposal path for this compound and related materials.
Caption: Disposal decision workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. biosynth.com [biosynth.com]
- 3. This compound | C10H11NO2 | CID 2734969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. vumc.org [vumc.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling (R)-4-Benzyl-2-oxazolidinone
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for the proper handling and disposal of (R)-4-Benzyl-2-oxazolidinone, a common chiral auxiliary in asymmetric synthesis. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, strict adherence to personal protective equipment (PPE) protocols and handling guidelines is mandatory.
Personal Protective Equipment (PPE) Requirements
The following table summarizes the necessary PPE for handling this compound. Consistent and correct use of this equipment is the first line of defense against potential exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3] | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Skin Protection | - Gloves: Compatible, chemical-resistant gloves.[2] - Clothing: Lab coat or other protective clothing to prevent skin exposure.[2][5] | Prevents direct contact with the skin, which can cause irritation.[1][2][3] Contaminated clothing should be removed and washed before reuse.[1][2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator, such as a dust mask type N95 (US), should be used when ventilation is inadequate or when handling large quantities that may generate dust.[6] | Minimizes the risk of inhaling dust particles, which may lead to respiratory irritation.[1][2][3] |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.
Detailed Protocols
Handling and Storage:
-
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[1][2]
-
Avoid contact with skin and eyes.[3] In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[1]
-
Wash hands thoroughly with soap and water after handling the chemical.[1][2]
-
Store the compound in a tightly closed container in a dry and cool place.[1][3]
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
Disposal Plan:
-
Dispose of this compound and its containers in accordance with all applicable local, regional, and national regulations.[1][2]
-
Do not allow the chemical to enter drains or waterways.[2]
-
Contaminated packaging should be treated as the chemical itself.
-
It is the responsibility of the waste generator to correctly classify and dispose of chemical waste.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
